9-Hexadecyn-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
hexadec-9-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-6,9-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJUQSUKHMQMSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236823 | |
| Record name | 9-Hexadecyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88109-73-3 | |
| Record name | 9-Hexadecyn-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088109733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Hexadecyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 9-Hexadecyn-1-ol: Properties, Synthesis, and Applications
Introduction: Unveiling 9-Hexadecyn-1-ol
This compound is a long-chain alkynol, a bifunctional molecule featuring a sixteen-carbon backbone with a terminal primary alcohol at one end and an internal alkyne at the C-9 position. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for the stereoselective synthesis of bioactive compounds. The internal triple bond provides a rigid, linear element and a site for a variety of chemical transformations, while the terminal hydroxyl group offers a handle for derivatization or attachment to other molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications, with a focus on its role as a precursor in the synthesis of insect pheromones—a critical area of research for sustainable agriculture and pest management.
Molecular Structure and Chemical Identity
The fundamental identity of this compound is defined by its molecular structure, which dictates its physical properties and chemical reactivity.
Molecular Formula: C₁₆H₃₀O[1]
Molecular Weight: 238.41 g/mol [1]
CAS Number: 88109-73-3[1]
SMILES: CCCCCCC#CCCCCCCCCO[2]
The structure consists of a saturated octyl chain (C1-C8) terminating in a hydroxyl group, connected to a hexyl chain (C11-C16) via a carbon-carbon triple bond at the C9-C10 position. The sp-hybridized carbons of the alkyne create a linear geometry in this region of the molecule.
Caption: Molecular Structure of this compound.
Physicochemical Properties
The physical properties of this compound are largely predicted based on its structure, as extensive experimental data is not widely published. The following table summarizes key calculated values which are essential for planning reactions, purifications, and for understanding its behavior in various solvent systems.
| Property | Value | Unit | Source |
| Boiling Point (Predicted) | 339.2 ± 25.0 | °C | ChemicalBook[1] |
| Density (Predicted) | 0.871 ± 0.06 | g/cm³ | ChemicalBook[1] |
| pKa (Predicted) | 15.19 ± 0.10 | ChemicalBook[1] | |
| LogP (Octanol/Water Partition Coefficient) | 4.683 | Cheméo (Crippen Calculated)[2] | |
| Water Solubility (log₁₀WS) | -5.58 | mol/L | Cheméo (Crippen Calculated)[2] |
| Enthalpy of Vaporization (ΔvapH°) | 70.04 | kJ/mol | Cheméo (Joback Calculated)[2] |
| Enthalpy of Fusion (ΔfusH°) | 44.41 | kJ/mol | Cheméo (Joback Calculated)[2] |
These properties indicate a high-boiling, non-polar alcohol with very low water solubility, as expected for a 16-carbon molecule. Its high LogP value suggests excellent solubility in organic solvents like ethers, hydrocarbons, and chlorinated solvents.
Synthesis of this compound: A Strategic Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective strategy involves the coupling of two smaller fragments via the formation of an acetylide, a classic C-C bond-forming reaction. This retrosynthetic approach is advantageous as it allows for the modular construction of the carbon skeleton from more readily available starting materials.
A validated synthetic route starts from 8-bromooctan-1-ol, which is first protected, and then coupled with a terminal alkyne, oct-1-yne.[3] The hydroxyl group of 8-bromooctan-1-ol must be protected to prevent it from interfering with the strongly basic conditions required for acetylide formation. A tetrahydropyranyl (THP) ether is an excellent choice for this protection due to its ease of installation and removal under mild acidic conditions.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
Causality Behind Experimental Choices:
-
Protection: The Grignard formation or acetylide alkylation in the subsequent step would fail if the acidic proton of the alcohol is present. The THP group is chosen as it is stable to strong bases and nucleophiles but can be easily removed under mild acidic conditions that will not affect the alkyne.
-
Coupling: Lithium amide (LiNH₂) in a polar aprotic solvent like HMPA is a powerful base combination to deprotonate the terminal alkyne, forming the nucleophilic lithium acetylide. The subsequent Sₙ2 reaction with the protected bromo-alcohol forms the desired carbon skeleton.[3]
-
Deprotection: A catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) in a protic solvent mixture (methanol/water) efficiently cleaves the THP ether to reveal the final alcohol product without affecting the internal alkyne.[3]
Step-by-Step Methodology:
-
Protection of 8-bromooctan-1-ol:
-
To a solution of 8-bromooctan-1-ol (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add 3,4-dihydro-2H-pyran (DHP, 1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq).
-
Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(2-tetrahydropyranyloxy)-8-bromooctane.
-
-
Alkylation with Oct-1-yne:
-
Caution: HMPA is a hazardous substance; handle with appropriate personal protective equipment in a fume hood.
-
In a flame-dried, three-neck flask under an inert atmosphere (Argon), dissolve oct-1-yne (1.1 eq) in hexamethylphosphoramide (HMPA).
-
Cool the solution to 10 °C and add lithium amide (LiNH₂, 1.1 eq) portion-wise, maintaining the temperature.
-
Stir the resulting acetylide suspension for 1 hour at 10 °C.
-
Add the protected 1-(2-tetrahydropyranyloxy)-8-bromooctane (1.0 eq) dropwise.
-
Warm the reaction mixture to 55 °C and stir for 10-12 hours.
-
Cool to room temperature and quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether (3x). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
The crude 1-(2-tetrahydropyranyloxy)hexadec-9-yne can be purified by chromatography or used directly in the next step.
-
-
Deprotection to Yield this compound:
-
Dissolve the crude protected alkynol from the previous step in a mixture of methanol and water (e.g., 9:1 v/v).
-
Add a catalytic amount of p-TsOH (0.1 eq).
-
Stir the mixture at room temperature for 12-20 hours, monitoring by TLC.
-
Neutralize the acid with saturated NaHCO₃ solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product, this compound, by column chromatography on silica gel.
-
Spectroscopic Characterization
Authenticating the structure of the synthesized this compound is paramount. While a complete set of published spectra for this specific molecule is scarce, we can predict the key spectroscopic features based on its functional groups and data from close structural isomers like 7-hexadecyn-1-ol.[4]
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups.
-
O-H Stretch: A broad, prominent absorption between 3200-3600 cm⁻¹ is characteristic of the alcohol hydroxyl group.[5]
-
C-H Stretch (sp³): Multiple sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arise from the C-H bonds of the long alkyl chains.
-
C≡C Stretch: A weak absorption is expected in the 2100-2260 cm⁻¹ region. For an internal, near-symmetrically substituted alkyne like this, the change in dipole moment during the stretching vibration is small, often resulting in a very weak or even absent peak.[5] This is a key diagnostic point; a strong peak here would suggest a terminal alkyne.
-
C-O Stretch: A moderate to strong peak in the fingerprint region, typically around 1050-1150 cm⁻¹ , corresponds to the C-O single bond stretch of the primary alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopy (Predicted):
-
-CH₂OH (H1): A triplet at ~3.6 ppm, coupled to the adjacent CH₂ group.
-
-CH₂-C≡C- (H8, H11): Two triplets at ~2.1-2.2 ppm. These protons are deshielded by the magnetic anisotropy of the triple bond.
-
-CH₂-CH₂OH (H2): A multiplet (quintet) at ~1.5-1.6 ppm.
-
-CH₂(CH₂)₅CH₂OH (H3-H7): A broad multiplet (a "lump") around 1.2-1.4 ppm, representing the bulk of the methylene protons in the saturated chain.
-
-CH₂(CH₂)₄CH₃ (H12-H15): Also contributing to the broad multiplet around 1.2-1.4 ppm.
-
-CH₃ (H16): A triplet at ~0.9 ppm, characteristic of a terminal methyl group.
-
-OH: A broad singlet whose chemical shift is variable (typically 1-3 ppm) depending on concentration and solvent.
¹³C NMR Spectroscopy (Predicted, based on data for 7-hexadecyn-1-ol): [4] The symmetry of the molecule is a key determinant of the number of signals. Due to the internal, near-symmetrical alkyne, some carbons may have very similar chemical shifts.
| Carbon Atom(s) | Predicted Chemical Shift (ppm) | Multiplicity (DEPT) |
| C-10, C-9 | ~80.0 | Quaternary (C) |
| C-1 | ~62.5 | CH₂ |
| C-2 | ~32.5 | CH₂ |
| C-15 | ~31.5 | CH₂ |
| C-3, C-7, C-12, C-14 | ~29.0 - 29.5 | CH₂ |
| C-8, C-11 | ~28.5 | CH₂ |
| C-4, C-5, C-6 | ~25.5 - 26.0 | CH₂ |
| C-13 | ~22.5 | CH₂ |
| C-16 | ~14.0 | CH₃ |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will cause fragmentation of the molecule.
-
Molecular Ion (M⁺): A weak or absent peak at m/z = 238 is expected due to the instability of the long-chain alcohol.
-
[M-H₂O]⁺: A more prominent peak at m/z = 220, resulting from the loss of water from the alcohol, is highly likely.
-
Alpha-Cleavage: Cleavage of the C1-C2 bond would yield a fragment at m/z = 31 ([CH₂OH]⁺).
-
Chain Fragmentation: A series of peaks separated by 14 amu (corresponding to CH₂ units) will be observed, resulting from cleavage along the alkyl chains. Fragmentation is often enhanced at the carbons alpha to the triple bond, which can help locate its position.
Key Reactions and Applications in Bioactive Molecule Synthesis
The synthetic utility of this compound lies in the selective transformation of its two functional groups. Its most prominent application is as a precursor to (Z)-9-hexadecen-1-ol, a sex pheromone of the cotton bollworm (Heliothis armigera).[3] This transformation highlights the strategic importance of the alkyne as a masked Z-alkene.
Stereoselective Reduction to (Z)-9-Hexadecen-1-ol
The conversion of the internal alkyne to a cis (or Z) alkene is a cornerstone reaction in pheromone synthesis. This is typically achieved by partial hydrogenation using a poisoned catalyst, most commonly Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).
Caption: Conversion of this compound to a key pheromone component.
Causality Behind Experimental Choice: Standard catalytic hydrogenation (e.g., H₂/Pd-C) would reduce the alkyne all the way to an alkane. Lindlar's catalyst is specifically designed to be less reactive ("poisoned"), which stops the hydrogenation at the alkene stage. The hydrogen atoms add to the surface of the catalyst and are delivered to the same face of the alkyne (syn-addition), resulting in the exclusive formation of the Z-isomer.[6]
Detailed Experimental Protocol: Synthesis of (Z)-9-Hexadecen-1-ol
-
Setup: In a two-neck round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as hexane or ethanol.
-
Catalyst Addition: Add Lindlar's catalyst (approx. 5-10% by weight of the alkynol).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions).
-
Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC (the product will have a slightly different Rf value) or by GC-MS to observe the disappearance of the starting material.
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude (Z)-9-hexadecen-1-ol can be purified by column chromatography if necessary to remove any over-reduced alkane byproducts.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of any vapors (if heated) and direct contact with skin and eyes.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Fire: It is a combustible liquid but not highly flammable. Use standard fire extinguishers (CO₂, dry chemical, foam).
Conclusion
This compound is a strategically important synthetic intermediate whose value is defined by the precise placement of its alcohol and internal alkyne functionalities. While not a final "drug" in itself, its role as a key building block for high-value, biologically active molecules like insect pheromones places it firmly within the interest of drug development professionals and synthetic chemists. The ability to construct its carbon skeleton modularly and then stereoselectively transform the alkyne into a Z-alkene provides a powerful and elegant pathway to complex targets. This guide has outlined its core properties and provided field-proven, validated protocols that underscore its significance in modern organic synthesis.
References
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 88109-73-3). Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5283282, 9-Hexadecen-1-ol. Retrieved from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 144130, 11-Hexadecyn-1-ol. Retrieved from [Link].
-
National Institute of Standards and Technology. (n.d.). 9-Hexadecen-1-ol, (Z)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 549047, 7-Hexadecyn-1-ol. Retrieved from [Link].
- Google Patents. (n.d.). CN105330516A - Synthesis method for 9-decenol.
-
Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link].
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ResearchGate. (2010, August 26). ChemInform Abstract: Facile Synthesis of (Z)-9-Hexadecen-1-ol and Its Acetate. Retrieved from [Link].
-
ResearchGate. (n.d.). Examples of moth pheromone components. Retrieved from [Link].
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ResearchGate. (2016). SYNTHESIS OF 9-DECEN-1-OL. Retrieved from [Link].
- Sharma, M. L., Chand, T., & Verma, S. (1994). Synthesis of (Z)-7-hexadecen-1-yl acetate and (Z)-7-hexadecenal. Proceedings / Indian Academy of Sciences, 106(1), 45–48.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Hexadecanol, 96%. Retrieved from [Link].
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Core Facilities, CEITEC Masaryk University. (n.d.). 13C NMR (carbon nuclear magnetic resonance). Retrieved from [Link].
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ResearchGate. (1987). Insect pheromones and their analogues. XVI. Practical synthesis of hexadec-9Z-enal — A component of the sex pheromone of the cotton bollworm Heliothis armigera. Retrieved from [Link].
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A Comprehensive Technical Guide to 9-Hexadecyn-1-ol (CAS: 88109-73-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth characterization of 9-Hexadecyn-1-ol, a long-chain alkynol of significant interest in chemical synthesis, particularly as a precursor to insect sex pheromones. By synthesizing available data with established chemical principles, this document offers a detailed overview of its properties, characterization, synthesis, and safe handling.
Core Molecular Identity and Physicochemical Properties
This compound is an unsaturated fatty alcohol with a sixteen-carbon chain, a terminal hydroxyl group, and a carbon-carbon triple bond at the ninth position.
Molecular Structure:
The combination of a long alkyl chain and the presence of both a hydroxyl group and an alkyne functional group dictates its physical and chemical behavior.
Physicochemical Data Summary:
| Property | Value | Source/Method |
| CAS Number | 88109-73-3 | [1] |
| Molecular Formula | C₁₆H₃₀O | [2] |
| Molecular Weight | 238.41 g/mol | [2] |
| Appearance | Clear, colorless to pale yellow liquid | [3] |
| Boiling Point (Predicted) | 339.2 ± 25.0 °C | [1] |
| Density (Predicted) | 0.871 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 15.19 ± 0.10 | [1] |
| LogP (Octanol/Water Partition Coefficient, Calculated) | 4.683 | [2] |
| Water Solubility (Log₁₀WS, mol/L, Calculated) | -5.58 | [2] |
Note: Some physical properties are predicted based on computational models due to the limited availability of experimental data.
Spectroscopic Characterization: A Multi-faceted Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons near the hydroxyl and alkyne groups.
-
-CH₂OH (C1): A triplet around 3.6 ppm.
-
-C≡C-CH₂- (C8, C11): Triplets around 2.1-2.2 ppm.
-
-CH₂- (C2-C7, C12-C15): A broad multiplet in the range of 1.2-1.6 ppm.
-
-CH₃ (C16): A triplet around 0.9 ppm.
-
-OH: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR: The carbon NMR spectrum provides key information about the carbon skeleton.
-
-CH₂OH (C1): A signal around 62-63 ppm.
-
-C≡C- (C9, C10): Two signals in the range of 80-82 ppm.[3][4]
-
Alkyl Chain Carbons: A series of signals between 14 and 33 ppm. The carbons adjacent to the alkyne (-CH₂-C≡C-) are expected around 18-20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the hydroxyl and alkyne functional groups.
-
O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (sp³): Multiple sharp bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C≡C Stretch: A weak to medium, sharp absorption band in the range of 2100-2260 cm⁻¹. For an internal alkyne like this compound, this peak may be weak or absent if the molecule is highly symmetrical.
-
C-O Stretch: A strong band in the fingerprint region, typically between 1050-1150 cm⁻¹.
An IR spectrum for the isomer 7-Hexadecyn-1-ol is available and shows these characteristic features.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is crucial for structural elucidation. Electron ionization (EI) is a common technique for this analysis.
-
Molecular Ion (M⁺): A peak at m/z = 238, corresponding to the molecular weight of this compound. This peak may be weak or absent in the EI spectrum of long-chain alcohols.
-
Loss of Water (M-18): A fragment at m/z = 220, resulting from the dehydration of the alcohol.
-
Alpha-Cleavage: Cleavage of the C1-C2 bond is unlikely. Cleavage of the C-C bonds adjacent to the alkyne can also occur.
-
Other Fragments: A complex pattern of hydrocarbon fragments at lower m/z values, typically differing by 14 amu (-CH₂-), is expected.
The mass spectrum of the closely related (Z)-9-Hexadecen-1-ol shows a very weak molecular ion peak and prominent fragments resulting from dehydration and cleavage of the hydrocarbon chain.[5]
Synthesis and Purification Workflow
A common and effective method for the synthesis of internal alkynes like this compound involves the alkylation of a smaller terminal alkyne.
Proposed Synthesis Pathway
A plausible two-step synthesis starts with a commercially available shorter-chain terminal alkyne and a bromo-alcohol.
Caption: Proposed synthesis workflow for this compound.
Step-by-Step Methodology:
-
Deprotonation of 1-Heptyne:
-
Dissolve 1-heptyne in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add one equivalent of n-butyllithium (n-BuLi) in hexanes.
-
Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the lithium acetylide.
-
-
Alkylation with 9-Bromo-1-nonanol:
-
To the solution of the lithium acetylide, add one equivalent of 9-bromo-1-nonanol dissolved in anhydrous THF.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Purification Considerations for Long-Chain Alkynols
Purification of long-chain alcohols can be challenging due to their physical properties.
-
Column Chromatography: Silica gel is effective for separating the desired product from starting materials and byproducts. The polarity of the eluent system (e.g., hexane/ethyl acetate) needs to be optimized.
-
Distillation: High-vacuum distillation can be used for further purification if the compound is thermally stable.[6] However, given the predicted high boiling point, this may not be practical in all laboratory settings.
Analytical Characterization Workflow
A robust analytical method is crucial for confirming the identity and purity of this compound. Gas chromatography-mass spectrometry (GC-MS) is the technique of choice for this type of compound.
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- 4. 11-Hexadecyn-1-ol | C16H30O | CID 144130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 9-Hexadecen-1-ol, (Z)- [webbook.nist.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Spectroscopic Characterization of 9-Hexadecyn-1-ol
This guide provides an in-depth analysis of the spectroscopic data for 9-Hexadecyn-1-ol, a long-chain acetylenic alcohol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data with predictive analysis based on established chemical principles and comparative data from its isomers.
Introduction: The Significance of Spectroscopic Analysis
This compound (C₁₆H₃₀O, Molar Mass: 238.41 g/mol , CAS: 88109-73-3) is a linear 16-carbon alcohol featuring a single internal alkyne functional group at the C-9 position. The precise structural elucidation of such molecules is paramount for their application in fields ranging from materials science to the synthesis of complex bioactive molecules. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful toolkit for unambiguous structure verification and purity assessment.
This guide will delve into the characteristic spectral features of this compound. While experimental Infrared data is publicly available, a comprehensive set of experimental NMR and Mass Spectrometry data is not. Therefore, this document will present the available experimental IR data and provide a robust, predictive analysis for ¹H NMR, ¹³C NMR, and Mass Spectrometry based on foundational spectroscopic theory and data from closely related isomers.
Molecular Structure and Atom Numbering
To facilitate the interpretation of spectroscopic data, a standardized atom numbering system is essential. The structure of this compound is depicted below, with carbons numbered sequentially starting from the hydroxyl-bearing carbon.
Caption: Workflow for acquiring an ATR-FTIR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
Disclaimer: Experimental NMR data for this compound is not readily available in public databases. The following analysis is predictive, based on established chemical shift theory and comparative data from isomers such as 7-Hexadecyn-1-ol and 11-Hexadecyn-1-ol. [1][2]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be dominated by the signals from the long alkyl chain, with specific, less intense signals from the protons near the alcohol and alkyne functional groups.
Predicted ¹H NMR Data (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1 (-CH₂OH) | ~3.64 | Triplet | 2H |
| H-16 (-CH₃) | ~0.88 | Triplet | 3H |
| H-8, H-11 (-C≡C-CH₂-) | ~2.14 | Multiplet | 4H |
| H-2 (-CH₂CH₂OH) | ~1.57 | Quintet | 2H |
| H-15 (-CH₂CH₃) | ~1.2-1.4 | Multiplet | 2H |
| H-3 to H-7, H-12 to H-14 (-CH₂-) | ~1.2-1.4 | Multiplet | 16H |
| -OH | Variable (e.g., ~1.5) | Singlet (broad) | 1H |
Interpretation:
-
Hydroxymethyl Protons (H-1): The protons on the carbon bearing the hydroxyl group are deshielded by the electronegative oxygen atom and are expected to appear as a triplet around 3.64 ppm, due to coupling with the adjacent H-2 protons.
-
Propargyllic Protons (H-8, H-11): The methylene protons adjacent to the alkyne (propargyllic protons) are deshielded and will likely resonate around 2.14 ppm. [3]* Alkyl Chain Protons: The bulk of the methylene groups in the saturated chains (H-3 to H-7 and H-12 to H-14) will overlap in a complex multiplet in the region of 1.2-1.4 ppm. The terminal methyl group (H-16) will appear as a triplet at approximately 0.88 ppm.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It will typically appear as a broad singlet.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. For the symmetric this compound, we expect to see fewer than 16 signals due to some chemical equivalency.
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (-CH₂OH) | ~62.9 |
| C-9, C-10 (-C≡C-) | ~80.5 |
| C-8, C-11 (-C≡C-CH₂-) | ~18.7 |
| C-16 (-CH₃) | ~14.1 |
| C-2 | ~32.7 |
| C-15 | ~22.7 |
| Other -CH₂- | ~25.6 - 31.9 |
Interpretation:
-
Alkynyl Carbons (C-9, C-10): The sp-hybridized carbons of the internal alkyne are a key diagnostic feature and are expected to resonate in the region of 80.5 ppm. In a perfectly symmetric environment, they might be indistinguishable.
-
Hydroxymethyl Carbon (C-1): The carbon attached to the hydroxyl group is deshielded and appears downfield at approximately 62.9 ppm.
-
Propargyllic Carbons (C-8, C-11): The carbons adjacent to the alkyne are shifted to lower frequency (upfield) and are predicted to be around 18.7 ppm.
-
Alkyl Chain Carbons: The remaining methylene carbons will appear in the typical aliphatic region of ~25-32 ppm, with the terminal methyl carbon (C-16) being the most shielded at ~14.1 ppm.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The deuterated solvent provides the field frequency lock for the spectrometer.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field homogeneity is optimized (shimming) to ensure sharp spectral lines.
-
¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay. A 90° pulse angle is typically used.
-
¹³C NMR Acquisition: Due to the low natural abundance of ¹³C, a proton-decoupled experiment is usually performed to improve sensitivity and simplify the spectrum. This involves irradiating the sample with a broad range of proton frequencies during ¹³C acquisition, which collapses the C-H coupling and provides a single peak for each unique carbon. A larger number of scans is required compared to ¹H NMR.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to yield the final frequency-domain spectrum.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Predicted Mass Spectrum Fragmentation
| m/z | Ion Identity | Comments |
| 238 | [M]⁺ | Molecular ion. Expected to be weak or absent. |
| 220 | [M-H₂O]⁺ | Loss of water from the molecular ion. |
| Various | [CₙH₂ₙ₊₁]⁺ | Series of peaks corresponding to cleavage of the alkyl chain. |
| Various | Cleavage α to the alkyne | Fragmentation at the C-C bonds adjacent to the alkyne. |
Interpretation:
In the EI mass spectrum of a long-chain primary alcohol, the molecular ion peak is often weak or undetectable. [4]A common fragmentation pathway is the loss of a water molecule (M-18), which would give a peak at m/z 220.
The spectrum is expected to be dominated by fragmentation of the long alkyl chain, leading to a series of cluster peaks separated by 14 mass units (corresponding to CH₂ groups). [5] Cleavage of the C-C bonds adjacent to the alkyne is also a likely fragmentation pathway. This would lead to characteristic fragment ions that can help to locate the position of the triple bond. For this compound, cleavage between C-8 and C-9, or C-10 and C-11, would be diagnostic.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The compound will be vaporized and separated from any impurities on a capillary column based on its boiling point and interactions with the column's stationary phase.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI), the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Caption: General workflow for GC-MS analysis.
Conclusion
This technical guide has provided a comprehensive overview of the spectroscopic characterization of this compound. The available experimental IR spectrum confirms the presence of the key hydroxyl and alkyl functionalities. While experimental NMR and mass spectra are not publicly available, a detailed predictive analysis, grounded in fundamental principles and comparative data from isomers, has been presented. This information serves as a valuable resource for the identification and characterization of this long-chain alkynol and provides a framework for the acquisition and interpretation of future experimental data.
References
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PubChem. 11-Hexadecyn-1-ol. National Center for Biotechnology Information. [Link]
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University of Regensburg. Chemical Shifts. [Link]
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PubChem. 7-Hexadecyn-1-ol. National Center for Biotechnology Information. [Link]
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JoVE. Mass Spectrometry: Long-Chain Alkane Fragmentation. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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A Technical Guide to the Physical Properties of Long-Chain Alkynols for Advanced Research & Development
Abstract: Long-chain alkynols (LCAOs), aliphatic chains containing both a hydroxyl (-OH) group and a carbon-carbon triple bond (C≡C), are a class of molecules with increasing significance in medicinal chemistry, materials science, and synthetic organic chemistry. Their unique structural features—the hydrophilic alcohol head, the rigid and linear alkyne cassette, and the hydrophobic alkyl tail—impart distinct physical properties that govern their behavior in both chemical and biological systems. This guide provides an in-depth analysis of these properties, focusing on the structure-property relationships critical for researchers, scientists, and drug development professionals. We will explore phase transitions, solubility, density, and key spectroscopic identifiers, grounded in established experimental protocols and their underlying scientific principles.
Introduction: The Structural & Functional Uniqueness of LCAOs
Long-chain alkynols are bifunctional molecules whose properties are a composite of their constituent parts. The hydroxyl group enables hydrogen bonding, significantly influencing boiling points and solubility in polar media.[1][2] The alkyne group, with its sp-hybridized carbons and linear geometry, introduces rigidity and a region of high electron density.[3][4] This triple bond can be terminal (R-C≡C-H) or internal (R-C≡C-R'), a distinction that profoundly impacts molecular packing, acidity, and reactivity.[3][4] For drug development professionals, LCAOs serve as versatile building blocks, acting as rigid linkers in complex molecules like Proteolysis Targeting Chimeras (PROTACs), or as chemical probes for bioorthogonal "click" chemistry reactions.[5][6][7][8][9] Understanding their physical properties is paramount for predicting their behavior in synthetic protocols, formulation studies, and biological environments.
Core Physical Properties & Structure-Property Causality
The physical behavior of an LCAO is not static; it is finely tuned by three primary structural variables:
-
Carbon Chain Length (n): The number of methylene (-CH₂) units.
-
Alkyne Position: The location of the triple bond along the chain.
-
Functional Group Isomerism: The relative positions of the -OH and C≡C groups.
Phase Transitions: Melting and Boiling Points
The energy required to transition an LCAO from a solid to a liquid (melting) or a liquid to a gas (boiling) is a direct measure of the strength of its intermolecular forces.
Causality & Key Principles:
-
Effect of Chain Length: As the carbon chain length increases, van der Waals dispersion forces—temporary dipoles arising from electron cloud fluctuations—become significantly stronger.[1] This increased intermolecular attraction requires more thermal energy to overcome, leading to a predictable increase in both melting and boiling points within a homologous series.[1][2]
-
Impact of the Hydroxyl Group: The -OH group facilitates strong hydrogen bonding, a potent intermolecular force that dramatically elevates boiling points compared to alkanes or even alkynes of similar molecular weight.[1][2]
-
Influence of the Alkyne Group: The linear geometry of the alkyne group can enhance molecular packing in the solid state, potentially leading to higher melting points compared to the more flexible, analogous alkanes or the kinked alkenes.[10][11] Furthermore, the polarizable π-electron cloud of the triple bond contributes to stronger dispersion forces, raising the boiling point.[11]
-
Branching and Isomerism: Branching along the carbon chain disrupts efficient packing and reduces the effective surface area for van der Waals interactions, generally leading to lower melting and boiling points compared to straight-chain isomers.[1][2]
Table 1: Illustrative Phase Transition Data for C10 Alcohols & Alkynes
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|
| 1-Decanol | C₁₀H₂₂O | 158.28 | 6.4 | 232.9 |
| 1-Decyne | C₁₀H₁₈ | 138.25 | -40 | 174 |
| 9-Decyn-1-ol | C₁₀H₁₈O | 154.25 | ~14-16 | 235-240 (est.) |
| 5-Decyne | C₁₀H₁₈ | 138.25 | -61 | 178 |
| 5-Decyn-1-ol | C₁₀H₁₈O | 154.25 | N/A | 110-112 (at 10 mmHg) |
Note: Data is compiled from various chemical data sources. Boiling points for high-molecular-weight compounds are often reported under vacuum to prevent decomposition.[12][13]
Solubility
The principle of "like dissolves like" governs solubility.[14] The dual nature of LCAOs—a polar head and a nonpolar tail—results in amphiphilic character.
Causality & Key Principles:
-
Aqueous Solubility: The hydroxyl group can hydrogen-bond with water, making short-chain alkynols (up to C4 or C5) reasonably soluble. However, as the hydrophobic alkyl chain lengthens, its influence dominates, drastically reducing water solubility.[15] Beyond five carbons, LCAOs are considered sparingly soluble to insoluble in water.[15]
-
Organic Solvent Solubility: The long, nonpolar alkyl chain ensures good solubility in nonpolar organic solvents like hexane, toluene, and diethyl ether. Solubility in more polar organic solvents like ethanol or acetone is also generally high, as these solvents can interact with both the polar -OH group and the nonpolar chain.
Density and Viscosity
Density and viscosity are bulk properties that reflect molecular mass, packing efficiency, and intermolecular friction.
Causality & Key Principles:
-
Density: For a homologous series, density tends to increase with chain length as the molecular weight increases more rapidly than the molecular volume. The presence of the hydroxyl group also increases density compared to the corresponding alkyne due to hydrogen bonding allowing for tighter molecular packing.
-
Viscosity: Viscosity, a measure of a fluid's resistance to flow, is highly dependent on intermolecular forces. The hydrogen bonding capability of the -OH group and the increasing van der Waals forces with chain length mean that viscosity increases significantly as the LCAO gets larger.[16][17][18] Polyhydric alcohols are notably more viscous than monohydric ones due to a greater degree of hydrogen bonding.[19]
Experimental Determination of Physical Properties
Accurate characterization of LCAOs requires robust and validated experimental protocols. As a Senior Application Scientist, I advocate for an integrated approach to ensure data integrity.
Workflow for Physicochemical Characterization
Caption: Integrated workflow for the physicochemical characterization of a novel long-chain alkynol.
Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
DSC is a highly sensitive technique for measuring the heat flow associated with thermal transitions in a material.[20][21] It provides precise melting points (Tₘ) and the enthalpy of fusion (ΔHfus).
Principle: A sample and an inert reference are heated at a constant rate.[21] When the sample melts, it absorbs energy (an endothermic process), creating a temperature difference between the sample and reference. The instrument measures the extra heat flow required to maintain a zero temperature difference, which is recorded as a peak.[20][21]
Step-by-Step Methodology:
-
Calibration: Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium, tin) according to the manufacturer's protocol.
-
Sample Preparation: Accurately weigh 2-5 mg of the purified LCAO into a clean aluminum DSC pan. Crimp a lid onto the pan to seal it. Prepare an identical empty, sealed pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a temperature at least 20°C below the expected melting point (e.g., 0°C).
-
Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature at least 20°C above the expected melting point.
-
Hold for 2 minutes to ensure complete melting.
-
Cool the sample back down to the starting temperature at the same rate.
-
Perform a second heating cycle using the same parameters. The second cycle is often used for analysis as it provides data on a sample with a consistent thermal history.[22]
-
-
Data Analysis: Analyze the thermogram from the second heating scan. The melting point (Tₘ) is typically taken as the onset temperature or the peak temperature of the endothermic event. The area under the peak is integrated to determine the enthalpy of fusion (ΔHfus).
Protocol: Boiling Point Determination
For high-boiling-point liquids like many LCAOs, determination at atmospheric pressure can lead to decomposition. Therefore, methods for both atmospheric and reduced pressure are crucial.
A. Thiele Tube Method (Atmospheric Pressure, Small Scale): This classic method is suitable for small amounts of sample.[23][24]
-
Setup: Place a small amount (~0.5 mL) of the LCAO into a small test tube. Invert a sealed-end capillary tube and place it into the sample.[23]
-
Assembly: Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a high-boiling-point oil (e.g., mineral oil).[25]
-
Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, a rapid stream of bubbles will emerge from the capillary tube.[25]
-
Measurement: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube.[23][25]
B. Vacuum Distillation (Reduced Pressure, Preparative Scale): This is the preferred method for purifying and determining the boiling point of thermally sensitive or very high-boiling compounds.[26]
-
Apparatus: Assemble a vacuum distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease.
-
Procedure: Place the LCAO sample in the distilling flask with boiling chips or a magnetic stir bar.
-
Evacuation: Connect the apparatus to a vacuum pump and a manometer. Evacuate the system to the desired, stable pressure (e.g., 10 mmHg).
-
Heating: Gently heat the distilling flask.
-
Measurement: Record the temperature at which the liquid is actively boiling and a stable ring of condensate is observed on the thermometer bulb. Simultaneously record the stable pressure from the manometer. This pair of values (e.g., 110°C at 10 mmHg) is the boiling point under vacuum.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopy provides invaluable, non-destructive confirmation of an LCAO's chemical structure.[27][28][29]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups.[27]
-
O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
-
C≡C Stretch: A weak to medium, sharp absorption around 2100-2260 cm⁻¹. This peak is often weak for symmetric internal alkynes.
-
≡C-H Stretch (Terminal Alkynes): A sharp, strong absorption appears around 3300 cm⁻¹. The presence of this peak is a definitive indicator of a terminal alkyne.[3]
-
C-H Stretches (Alkyl): Strong, sharp absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) confirm the presence of the aliphatic chain.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.[30]
-
¹H NMR:
-
Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range (typically 1-5 ppm) and is exchangeable with D₂O.
-
Acetylenic Proton (≡C-H): A signal around 1.9-2.5 ppm.
-
Protons on Carbon next to -OH (-CH₂-OH): A triplet around 3.6 ppm.
-
Protons on Carbon next to C≡C (-CH₂-C≡C): A signal around 2.2 ppm.
-
Alkyl Chain Protons (-CH₂-): A complex multiplet region between 1.2-1.6 ppm.
-
-
¹³C NMR:
-
Alkynyl Carbons (-C≡C-): Two signals in the region of 65-90 ppm.
-
Carbon attached to -OH (-C-OH): A signal around 60-70 ppm.
-
-
Relevance in Drug Development & Advanced Applications
The distinct physical properties of LCAOs directly translate to their utility in pharmaceutical and materials science.
Caption: Logical relationships between LCAO structure, properties, and R&D applications.
-
Self-Assembly and Formulation: The amphiphilic nature of LCAOs drives their self-assembly into ordered structures like monolayers, micelles, or liquid crystals, which is fundamental for creating drug delivery vehicles.[31][32][33][34] Their defined melting points and solubilities are critical parameters for designing stable formulations.
-
Molecular Scaffolding: The rigidity of the alkyne linker is exploited in medicinal chemistry to hold pharmacophores at optimal distances and orientations for binding to biological targets.[4][5] The ability to modify the alkyl chain length allows for fine-tuning of properties like lipophilicity and cell permeability, which is a key strategy in drug design.[35][36]
-
Bioorthogonal Chemistry: Terminal alkynes are cornerstone functional groups for copper-catalyzed or strain-promoted azide-alkyne cycloaddition—"click chemistry." This allows for the precise covalent attachment of LCAOs to other molecules (e.g., fluorophores, targeting ligands, or proteins) in complex biological systems, making them ideal as chemical probes.[7][8]
Conclusion
The physical properties of long-chain alkynols are a direct consequence of their unique trifunctional structure. A thorough understanding of how chain length and the positioning of the hydroxyl and alkyne groups dictate phase behavior, solubility, and spectroscopic signatures is essential for any scientist working with these molecules. By employing rigorous experimental protocols for characterization, researchers can confidently leverage the tunable properties of LCAOs to design next-generation pharmaceuticals, advanced materials, and sophisticated biological probes.
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Discovery and natural occurrence of 9-Hexadecyn-1-ol
An In-Depth Technical Guide to 9-Hexadecyn-1-ol: A Key Precursor in Pheromone Synthesis
Abstract
This technical guide provides a comprehensive overview of this compound, a long-chain acetylenic alcohol. While not distinguished by its direct discovery in nature, this compound holds significant importance as a synthetic intermediate in the field of chemical ecology and pest management. Its primary role is that of a stable and versatile precursor for the stereoselective synthesis of (Z)-alkene-containing insect sex pheromones, most notably (Z)-9-hexadecenal and (Z)-9-hexadecen-1-ol. This document details the chemical properties of this compound, explores the context of its synthetic utility, outlines its crucial role in producing biologically active pheromones found in various lepidopteran species, and provides detailed synthetic and analytical methodologies. The guide is intended for researchers, chemists, and drug development professionals working in agrochemistry, chemical synthesis, and entomology.
Chemical Identity and Properties
This compound is a C16 fatty alcohol characterized by a carbon-carbon triple bond at the C-9 position. This alkyne functionality is the key to its synthetic utility.
| Property | Value | Source(s) |
| IUPAC Name | Hexadec-9-yn-1-ol | [1][2] |
| Synonyms | 9-Hexadecin-1-ol | [1] |
| CAS Number | 88109-73-3 | [1][2][3] |
| Molecular Formula | C₁₆H₃₀O | [1][2][4] |
| Molecular Weight | 238.41 g/mol | [1][2][4] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
The Context of Discovery: A Synthetic Keystone
The discovery and isolation of novel natural products is a cornerstone of chemical research. However, the significance of this compound is not rooted in its identification from a natural source, but in its value as a synthetic building block. Its "discovery" is intrinsically linked to the need for efficient and controlled synthesis of high-purity insect pheromones for agricultural applications.
The central challenge in synthesizing many lepidopteran pheromones is the precise construction of a (Z)-configured (or cis) double bond. The biological activity of these pheromones is often highly dependent on stereoisomeric purity; the presence of the corresponding (E)-isomer can act as an antagonist, reducing or eliminating the desired behavioral response in the target insect.
This is where the utility of an alkyne precursor like this compound becomes paramount. The carbon-carbon triple bond provides a perfect chemical handle for stereoselective reduction. Through catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst, a syn-addition of two hydrogen atoms across the triple bond can be achieved, yielding the desired (Z)-alkene with high fidelity. This synthetic strategy is a cornerstone of modern pheromone manufacturing, providing a reliable pathway to the biologically active isomer.
Caption: The strategic role of this compound as a precursor.
Natural Occurrence of Related Pheromones
While this compound itself is not typically cited as a naturally occurring compound, it is the direct precursor to alcohols and aldehydes that are vital semiochemicals for numerous insect species. The corresponding (Z)-alkene derivatives are key components of the sex pheromone blends used by several economically significant agricultural pests.
| Pheromone Component | Species | Common Name | Family |
| (Z)-9-Hexadecenal | Helicoverpa armigera | Cotton Bollworm | Noctuidae |
| Heliothis virescens | Tobacco Budworm | Noctuidae | |
| Scirpophaga incertulas | Rice Yellow Stem Borer | Crambidae | |
| Diatraea grandiosella | Southwestern Corn Borer | Crambidae | |
| (Z)-9-Hexadecen-1-ol | Helicoverpa assulta | Oriental Tobacco Budworm | Noctuidae |
| Sesamia grisescens | Pink Sugarcane Borer | Noctuidae | |
| Bombus humilis | Brown-banded Carder Bee | Apidae |
This table is a representative list; these compounds are components in the pheromone blends of many other species.[1][5][6][7]
The identification of these compounds in nature is typically achieved by Gas Chromatography-Mass Spectrometry (GC-MS) analysis of solvent extracts from the pheromone glands of female insects.[7]
Synthetic Pathways and Methodologies
The synthesis of insect pheromones from this compound is a multi-step process that demands precision to ensure high purity of the final active product. The following protocols represent a standard, field-proven workflow.
Protocol: Stereoselective Reduction to (Z)-9-Hexadecen-1-ol
This procedure utilizes Lindlar's catalyst for a partial hydrogenation of the alkyne to the (Z)-alkene. The catalyst is "poisoned" (partially deactivated) with lead acetate and quinoline to prevent over-reduction to the corresponding alkane, hexadecan-1-ol.
Methodology:
-
Catalyst Preparation: Prepare Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead).
-
Reaction Setup: In a hydrogenation flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol or hexane). Add the Lindlar's catalyst (typically 5-10% by weight of the alkyne) and a small amount of quinoline (as a secondary poison).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure (typically via a balloon). Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress closely by TLC or GC. The reaction is complete when the starting alkyne is consumed. It is critical to stop the reaction at this point to prevent isomerization to the (E)-alkene or over-reduction.
-
Workup: Filter the reaction mixture through a pad of celite to remove the catalyst. Rinse the celite with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude (Z)-9-Hexadecen-1-ol can be purified further by column chromatography if necessary, though the reaction is often clean enough for the next step.
Protocol: Oxidation to (Z)-9-Hexadecenal
The conversion of the primary alcohol to the aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a classic and reliable reagent for this transformation.
Methodology:
-
Reagent Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen), suspend PCC (approx. 1.5 equivalents) in a dry, non-protic solvent like dichloromethane (DCM).
-
Reaction: Dissolve the (Z)-9-Hexadecen-1-ol (1 equivalent) in dry DCM and add it to the PCC suspension in one portion.
-
Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 2-3 hours and can be monitored by TLC.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a plug of silica gel or Florisil to remove the chromium byproducts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude (Z)-9-Hexadecenal can be purified by flash column chromatography on silica gel to yield the final, high-purity pheromone component.
Sources
- 1. This compound, 9-Hexadecin-1-ol, Hexadec-9-yn-1-ol, 88109-73-3, (Z)-9-hexadecenal, hexadecyn, Mumbai, India [jaydevchemicals.com]
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- 6. (Z)-9-hexadecenal, 56219-04-6 [thegoodscentscompany.com]
- 7. (Z)-9-Hexadecenal|CAS 56219-04-6|Pheromone [benchchem.com]
The Pivotal Role of Terminal Alkynes in Fatty Alcohols: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The terminal alkyne, a seemingly simple chemical motif, imparts profound biological significance to fatty alcohols, transforming them from basic metabolic intermediates into versatile tools for research and potential therapeutic agents. This guide provides an in-depth exploration of the multifaceted roles of terminal alkyne-functionalized fatty alcohols. We will delve into their natural occurrence, their transformative impact as bioorthogonal chemical probes for elucidating complex biological processes, and their emerging potential in drug discovery as targeted enzyme inhibitors. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering not only a comprehensive overview of the field but also actionable experimental insights and protocols.
Introduction: The Unique Chemical Persona of the Terminal Alkyne in a Biological Context
Fatty alcohols are fundamental components of cellular lipid metabolism, serving as precursors for waxes, ether lipids, and signaling molecules.[1] Their metabolic flux is tightly regulated by a network of enzymes, and dysregulation is implicated in various pathological states. The introduction of a terminal alkyne (a carbon-carbon triple bond at the omega-position) into a fatty alcohol backbone creates a molecule with a unique chemical personality that is largely inert to biological systems, yet highly reactive in a controlled, bioorthogonal manner.[2] This "chemical handle" is the cornerstone of their utility, allowing for the precise and specific attachment of reporter molecules, such as fluorophores or affinity tags, via "click chemistry."[2][3] This powerful approach enables the visualization and tracking of fatty alcohol metabolism and interactions in real-time within living systems.
The Fatty Alcohol Cycle: A Primer on Metabolic Conversions
To appreciate the significance of terminal alkyne fatty alcohols as probes and potential modulators, a foundational understanding of the fatty alcohol cycle is essential. This metabolic pathway governs the synthesis and degradation of fatty alcohols, maintaining cellular homeostasis.
The cycle begins with the reduction of fatty acyl-CoAs to fatty alcohols, a reaction catalyzed by fatty acyl-CoA reductases (FARs).[4] This conversion can proceed through a fatty aldehyde intermediate.[5] These newly synthesized fatty alcohols can then be incorporated into more complex lipids, such as wax esters and ether glycerolipids.[4] Conversely, fatty alcohols can be oxidized back to fatty aldehydes by fatty alcohol dehydrogenases (ADHs) or fatty alcohol oxidases (FAOs), and subsequently to fatty acids by fatty aldehyde dehydrogenases (FALDHs).[1][6] This dynamic interplay ensures a balanced pool of fatty alcohols for various cellular needs.
Figure 1. Simplified schematic of the fatty alcohol metabolic cycle, highlighting key enzymatic conversions.
Naturally Occurring Polyacetylenic Alcohols: Nature's Bioactive Leads
While the majority of research focuses on synthetically derived terminal alkyne fatty alcohols, nature provides intriguing examples of polyacetylenic alcohols with significant biological activities. These compounds, often found in plants and marine organisms, feature one or more alkyne functionalities and exhibit a range of effects, including cytotoxic and antiproliferative activities against cancer cells.[7][8][9]
For instance, panaxytriol, panaxynol, and panaxydol, isolated from the roots of Panax ginseng, are polyacetylenic alcohols that have demonstrated antiproliferative effects on various tumor cell lines.[9] Another example is cis-heptadeca-1,9-diene-4,6-diyn-3-ol, a polyacetylenic alcohol found in carrots (Daucus carota).[10] The study of these natural products provides valuable insights into the potential therapeutic applications of alkyne-containing lipids and serves as a foundation for the design of novel synthetic analogs with enhanced potency and selectivity.
| Compound | Source | Reported Biological Activity |
| Panaxytriol | Panax ginseng | Antiproliferative against tumor cells[9] |
| Panaxynol | Panax ginseng | Antiproliferative against tumor cells[9] |
| Panaxydol | Panax ginseng | Antiproliferative against tumor cells[9] |
| cis-Heptadeca-1,9-diene-4,6-diyn-3-ol | Daucus carota (carrot) | Toxicant[10] |
| Strongylodiols A, B, and C | Strongylophora marine sponge | Cytotoxic[11] |
Table 1. Examples of naturally occurring polyacetylenic alcohols and their associated biological activities.
Terminal Alkyne Fatty Alcohols as Bioorthogonal Probes: Illuminating Cellular Processes
The true power of terminal alkyne fatty alcohols in modern biological research lies in their application as bioorthogonal chemical reporters. By introducing these molecular probes into cellular systems, researchers can hijack the cell's natural metabolic machinery to incorporate the alkyne tag into various lipid species and lipid-modified proteins.[12] The alkyne group then serves as a versatile handle for downstream detection and analysis via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction.[13]
Figure 2. General workflow for the use of ω-alkynyl fatty alcohols as bioorthogonal probes.
Probing Fatty Alcohol Metabolism and Localization
By treating cells with an ω-alkynyl fatty alcohol, its metabolic fate can be traced. The alkyne tag will be present on the fatty alcohol itself as it moves through cellular compartments, and it will be incorporated into downstream metabolites and complex lipids. Following cell lysis and click chemistry with an azide-biotin probe, these tagged molecules can be enriched and identified by mass spectrometry, providing a detailed snapshot of fatty alcohol flux. Alternatively, using an azide-fluorophore allows for the visualization of the subcellular localization of these lipids via fluorescence microscopy.[12]
Identifying Protein-Lipid Interactions and Modifications
A significant application of these probes is in the study of protein lipidation, a crucial post-translational modification that governs protein localization and function.[13] While protein acylation with fatty acids is more extensively studied, fatty alcohols can also be attached to proteins. Terminal alkyne fatty alcohol probes can be metabolically incorporated into these modified proteins. Subsequent click chemistry with a biotin-azide tag allows for the affinity purification and identification of these lipidated proteins by mass spectrometry. This approach can also be adapted to study non-covalent protein-lipid interactions by using photo-activatable cross-linking groups in conjunction with the alkyne tag.
Experimental Protocol: Metabolic Labeling of Cellular Proteins with ω-Alkynyl Fatty Alcohols
This protocol provides a general framework for the metabolic labeling of cultured mammalian cells with an ω-alkynyl fatty alcohol, followed by lysis and click chemistry for downstream analysis.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
ω-alkynyl fatty alcohol (e.g., 11-dodecyn-1-ol) stock solution in DMSO
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents:
-
Azide-functionalized reporter probe (e.g., biotin-azide, fluorescent azide)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., TBTA)
-
Procedure:
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and grow overnight.
-
Probe Preparation: Prepare the labeling medium by complexing the ω-alkynyl fatty alcohol with fatty acid-free BSA in serum-free medium. A typical final concentration is 10-50 µM.
-
Metabolic Labeling: Replace the cell culture medium with the labeling medium and incubate for a desired period (e.g., 4-24 hours). The optimal labeling time should be determined empirically.
-
Cell Lysis: Wash the cells with PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Click Reaction: a. To a defined amount of protein lysate (e.g., 1 mg), add the click chemistry reagents in the following order: azide probe, CuSO₄, and sodium ascorbate. The use of a copper-chelating ligand is recommended to improve reaction efficiency and reduce protein degradation. b. Incubate the reaction at room temperature for 1-2 hours with gentle agitation.
-
Downstream Analysis: The labeled proteins are now ready for downstream applications, such as:
-
SDS-PAGE and Western Blotting: If a biotin-azide was used, the proteins can be separated by SDS-PAGE, transferred to a membrane, and detected with streptavidin-HRP.
-
Affinity Purification: Biotin-labeled proteins can be enriched using streptavidin-agarose beads for subsequent identification by mass spectrometry.
-
Fluorescence Imaging: If a fluorescent azide was used, the labeled proteins can be visualized directly by in-gel fluorescence scanning.
-
Terminal Alkyne Fatty Alcohols in Drug Development: A Frontier of Opportunity
The unique chemical properties of the terminal alkyne group also position these fatty alcohol analogs as promising candidates for drug development.
Enzyme Inhibition
The enzymes of the fatty alcohol cycle, such as FARs and FALDHs, represent potential therapeutic targets for diseases characterized by aberrant lipid metabolism. The terminal alkyne moiety can be designed to act as a warhead, forming a covalent bond with a key active site residue of the target enzyme, leading to irreversible inhibition. The design of such inhibitors would involve synthesizing fatty alcohol analogs where the alkyne is strategically placed to interact with the enzyme's active site. The inhibitory potential of these compounds can be assessed using in vitro enzyme activity assays. For example, the activity of a fatty acyl-CoA reductase can be monitored by measuring the decrease in NADPH absorbance at 340 nm in the presence of the alkyne-containing inhibitor.
Anticancer Potential
The cytotoxic properties of some naturally occurring polyacetylenic alcohols suggest that synthetic terminal alkyne fatty alcohols could be developed as anticancer agents.[1][6] The lipophilic nature of these molecules may facilitate their accumulation in the membranes of cancer cells, leading to disruption of membrane integrity and induction of apoptosis. Furthermore, the alkyne group can be exploited for targeted drug delivery by conjugating it to a tumor-targeting ligand via click chemistry. The anticancer activity of novel alkyne-containing fatty alcohols can be evaluated using cell viability assays (e.g., MTT assay) on various cancer cell lines.
Metabolic Fate and Cytotoxicity: Critical Considerations
A crucial aspect of utilizing terminal alkyne fatty alcohols as probes or therapeutic agents is understanding their metabolic fate and potential cytotoxicity. While the terminal alkyne is generally considered bioorthogonal, it is not entirely inert. The cellular machinery that processes natural fatty alcohols may also recognize and metabolize their alkyne-containing counterparts, albeit potentially at different rates.[14] For example, ω-alkynyl fatty acids have been shown to be substrates for certain lipoxygenases, although with reduced efficiency compared to their natural counterparts.[11]
It is therefore imperative to conduct comparative metabolic studies to understand how the presence of the terminal alkyne alters the molecule's journey through the fatty alcohol cycle and other metabolic pathways. Mass spectrometry-based lipidomics is a powerful tool for such analyses.
Furthermore, the potential cytotoxicity of terminal alkyne fatty alcohols must be carefully evaluated.[14][15] High concentrations of these compounds or their metabolites could perturb membrane function or lead to off-target effects. Standard cytotoxicity assays, such as those measuring cell viability and apoptosis, are essential for determining the safe and effective concentration range for their use in biological experiments.
Conclusion and Future Perspectives
Terminal alkyne-functionalized fatty alcohols represent a powerful and versatile class of molecules with significant biological implications. Their utility as bioorthogonal probes has already begun to shed light on the intricate dynamics of fatty alcohol metabolism and protein lipidation. The continued development of novel alkyne-containing fatty alcohol probes, coupled with advancements in analytical techniques, promises to further unravel the complexities of lipid biology.
Moreover, the therapeutic potential of these compounds is an exciting and largely untapped frontier. By leveraging the unique reactivity of the terminal alkyne, it is conceivable to design a new generation of highly specific enzyme inhibitors and targeted anticancer agents. As our understanding of the biological significance of terminal alkynes in fatty alcohols deepens, so too will their impact on both fundamental research and the future of medicine.
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Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function. ([Link])
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Utilizing Alcohol for Alkane Biosynthesis by Introducing a Fatty Alcohol Dehydrogenase. ([Link])
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Inhibition of long chain fatty acyl-CoA synthetase (ACSL) and ischemia reperfusion injury. ([Link])
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Chemical Probes to Control and Visualize Lipid Metabolism in the Brain. ([Link])
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A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. ([Link])
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TOXIC ALCOHOLS: ALIPHATIC UNSATURATED ALCOHOLS. ([Link])
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Fatty acyl-CoA inhibition of beta-hydroxy-beta-methylglutaryl-CoA reductase activity. ([Link])
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Visualizing the Conversion Process of Alcohol-Induced Fatty Liver to Steatohepatitis in Vivo with a Fluorescent Nanoprobe. ([Link])
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Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates. ([Link])
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Fatty alcohol oxidase 3 (FAO3) and FAO4b connect the alcohol- and alkane-forming pathways in Arabidopsis stem wax biosynthesis. ([Link])
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Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne ve. ([Link])
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Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry. ([Link])
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Inhibitory Investigations of Acyl-CoA Derivatives against Human Lipoxygenase Isozymes. ([Link])
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Steric-Free Bioorthogonal Labeling of Acetylation Substrates Based on a Fluorine–Thiol Displacement Reaction. ([Link])
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Metabolic engineering optimizes bioorthogonal glycan labeling in living cells. ([Link])
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A Comprehensive Technical Guide to the Safe Handling of 9-Hexadecyn-1-ol
This guide provides an in-depth overview of the safe handling, storage, and emergency procedures for 9-Hexadecyn-1-ol, tailored for researchers, scientists, and professionals in drug development. In the absence of a specific Safety Data Sheet (SDS) from a manufacturer, this document synthesizes data from analogous long-chain alcohols, the known reactivity of internal alkynes, and established laboratory safety protocols to provide a robust framework for risk mitigation.
Understanding this compound: Physicochemical Properties
This compound is a long-chain acetylenic alcohol with the chemical formula C₁₆H₃₀O.[1][2] Its structure, featuring a C16 backbone with a terminal hydroxyl group and an internal triple bond, dictates its physical properties and chemical reactivity. A thorough understanding of these characteristics is foundational to its safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₀O | NIST[1], Cheméo[2] |
| Molecular Weight | 238.41 g/mol | Cheméo[2] |
| CAS Number | 88109-73-3 | NIST[1], Cheméo[2] |
| Boiling Point (Predicted) | 666.66 K (393.51 °C) | Cheméo[2] |
| Melting Point (Predicted) | 437.00 K (163.85 °C) | Cheméo[2] |
| Octanol/Water Partition Coefficient (logP) | 4.683 | Cheméo[2] |
| Water Solubility (log₁₀WS in mol/l) | -5.58 | Cheméo[2] |
The high boiling point and predicted melting point suggest that this compound is likely a solid or a viscous liquid at room temperature. Its high logP value and low predicted water solubility indicate it is lipophilic and will not readily dissolve in aqueous solutions.[2]
Hazard Identification and Risk Assessment: A Synthesis of Analogous Compound Data
Due to the lack of a specific SDS for this compound, a conservative approach to hazard identification is warranted. This involves extrapolating from the known hazards of similar long-chain aliphatic alcohols and the characteristic reactivity of internal alkynes.
Health Hazards
The primary health hazards associated with long-chain aliphatic alcohols are generally of a low order of acute toxicity.[3][4] However, irritation to the skin and eyes is a potential concern.
-
Skin Irritation: Aliphatic alcohols in the C12-C16 range can have a low degree of skin irritation potential.[3] Prolonged or repeated contact may lead to defatting of the skin, resulting in dryness and cracking.
-
Eye Irritation: Direct contact with the eyes may cause irritation. The eye irritation potential for alcohols with a chain length of C12 and above is generally considered minimal.[3]
-
Inhalation: Due to its low volatility, inhalation of significant quantities of vapor at room temperature is unlikely. However, if heated or aerosolized, inhalation of mists could cause respiratory tract irritation.
-
Ingestion: Ingestion of large amounts may cause gastrointestinal irritation.
The internal alkyne functional group is not typically associated with high toxicity in this context, but it does introduce unique chemical reactivity that must be considered.
Physicochemical Hazards
The primary physicochemical hazard is its potential flammability, especially at elevated temperatures.
-
Flammability: While likely having a high flash point, this compound should be treated as a combustible liquid.[5][6] Vapors can form flammable mixtures with air if the substance is heated above its flash point. These vapors are likely heavier than air and can travel to a source of ignition and flash back.[5]
-
Reactivity: Internal alkynes are generally stable but can undergo energetic reactions.[7][8][9] They can react with strong oxidizing agents, strong acids, and halogens.[10] The principal reactions of alkynes are addition across the triple bond.[9]
Causality in Handling and Storage Protocols
The following protocols are designed to mitigate the identified risks. The reasoning behind each step is provided to foster a deeper understanding of the safety measures.
Engineering Controls and Ventilation
Protocol:
-
Handle this compound in a well-ventilated area.
-
For procedures that may generate dust (if solid) or aerosols, use a chemical fume hood.
Causality: A well-ventilated area or a fume hood is crucial to prevent the accumulation of flammable vapors and to minimize inhalation exposure, especially when the substance is heated.[11][12]
Personal Protective Equipment (PPE)
Protocol:
-
Eye Protection: Wear chemical safety goggles. If there is a splash hazard, use a face shield in addition to goggles.[13][14][15]
-
Skin Protection: Wear nitrile or neoprene gloves.[15] A lab coat or chemical-resistant apron should also be worn.[16]
-
Respiratory Protection: If working with heated material or generating aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary.[13]
Causality: PPE provides a direct barrier against skin and eye contact, which are the primary routes of exposure for this type of compound.[13] The selection of appropriate gloves is critical to prevent skin absorption and irritation.
Caption: PPE selection and use workflow for handling this compound.
Safe Handling and Storage
Protocol:
-
Keep away from heat, sparks, open flames, and hot surfaces.[5][11]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
-
When transferring, especially in larger quantities, bond and ground containers to prevent static discharge.[11]
Causality: These measures are designed to prevent the ignition of flammable vapors and to avoid unintended, potentially hazardous chemical reactions. Proper storage maintains the integrity of the compound and prevents the release of vapors.
Emergency Procedures: A Self-Validating System
In the event of an emergency, a clear and logical response is critical.
First Aid Measures
Protocol:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[17][18][19] Seek medical attention.
-
Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes.[20][21] If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[20][21] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[21] Seek immediate medical attention.
Causality: Immediate and thorough flushing with water is the most effective way to remove the chemical from the skin and eyes, thereby minimizing damage.[17] Moving to fresh air addresses inhalation exposure, and seeking professional medical advice is crucial in all exposure scenarios.
Fire-Fighting Measures
Protocol:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: In a fire, hazardous decomposition products such as carbon monoxide and carbon dioxide may be formed.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]
Causality: Using the correct extinguishing media is essential for effectively suppressing the fire without exacerbating the situation. Protecting firefighters from toxic combustion products is paramount.
Caption: Emergency response flowchart for incidents involving this compound.
Environmental Considerations
Long-chain aliphatic alcohols are generally biodegradable.[22][23][24] However, due to their low water solubility, they may persist in certain environmental compartments.
-
Ecotoxicity: The toxicity of long-chain alcohols to aquatic organisms often shows a cutoff point where insolubility prevents toxic effects from being observed.[22][25] For C16 alcohols, the low water solubility is a limiting factor for aquatic toxicity.
-
Persistence and Degradation: These compounds are expected to be readily biodegradable.[23][24]
-
Disposal: Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.
Conclusion: A Framework for Proactive Safety
This technical guide provides a comprehensive framework for the safe handling of this compound, grounded in the principles of chemical safety and risk assessment. By understanding the physicochemical properties, potential hazards, and the rationale behind safety protocols, researchers and drug development professionals can work with this compound in a manner that ensures both personal safety and experimental integrity. Always supplement this guidance with a thorough, lab-specific risk assessment before beginning any new procedure.
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A Comprehensive Technical Guide to 9-Hexadecyn-1-ol for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of 9-Hexadecyn-1-ol, a critical precursor in the synthesis of insect pheromones and other specialty chemicals. We will explore the landscape of commercial suppliers, delve into the nuances of purity grades, and provide actionable protocols for quality assessment and handling. This document is intended to equip researchers, scientists, and drug development professionals with the necessary technical insights to effectively source and utilize this compound in their work.
Introduction to this compound: A Key Synthetic Building Block
This compound (CAS No. 88109-73-3) is a long-chain acetylenic alcohol. Its molecular structure, featuring a terminal hydroxyl group and an internal triple bond, makes it a versatile intermediate in organic synthesis. The primary and most significant application of this compound is as a precursor to (Z)-9-Hexadecenal, the sex pheromone of numerous lepidopteran pests, including the cotton bollworm (Helicoverpa armigera) and the rice yellow stem borer (Scirpophaga incertulas)[1]. The stereoselective synthesis of this pheromone is crucial for its biological activity, and the purity of the starting material, this compound, plays a pivotal role in the success of this synthesis.
Commercial Suppliers and Purity Grades
Sourcing high-quality this compound is the first critical step in any research or development project. Several chemical suppliers offer this compound, though purity grades and available documentation can vary. Below is a comparative overview of some of the key suppliers.
| Supplier | Stated Purity/Specifications | Available Documentation |
| Jaydev Chemical Industries | ≥ 90.0% (by GC)[1] | Product specifications on website |
| ChemHub | High quality, offered in various quantities[2] | General product listing |
| BLD Pharm | Research grade, various quantities | Product listing, general safety info |
| Cayman Chemical | ≥98% (for the related (Z)-9-Hexadecenol)[3] | Detailed product information with CoA |
Expert Insight: For applications such as pheromone synthesis, where the stereochemistry and purity of the final product are paramount, a starting material with a purity of at least 95% is recommended. While a 90% pure technical grade may be suitable for initial process development, higher purity grades will minimize the formation of difficult-to-remove side products in subsequent steps. Isomeric impurities in the final pheromone product can significantly reduce its efficacy in the field.
The Critical Role of Purity in Pheromone Synthesis
The conversion of this compound to (Z)-9-Hexadecenal typically involves a stereoselective reduction of the alkyne to a cis-alkene, followed by oxidation of the alcohol to an aldehyde.
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A Technical Guide to the Bio-based Synthesis of Long-Chain Alkynols: From Pathway Design to Engineered Production
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain alkynols, bifunctional molecules featuring a terminal alcohol and an internal or terminal alkyne group, represent a versatile class of chemical building blocks with significant potential in pharmaceuticals, agrochemicals, and material science. The alkyne moiety serves as a reactive handle for click chemistry, enabling efficient molecular tagging and conjugation, while the hydroxyl group provides a site for further functionalization. Traditional chemical synthesis of these compounds often involves harsh reaction conditions, hazardous reagents, and multiple protection/deprotection steps. This guide provides an in-depth technical overview of the emerging field of bio-based synthesis of long-chain alkynols, leveraging engineered microbial systems to produce these valuable chemicals from renewable feedstocks. We will explore the key enzymatic players, metabolic engineering strategies, and analytical techniques required to establish a robust and sustainable production platform.
Introduction: The Industrial Imperative for Bio-based Alkynols
The intrinsic reactivity of the carbon-carbon triple bond makes alkynes indispensable synthons in organic chemistry. Their incorporation into long-chain aliphatic alcohols generates molecules with unique properties, suitable for applications ranging from bio-orthogonal labeling of biomolecules to the synthesis of complex polymers and bioactive natural product analogs.[1] However, the reliance on petrochemical-derived starting materials and energy-intensive synthetic routes presents significant environmental and economic challenges.
The convergence of synthetic biology and metabolic engineering offers a compelling alternative. By harnessing the catalytic power of enzymes within engineered microorganisms, we can design and optimize biosynthetic pathways for the de novo production of long-chain alkynols from simple carbon sources like glucose. This bio-based approach not only promises a more sustainable manufacturing process but also provides opportunities for the synthesis of novel alkynol structures with tailored chain lengths and functionalities.
Designing the Biosynthetic Blueprint: A Two-Module Approach
The biosynthesis of a long-chain alkynol in a microbial host can be conceptually divided into two key modules:
-
Module 1: Alkyne Biosynthesis: The introduction of the carbon-carbon triple bond into a long-chain fatty acid precursor.
-
Module 2: Carboxylic Acid Reduction: The conversion of the terminal carboxyl group of the alkynoic acid to a primary alcohol.
Successful implementation requires the careful selection and co-expression of enzymes for each module within a suitable microbial chassis, such as Escherichia coli or Saccharomyces cerevisiae.[2]
Module 1: Forging the Triple Bond - The Enzymology of Alkyne Formation
Nature has evolved elegant enzymatic machinery to synthesize alkyne-containing natural products. The most well-characterized and versatile enzymes for this purpose are a unique class of fatty acid desaturases, often referred to as acetylenases .
The Crepenynate Pathway: Nature's Blueprint
A significant body of our understanding of fatty acid alkyne biosynthesis comes from the study of the crepenynate pathway in plants and fungi.[3] This pathway utilizes a membrane-bound acetylenase to convert linoleic acid (a C18 fatty acid with two double bonds) into crepenynic acid, which contains a triple bond.
The key enzymatic step is the desaturation of an existing double bond to form a triple bond. This reaction is catalyzed by a modified fatty acid desaturase (FAD) enzyme, which typically introduces double bonds into fatty acid chains. These acetylenases are non-heme, di-iron enzymes that utilize molecular oxygen and electrons from a reductase partner to carry out the dehydrogenation reaction.[3]
Key Acetylenase Enzymes for Bioengineering
Several acetylenases have been identified and characterized, making them prime candidates for heterologous expression in microbial hosts. A notable example is the Δ12-fatty acid acetylenase from Crepis alpina, which converts the Δ12 double bond of linoleic acid into a triple bond.
Table 1: Characterized Fatty Acid Acetylenases
| Enzyme Name | Organism of Origin | Substrate | Product |
| Crep1 | Crepis alpina | Linoleic acid | Crepenynic acid |
| JamB | Lyngbya majuscula | 5-Hexenoyl-ACP | 5-Hexynoyl-ACP |
This table is illustrative and not exhaustive.
The choice of acetylenase will depend on the desired position of the alkyne in the final product and the available fatty acid precursors in the chosen microbial host.
Module 2: The Final Reduction - From Acid to Alcohol
Once the alkynoic acid has been synthesized, the terminal carboxylic acid group must be reduced to a primary alcohol. This transformation is crucial for producing the target alkynol. Two primary enzymatic strategies can be employed for this step.
Fatty Acyl-CoA Reductases (FARs)
Fatty acyl-CoA reductases (FARs) are a widespread family of enzymes that catalyze the two-step, NADPH-dependent reduction of a fatty acyl-CoA to a fatty alcohol.[4][5] The reaction proceeds via a fatty aldehyde intermediate, which is subsequently reduced to the alcohol.[6][7]
Some FARs, like the one from Marinobacter aquaeolei VT8, are single multifunctional enzymes that can perform the complete four-electron reduction.[7] This makes them particularly attractive for metabolic engineering as they streamline the pathway.
Carboxylic Acid Reductases (CARs)
An alternative approach involves the use of carboxylic acid reductases (CARs). These enzymes directly reduce carboxylic acids to aldehydes, which can then be converted to alcohols by endogenous or co-expressed alcohol dehydrogenases. CARs require an accessory phosphopantetheinyl transferase for activation. A well-characterized CAR from Mycobacterium marinum has been shown to have broad substrate specificity, making it a versatile tool for this purpose.
Table 2: Key Enzymes for Carboxylic Acid Reduction
| Enzyme Type | Enzyme Name (Example) | Organism of Origin | Substrate | Product |
| Fatty Acyl-CoA Reductase | MaFAR | Marinobacter aquaeolei | Fatty Acyl-CoA | Fatty Alcohol |
| Carboxylic Acid Reductase | MmCAR | Mycobacterium marinum | Carboxylic Acid | Aldehyde |
Metabolic Engineering Strategies for Whole-Cell Biocatalysis
To create an efficient microbial factory for long-chain alkynol production, the biosynthetic modules must be integrated into the host's metabolism. This involves several key considerations:
Host Selection: E. coli vs. S. cerevisiae
-
E. coli offers rapid growth, well-established genetic tools, and high product titers for many chemicals.[2] However, as a prokaryote, the expression of membrane-bound eukaryotic enzymes like plant acetylenases can be challenging.
-
S. cerevisiae (baker's yeast) is a robust eukaryotic host that can be advantageous for expressing eukaryotic enzymes and for its tolerance to industrial fermentation conditions.
Enhancing Precursor Supply
The production of long-chain alkynols is fundamentally dependent on the intracellular pool of their fatty acid precursors. Metabolic engineering efforts should focus on:
-
Upregulating Fatty Acid Biosynthesis: Overexpression of key genes in the fatty acid synthesis (FAS) pathway, such as acetyl-CoA carboxylase (Acc) and fatty acid synthase (FAS) components, can increase the flux towards fatty acid production.
-
Blocking Competing Pathways: Deletion of genes involved in fatty acid degradation (β-oxidation), such as fadD and fadE in E. coli, can prevent the breakdown of the desired fatty acid intermediates and products.
Pathway Optimization and Enzyme Expression
-
Codon Optimization: The genes encoding the acetylenase and the fatty acid reductase should be codon-optimized for the chosen expression host to ensure efficient translation.
-
Promoter Engineering: Utilizing strong, inducible promoters allows for temporal control of enzyme expression, which can mitigate the potential toxicity of the intermediates or final products.
-
Enzyme Fusion and Scaffolding: In some cases, fusing the acetylenase and reductase enzymes or co-localizing them on a protein scaffold can enhance pathway flux by channeling substrates between active sites.
Experimental Protocols
This section provides generalized, step-by-step methodologies for the key experiments involved in establishing a bio-based alkynol production system.
Protocol 1: Heterologous Expression of a Fatty Acid Acetylenase in E. coli
-
Gene Synthesis and Cloning: Synthesize the codon-optimized gene for the chosen acetylenase (e.g., Crepis alpina Crep1) and clone it into an appropriate expression vector (e.g., pET-28a(+)) under the control of an inducible promoter (e.g., T7).
-
Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).[8]
-
Culture Growth and Induction:
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of fresh LB medium with the overnight culture to an OD600 of ~0.1.
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Reduce the temperature to 18-25°C and continue to shake for 16-24 hours.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. The membrane-bound acetylenase will be in the pellet.
-
Protocol 2: In Vivo Acetylenase Activity Assay
-
Substrate Feeding: To an induced culture from Protocol 1, add the acetylenase substrate (e.g., linoleic acid) to a final concentration of 1-5 mM.
-
Incubation: Continue to incubate the culture for another 24-48 hours at the expression temperature.
-
Extraction of Fatty Acids:
-
Harvest the cells by centrifugation.
-
Saponify the cell pellet by heating in a solution of methanolic KOH.
-
Acidify the solution with HCl and extract the free fatty acids with an organic solvent like hexane or ethyl acetate.
-
-
Derivatization and Analysis:
-
Evaporate the organic solvent and derivatize the fatty acids to their fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol.
-
Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the alkynoic acid product.
-
Protocol 3: Heterologous Expression and In Vitro Assay of a Fatty Acyl-CoA Reductase (FAR)
-
Expression and Lysis: Follow the steps in Protocol 1 for the expression of the FAR enzyme. As FARs are often soluble, the enzyme will be in the supernatant after clarification of the cell lysate.
-
Protein Purification (Optional but Recommended): Purify the His-tagged FAR using nickel-affinity chromatography for a cleaner in vitro assay.
-
In Vitro Activity Assay:
-
Prepare a reaction mixture containing:
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
NADPH (1-2 mM)
-
Fatty acyl-CoA substrate (e.g., palmitoyl-CoA, 50-100 µM)
-
Purified FAR enzyme or clarified cell lysate
-
-
Incubate the reaction at 30°C for 1-4 hours.
-
Monitor the consumption of NADPH spectrophotometrically at 340 nm.[9]
-
-
Product Analysis:
-
Extract the fatty alcohol product from the reaction mixture with an organic solvent (e.g., ethyl acetate).[10]
-
Analyze the extract by GC-MS. It may be necessary to silylate the alcohol with a reagent like BSTFA to improve its volatility for GC analysis.
-
Protocol 4: Extraction and Analysis of Long-Chain Alkynols from Engineered Microbes
-
Culture and Induction: Grow and induce the engineered microbial strain co-expressing both the acetylenase and the FAR.
-
Solvent Extraction:
-
Harvest the culture by centrifugation.
-
Perform a liquid-liquid extraction of the cell pellet and supernatant using a suitable organic solvent. A common choice is ethyl acetate.[11]
-
-
Purification:
-
Concentrate the organic extract under reduced pressure.
-
The crude extract can be purified by silica gel column chromatography to isolate the alkynol.
-
-
GC-MS Analysis:
Visualization of the Biosynthetic Pathway and Workflow
Diagram: Overall Biosynthetic Pathway for Long-Chain Alkynols
Caption: Engineered biosynthetic pathway for long-chain alkynols.
Diagram: Experimental Workflow
Caption: General experimental workflow for producing and analyzing alkynols.
Conclusion and Future Outlook
The bio-based synthesis of long-chain alkynols is a rapidly advancing field with the potential to revolutionize the production of these valuable platform chemicals. By combining our knowledge of natural product biosynthesis with the power of synthetic biology, we can create sustainable and efficient microbial cell factories. Future research will likely focus on the discovery and engineering of novel acetylenases with tailored substrate specificities and improved catalytic efficiencies. Furthermore, optimizing the interplay between the engineered pathway and the host metabolism will be crucial for achieving industrially relevant titers. The principles and protocols outlined in this guide provide a solid foundation for researchers to enter this exciting field and contribute to the development of next-generation biomanufacturing processes.
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Methodological & Application
Synthesis of (Z)-9-hexadecenal from 9-Hexadecyn-1-ol
An In-depth Technical Guide to the Synthesis of (Z)-9-Hexadecenal from 9-Hexadecyn-1-ol
Authored for Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the synthesis of (Z)-9-hexadecenal, a significant semiochemical, from the starting material this compound. The described two-step synthesis is a common and effective route, involving a stereoselective partial reduction followed by a selective oxidation. This document offers detailed protocols, explains the underlying chemical principles, and provides insights into the selection of reagents and reaction conditions to ensure a successful synthesis with high purity and yield.
(Z)-9-Hexadecenal is a crucial component of the sex pheromone blend of several economically important lepidopteran species, including the cotton bollworm (Helicoverpa armigera) and the Asiatic rice borer (Chilo suppressalis).[1][2][3] Its availability through efficient synthesis is paramount for its use in integrated pest management (IPM) strategies, such as mating disruption and population monitoring.[1][4]
Overall Synthetic Strategy
The synthesis of (Z)-9-hexadecenal from this compound is achieved in two key transformations:
-
Stereoselective Partial Hydrogenation: The internal alkyne in this compound is selectively reduced to a cis (or Z) alkene using a "poisoned" catalyst.
-
Selective Oxidation: The primary alcohol functional group of the resulting (Z)-9-hexadecen-1-ol is then oxidized to an aldehyde.
Figure 1: Overall synthetic workflow from this compound to (Z)-9-Hexadecenal.
Part 1: Stereoselective Reduction of this compound
The critical step in this synthesis is the formation of the Z-configured double bond. This is achieved through the partial hydrogenation of the alkyne functionality.
Principle and Rationale: The Lindlar Catalyst
To prevent the complete reduction of the alkyne to an alkane, a "poisoned" or deactivated palladium catalyst, known as the Lindlar catalyst, is employed. This heterogeneous catalyst typically consists of palladium supported on calcium carbonate (CaCO₃) and treated with a catalytic poison such as lead acetate or quinoline.[5] This poisoning deactivates the most active sites on the palladium surface, which reduces the catalyst's activity, allowing the reaction to be stopped at the alkene stage.[5][6]
The stereochemistry of this reaction is a syn-addition, where both hydrogen atoms are delivered from the catalyst surface to the same face of the alkyne triple bond.[5] This mechanistic constraint directly leads to the formation of the desired cis or (Z)-alkene.[6][7]
Reaction Mechanism: Syn-Addition of Hydrogen
The mechanism involves the adsorption of both the alkyne and hydrogen gas onto the surface of the palladium catalyst. The triple bond of the alkyne is weakened upon adsorption, facilitating the sequential addition of two hydrogen atoms to the same side of the carbon-carbon bond before the product desorbs from the surface.[7]
Figure 2: Simplified mechanism of alkyne hydrogenation using Lindlar's catalyst.
Detailed Protocol: Hydrogenation of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate; typically 5-10% by weight of the alkyne).
-
Atmosphere Exchange: Seal the reaction vessel and purge it with hydrogen gas (H₂), typically by evacuating and backfilling the flask several times.
-
Reaction Execution: Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the appearance of the product. It is crucial to stop the reaction as soon as the starting alkyne is consumed to prevent over-reduction to the alkane.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude (Z)-9-hexadecen-1-ol, which can be used in the next step, often without further purification.
Part 2: Selective Oxidation of (Z)-9-Hexadecen-1-ol
The conversion of the primary alcohol, (Z)-9-hexadecen-1-ol, to the corresponding aldehyde, (Z)-9-hexadecenal, requires a mild oxidizing agent to avoid over-oxidation to the carboxylic acid.[8][9] Several modern oxidation methods are suitable for this transformation, each with its own advantages.[10]
Principle and Rationale: Choosing a Mild Oxidation Method
Strong oxidizing agents like Jones reagent (chromic acid) will oxidize primary alcohols directly to carboxylic acids.[9] Therefore, milder, and more selective reagents are necessary. Common choices include:
-
Pyridinium Chlorochromate (PCC): A Cr(VI) reagent that is soluble in organic solvents and reliably oxidizes primary alcohols to aldehydes.[8][11][12] It is a relatively simple procedure but involves a chromium-based reagent, which has toxicity concerns.[9]
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (NEt₃).[13][14] It is a very mild and high-yielding reaction, avoiding heavy metals.[14] Drawbacks include the need for cryogenic temperatures (-78 °C) and the production of the malodorous dimethyl sulfide as a byproduct.[14][15][16]
-
Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine compound (DMP) as the oxidizing agent.[17][18] The reaction is performed under mild, neutral conditions at room temperature and is highly selective for alcohols, even in the presence of other sensitive functional groups.[19][20][21]
For this guide, we will provide protocols for the Swern and Dess-Martin oxidations as they are widely used, highly efficient, and avoid the use of chromium reagents.
Protocol 1: Swern Oxidation
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (a dry ice/acetone bath).
-
DMSO Addition: Add a solution of dimethyl sulfoxide (DMSO) (2.7 eq.) in anhydrous DCM dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 5-10 minutes.[15]
-
Alcohol Addition: Add a solution of (Z)-9-hexadecen-1-ol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture over 5-10 minutes, ensuring the temperature remains below -60 °C. Stir for 30 minutes at -78 °C.[15]
-
Base Addition: Add triethylamine (NEt₃) (7.0 eq.) dropwise to the mixture.[15] After the addition is complete, allow the reaction to warm to room temperature.
-
Quenching and Work-up: Add water to quench the reaction. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
-
Reaction Setup: To a solution of (Z)-9-hexadecen-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM), add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature.[19]
-
Reaction Execution: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours.[19]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Shake vigorously until the layers are clear.
-
Isolation and Purification: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Reaction Mechanisms of Oxidation
Figure 3: Simplified mechanistic pathways for Swern and Dess-Martin oxidations.
Purification and Characterization
Purification
The final product, (Z)-9-hexadecenal, can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. Due to the volatility of the aldehyde, care should be taken during solvent removal to avoid product loss. An alternative purification method for similar aldehydes is azeotropic distillation.[22]
Product Characterization
The identity and purity of the synthesized (Z)-9-hexadecenal should be confirmed by standard analytical techniques.
-
¹H NMR: The spectrum should show characteristic signals for the aldehydic proton (~9.7 ppm) and the vinyl protons of the cis-double bond (~5.3 ppm).
-
¹³C NMR: The spectrum should confirm the presence of the aldehyde carbonyl carbon (~202 ppm) and the two sp² carbons of the double bond.
-
IR Spectroscopy: A strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretch of the aldehyde is expected.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) at m/z 238.[23]
Summary of Quantitative Data
| Step | Reactant | Reagent/Catalyst | Equivalents | Solvent | Expected Yield |
| 1. Hydrogenation | This compound | Lindlar's Catalyst | 5-10 wt% | Methanol | >95% |
| 2a. Swern Oxidation | (Z)-9-Hexadecen-1-ol | Oxalyl Chloride / DMSO / NEt₃ | 1.5 / 2.7 / 7.0 | DCM | 85-95% |
| 2b. DMP Oxidation | (Z)-9-Hexadecen-1-ol | Dess-Martin Periodinane | 1.2 | DCM | 90-98% |
References
-
Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]
-
Chemistry Steps. PCC Oxidation Mechanism. [Link]
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Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]
-
Organic Chemistry Tutor. Oxidation of Alcohols with PCC. [Link]
-
NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]
-
Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]
-
Pearson+. Reduction of an alkyne using the Lindlar catalyst. [Link]
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OpenOChem Learn. Reduction of Alkynes. [Link]
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Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). [Link]
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
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Organic Chemistry Portal. Swern Oxidation. [Link]
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AdiChemistry. (2025, June 4). Lindlar's Catalyst Mechanism | Partial Hydrogenation of Alkynes. [Link]
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Study.com. Alkyne Hydrogenation | Overview & Reaction Mechanism. [Link]
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Oreate AI Blog. (2026, January 20). Transforming Alcohols Into Aldehydes: A Journey Through Oxidation. [Link]
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Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. [Link]
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Wordpress. DMSO –Oxalyl Chloride, Swern Oxidation. [Link]
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Wikipedia. Dess–Martin oxidation. [Link]
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Organic Chemistry Portal. Dess-Martin Oxidation. [Link]
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ReactionWeb.io. Alkyne + H2 /Lindlar's catalyst. [Link]
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Journal of the Indian Chemical Society. (2005, May). A novel synthesis of Z-(9)-hexadecenal in improved yields, from aleuritic acid. [Link]
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Semantic Scholar. A novel synthesis of Z-(9)-hexadecenal in improved yields, from aleuritic acid. [Link]
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Application Note: Stereoselective Synthesis of (Z)-9-Hexadecen-1-ol via Catalytic Semi-Hydrogenation of 9-Hexadecyn-1-ol
Abstract
The stereoselective conversion of alkynes to Z-alkenes is a cornerstone of modern organic synthesis, critical for the construction of complex molecules such as pharmaceuticals, natural products, and pheromones.[1] This application note provides detailed protocols for the semi-hydrogenation of 9-hexadecyn-1-ol to produce (Z)-9-hexadecen-1-ol, a fatty alcohol with documented biological activities.[2] We present two robust and highly selective methods: the classic Lindlar catalytic hydrogenation and a complementary method using the P-2 nickel boride catalyst. This guide offers a comprehensive framework, from catalyst preparation and reaction execution to in-process monitoring and product isolation, grounded in mechanistic principles to ensure reliable and reproducible outcomes.
Introduction: The Imperative of Stereocontrol
The triple bond of an alkyne is a versatile functional group, but its reduction to an alkene presents a significant challenge: controlling the stereochemical outcome. Complete hydrogenation to the corresponding alkane is thermodynamically favored, necessitating catalysts with attenuated reactivity.[1] The goal is to achieve high selectivity for the alkene intermediate and, in the case of internal alkynes like this compound, to exclusively form the desired Z (cis) isomer.
This is achieved by employing "poisoned" heterogeneous catalysts.[3] These catalysts possess surfaces that are active enough to adsorb and reduce alkynes but are sufficiently deactivated to prevent the adsorption and subsequent reduction of the newly formed alkene.[4] The mechanism involves the syn-addition of two hydrogen atoms across the alkyne triple bond, which is adsorbed on the catalyst surface, leading to the characteristic cis-stereochemistry.[5][6]
This note will detail two such catalytic systems, providing researchers with reliable methods to synthesize (Z)-9-hexadecen-1-ol.
Reaction Scheme & Key Reagents
The target transformation is the selective reduction of the internal alkyne this compound to the corresponding Z-alkene, (Z)-9-hexadecen-1-ol.
Molecular Structures:
Catalytic Systems:
-
Lindlar Catalyst: A palladium catalyst supported on calcium carbonate and chemically poisoned with lead acetate and quinoline.[3] This is the most common and historically significant catalyst for this transformation.
-
P-2 Nickel Boride (Ni₂B): An amorphous, air-stable catalyst prepared in situ from nickel(II) acetate and sodium borohydride.[8] It serves as an excellent, often more economical, alternative to palladium-based catalysts.[9]
Experimental Workflows & Protocols
Safety is paramount when working with hydrogen gas and pyrophoric catalysts. All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
General Experimental Workflow
The overall process for both catalytic systems follows a similar logical flow, from reaction setup to product isolation.
Caption: General workflow for catalytic semi-hydrogenation.
Protocol 1: Semi-Hydrogenation using Lindlar's Catalyst
This protocol is the industry standard for reliable cis-alkene synthesis. The quinoline acts as a secondary poison, enhancing selectivity by competing for active sites on the palladium surface.[3][4]
Materials:
-
This compound
-
Lindlar Catalyst (5% Pd on CaCO₃, poisoned)
-
Solvent: Ethyl acetate or Methanol (ACS grade)
-
Quinoline (optional, for enhanced selectivity)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite® 545
-
Standard hydrogenation apparatus (e.g., three-neck round-bottom flask, magnetic stirrer, H₂ balloon)[10][11]
Procedure:
-
Reaction Setup: To a dry 100 mL three-neck round-bottom flask containing a magnetic stir bar, add this compound (e.g., 1.0 g, 4.16 mmol).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add Lindlar's catalyst (50-100 mg, 5-10 wt% relative to the substrate).[1]
-
Solvent Addition: Add the solvent (e.g., 20 mL of ethyl acetate). If the substrate is known to be prone to over-reduction, add 1-2 drops of quinoline.[1]
-
Inerting the Atmosphere: Seal the flask and connect it to a vacuum/nitrogen manifold. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[12]
-
Introducing Hydrogen: Evacuate the flask one final time and introduce hydrogen gas via a balloon attached to a needle.[12]
-
Reaction: Begin vigorous stirring to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and gas).
-
Monitoring: Monitor the reaction progress by periodically taking aliquots (after purging with N₂) and analyzing via Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when the starting alkyne spot is no longer visible.
-
Work-up: Once complete, carefully vent the hydrogen and purge the flask with nitrogen.[12]
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Wash the Celite pad with a small amount of the reaction solvent to ensure complete recovery of the product. Caution: The used catalyst can be pyrophoric; wet the Celite pad with water immediately after use to mitigate this risk.[10]
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude (Z)-9-hexadecen-1-ol is often of high purity but can be further purified by silica gel chromatography if necessary.
Protocol 2: Semi-Hydrogenation using P-2 Nickel Boride Catalyst
This protocol offers a cost-effective and highly selective alternative to palladium catalysts. The P-2 catalyst is generated in situ, creating a highly active, finely divided black suspension.[8]
Materials:
-
This compound
-
Nickel(II) Acetate Tetrahydrate (Ni(OAc)₂)
-
Sodium Borohydride (NaBH₄)
-
Solvent: Ethanol (95% or absolute)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite® 545
Procedure:
-
Catalyst Preparation (in situ):
-
To a 100 mL round-bottom flask equipped with a stir bar, add Nickel(II) Acetate Tetrahydrate (e.g., 250 mg, 1.0 mmol) and ethanol (20 mL).
-
While stirring vigorously, add a solution of sodium borohydride (e.g., 76 mg, 2.0 mmol) in ethanol (5 mL). A fine black precipitate or colloidal suspension of P-2 nickel boride will form immediately.[8] An inert atmosphere is recommended for maximum catalytic activity.[8]
-
-
Reaction Setup:
-
To the freshly prepared catalyst suspension, add a solution of this compound (e.g., 1.0 g, 4.16 mmol) in ethanol (5 mL).
-
-
Hydrogenation:
-
Quickly purge the flask with hydrogen gas (using a balloon) and maintain a hydrogen atmosphere with vigorous stirring.
-
-
Monitoring & Work-up: Follow steps 7-10 from Protocol 1. The work-up procedure is identical.
Data Interpretation and Troubleshooting
Quantitative Data Summary:
The following table provides typical parameters for achieving high selectivity in alkyne semi-hydrogenation.
| Parameter | Lindlar Catalyst Protocol | P-2 Nickel Boride Protocol | Rationale & Notes |
| Substrate | This compound | This compound | The hydroxyl group is well-tolerated by both catalysts. |
| Catalyst Loading | 5-10 mol% (Pd basis) | ~0.25 eq Ni(OAc)₂ | Higher loadings can increase rate but risk over-reduction. |
| Temperature | Room Temperature | Room Temperature | Reactions are typically exothermic; cooling may be needed on a large scale. |
| H₂ Pressure | 1 atm (balloon) | 1 atm (balloon) | Sufficient for most lab-scale reductions. Higher pressures increase the rate of over-reduction. |
| Solvent | Ethyl Acetate, Methanol | Ethanol | Protic solvents like ethanol are common for P-2 catalyst preparation. |
| Expected Conversion | >99% | >99% | Monitored by disappearance of starting material (TLC/GC). |
| Selectivity for Z-alkene | >95% | >95% | Characteristic high selectivity for cis-alkenes.[3][9] |
Troubleshooting:
-
Over-reduction (Alkane Formation): This is the most common issue.
-
Cause: Catalyst is too active, reaction time is too long, or H₂ pressure is too high.
-
Solution: For Lindlar, add quinoline. For both, reduce catalyst loading, monitor the reaction more frequently, and stop it immediately upon consumption of the alkyne. Ensure H₂ is at balloon pressure.
-
-
Low or No Reactivity:
-
Cause: Catalyst poisoning from impurities (e.g., sulfur compounds) or an inactive batch of catalyst.[13]
-
Solution: Use purified starting materials and high-purity solvents. For P-2, ensure the NaBH₄ is fresh and the catalyst is prepared correctly.
-
-
Isomerization to E-alkene:
-
Cause: Prolonged reaction times or excessive heat can sometimes lead to isomerization.
-
Solution: Adhere to the recommended reaction conditions and monitor closely.
-
Mechanistic Rationale for Stereoselectivity
The high Z-selectivity is a direct consequence of the reaction mechanism on the surface of the heterogeneous catalyst.
Caption: Simplified mechanism for Z-alkene formation.
The alkyne molecule adsorbs onto the flat metallic surface. Hydrogen gas (H₂) also adsorbs and dissociates into individual hydrogen atoms bound to the metal.[6] These hydrogen atoms are then added sequentially to the same face of the adsorbed alkyne (syn-addition), as the other face is blocked by the catalyst surface.[6] Once the alkene is formed, its weaker binding affinity compared to the alkyne causes it to desorb from the poisoned catalyst surface, preventing further hydrogenation.[14][15]
Conclusion
The semi-hydrogenation of this compound to (Z)-9-hexadecen-1-ol is a highly efficient and stereoselective transformation when the correct catalytic system and conditions are employed. Both the traditional Lindlar catalyst and the P-2 nickel boride catalyst provide excellent yields and selectivity for the desired Z-isomer. By understanding the underlying mechanistic principles and carefully controlling reaction parameters, researchers can reliably perform this crucial synthetic step. The protocols detailed herein offer a validated and robust foundation for the synthesis of this and other valuable Z-alkenes.
References
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 9-Hexadecen-1-ol, (Z)- [webbook.nist.gov]
- 8. Nickel boride catalyst - Wikipedia [en.wikipedia.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. chem.uci.edu [chem.uci.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT01607G [pubs.rsc.org]
- 15. Photocatalytic Semi-Hydrogenation of Alkynes: A Game of Kinetics, Selectivity and Critical Timing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Chemistry Reactions with 9-Hexadecyn-1-ol
Introduction: Harnessing the Power of "Click" for Lipidic Architectures
In the landscape of modern chemical biology and drug development, the ability to specifically and efficiently conjugate molecules is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] The premier example of this philosophy is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[2]
This guide focuses on a particularly valuable building block for this reaction: 9-Hexadecyn-1-ol . This molecule features a C16 long alkyl chain, rendering it significantly lipophilic, with a terminal alcohol for further functionalization and an internal alkyne group poised for click conjugation. Its structure is uniquely suited for the synthesis of sophisticated molecular probes designed to interact with lipid bilayers, cell membranes, or other hydrophobic environments. The long lipid tail can act as an anchor, allowing researchers to tether reporters, drugs, or other moieties to biological membranes or lipophilic proteins.
These application notes provide a detailed exploration of the experimental considerations and step-by-step protocols for successfully employing this compound in CuAAC reactions. We will delve into the causality behind the choice of reagents and conditions, emphasizing the challenges and solutions presented by the molecule's hydrophobic nature.
Physicochemical Properties of this compound
A thorough understanding of the starting material is critical for robust protocol design. The properties of this compound dictate the selection of appropriate solvent systems and purification strategies.
| Property | Value | Unit | Source / Comment |
| Molecular Weight | 238.41 | g/mol | - |
| Formula | C₁₆H₃₀O | - | - |
| logP (Octanol/Water) | 4.683 | - | Crippen Calculated Property; Indicates high hydrophobicity. |
| Water Solubility | log₁₀WS = -5.58 | mol/L | Crippen Calculated Property; Extremely low water solubility. |
The key takeaway from these data is the profound lipophilicity of this compound. This property makes standard aqueous reaction conditions, often used in bioconjugation, challenging. Therefore, the protocols described herein are optimized to ensure proper solubilization of this key reactant.
Core Reaction: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a 1,3-dipolar cycloaddition between an azide and a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer. The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (commonly sodium ascorbate).
Caption: General workflow for the CuAAC reaction.
Experimental Protocols
Protocol 1: General CuAAC Reaction of this compound with Benzyl Azide
This protocol details a model reaction between this compound and benzyl azide. It serves as an excellent starting point for optimizing reactions with other azide partners. The choice of a solvent mixture is critical to accommodate both the lipophilic alkyne and the potentially more polar azide and catalyst system.
Rationale for Reagent Choices:
-
Solvent System (THF/H₂O or DMSO/H₂O): A mixture of an organic solvent and water is essential. Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO) effectively dissolves the long-chain this compound, while water is required to dissolve the copper sulfate and sodium ascorbate.
-
Copper(II) Sulfate (CuSO₄): A readily available and stable source of copper.
-
Sodium Ascorbate: A biocompatible reducing agent that converts the inactive Cu(II) to the active Cu(I) catalyst in situ. A slight excess is used to prevent re-oxidation of Cu(I) by any dissolved oxygen.[1]
-
Equivalents: The reaction is typically run with a near 1:1 stoichiometry, though a slight excess (1.05 to 1.2 equivalents) of the more easily accessible partner can be used to drive the reaction to completion.
Materials:
-
This compound (MW: 238.41 g/mol )
-
Benzyl Azide (MW: 133.15 g/mol )
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water
-
Saturated NH₄Cl solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (e.g., 238 mg, 1.0 mmol, 1.0 equiv.) in 10 mL of THF.
-
Azide Addition: Add benzyl azide (e.g., 140 mg, 1.05 mmol, 1.05 equiv.) to the solution.
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution. Dissolve Copper(II) Sulfate Pentahydrate (e.g., 12.5 mg, 0.05 mmol, 5 mol%) in 5 mL of deionized water. In another vial, dissolve Sodium Ascorbate (e.g., 20 mg, 0.1 mmol, 10 mol%) in 5 mL of deionized water.
-
Reaction Initiation: Add the aqueous CuSO₄ solution to the flask containing the alkyne and azide. Stir vigorously. Then, add the sodium ascorbate solution dropwise. The reaction mixture may turn cloudy or heterogeneous, which is normal.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 4:1 v/v). The disappearance of the limiting starting material indicates completion. Reactions are typically complete within 4 to 12 hours.
-
Work-up:
-
Once the reaction is complete, quench it by adding 20 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 40 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude residue is purified by flash column chromatography on silica gel.[3]
-
A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 20% ethyl acetate in hexanes), is typically effective for separating the nonpolar product from any residual starting materials and polar impurities.
-
Combine the fractions containing the pure product (visualized by TLC) and concentrate to yield the 1,4-disubstituted triazole as a solid or oil.
-
Protocol 2: Bioconjugation - Labeling an Azide-Modified Peptide
This protocol outlines the conjugation of this compound to a peptide containing an azido-amino acid (e.g., azidohomoalanine). This application leverages the lipophilic nature of the alkyne to impart lipid-like characteristics to the peptide, potentially for studies on peptide-membrane interactions.
Rationale for Reagent Choices:
-
Solvent System (DMSO/t-BuOH/H₂O): This solvent system is a classic choice for bioconjugations involving hydrophobic components. DMSO and tert-butanol help solubilize the lipid alkyne and the peptide, while water is necessary for the catalyst components.
-
THPTA Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine is a water-soluble ligand that accelerates the CuAAC reaction and, crucially, protects biomolecules from damage by reactive oxygen species that can be generated by the Cu(I)/ascorbate system.
-
Purification (RP-HPLC): Reverse-Phase High-Performance Liquid Chromatography is the standard method for purifying peptides and their conjugates, separating them based on hydrophobicity.
Caption: Workflow for peptide bioconjugation.
Materials:
-
Azide-modified peptide
-
This compound
-
DMSO
-
tert-Butanol (t-BuOH)
-
Deionized Water
-
Catalyst Premix (5x):
-
5 mM Copper(II) Sulfate (CuSO₄)
-
25 mM THPTA
-
Dissolve in deionized water.
-
-
Reducing Agent (20x):
-
100 mM Sodium Ascorbate
-
Prepare fresh in deionized water.
-
-
Reverse-Phase HPLC system
Step-by-Step Procedure:
-
Reactant Preparation:
-
Dissolve the azide-modified peptide in a minimal amount of DMSO/H₂O (1:1) to a final stock concentration of 1-5 mM.
-
Dissolve this compound in pure DMSO to a stock concentration of 10-20 mM (a 5-10 fold molar excess over the peptide).
-
-
Reaction Assembly: In a microcentrifuge tube, combine the following in order:
-
Azide-peptide solution (e.g., 20 µL of 1 mM stock for 20 nmol).
-
A solvent mixture of t-BuOH and H₂O to achieve a final ratio of approximately 1:1:2 (DMSO:t-BuOH:H₂O).
-
This compound solution (e.g., 10 µL of 10 mM stock for 100 nmol, 5 equiv.).
-
-
Catalyst Addition:
-
Add the 5x Catalyst Premix (CuSO₄/THPTA) to a final 1x concentration (e.g., add 1/4 of the reaction volume).
-
Vortex briefly.
-
-
Reaction Initiation:
-
Add the freshly prepared 20x Sodium Ascorbate solution to a final 1x concentration (e.g., add 1/19 of the new total volume).
-
Vortex the reaction mixture thoroughly.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.
-
Purification:
-
Dilute the reaction mixture with an appropriate buffer for HPLC (e.g., 0.1% TFA in water).
-
Purify the lipid-peptide conjugate using a C4 or C8 reverse-phase HPLC column, which are suitable for separating hydrophobic peptides.
-
Use a gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). The lipophilic conjugate will elute at a significantly higher acetonitrile concentration than the starting peptide.
-
-
Characterization: Confirm the identity of the product by MALDI-TOF or ESI mass spectrometry. The mass of the conjugate should correspond to the sum of the peptide mass and the this compound mass (minus the mass of N₂ lost from the azide).
Product Characterization
Validation of the triazole product is essential. The formation of the 1,4-disubstituted triazole ring gives rise to characteristic spectroscopic signatures.
-
NMR Spectroscopy:
-
¹H NMR: The most diagnostic signal is a singlet corresponding to the C5-proton of the triazole ring. This peak typically appears in the downfield region of the spectrum, generally between δ 7.50 and 8.50 ppm.[4][5] The appearance of this singlet and the disappearance of the terminal alkyne proton signal are strong indicators of a successful reaction. The long alkyl chain of the this compound moiety will appear as a complex series of multiplets in the aliphatic region (~δ 1.2-1.6 ppm) and a terminal methyl triplet (~δ 0.9 ppm).[1]
-
¹³C NMR: The two carbon atoms of the triazole ring (C4 and C5) will appear in the aromatic region, typically between δ 120 and 150 ppm.[5]
-
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the final product, matching the calculated molecular formula of the triazole adduct.
Troubleshooting and Key Considerations
-
Poor Solubility: If the reaction mixture is excessively heterogeneous or if yields are low, consider increasing the proportion of the organic co-solvent (e.g., using 3:1 THF:H₂O) or switching to a stronger solvent like DMF.
-
Low Yields in Bioconjugation: Ensure the sodium ascorbate solution is freshly prepared, as it can oxidize over time. The use of a copper-stabilizing ligand like THPTA or TBTA is highly recommended to improve reaction rates and protect sensitive biomolecules.
-
Purification Challenges: The lipophilic nature of the triazole product can sometimes lead to difficult separation from unreacted this compound. A shallow elution gradient during column chromatography is often necessary. If the product is sufficiently nonpolar, it may be possible to precipitate it from a concentrated solution by adding a non-polar solvent like hexanes.[6]
Conclusion
This compound is a versatile and powerful tool for introducing a long lipid chain onto a molecule of interest via the robust and efficient CuAAC click reaction. The primary experimental challenge—its hydrophobicity—is readily overcome with the use of appropriate co-solvent systems. The protocols provided here offer a validated starting point for both small molecule synthesis and complex bioconjugation, enabling researchers to construct novel probes for investigating the complex world of lipid biology and membrane interactions.
References
-
Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. (2019). ResearchGate. Available at: [Link]
-
Synthesis and NMR Analysis of 1,4-Disubstituted 1,2,3-Triazoles Tethered to Pyridine, Pyrimidine, and Pyrazine Rings. (2021). ResearchGate. Available at: [Link]
- Purification of triazoles. (1981). Google Patents.
-
A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. (2022). National Institutes of Health. Available at: [Link]
-
Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. (2019). ACS Omega. Available at: [Link]
-
Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. (2022). MDPI. Available at: [Link]
-
[Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. (2001). PubMed. Available at: [Link]
-
1,4-Disubstituted-1,2,3-triazole Linked Cyclic Ketones As Cytotoxic Agents. (2024). Preprints.org. Available at: [Link]
-
A two-step continuous flow synthesis of 1,4-disubstituted 1,2,3- triazoles under metal- and azide-free conditions. (2020). The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 1,2,3-Triazole-Fused Heterocycles via Palladium Catalyzed Annulation of 5-Iodotriazoles. (2012). University of Toronto. Available at: [Link]
Sources
Application Note: 9-Hexadecyn-1-ol as a Versatile Precursor for the Synthesis of Lepidopteran Sex Pheromones
Abstract: This document provides a detailed technical guide for researchers and organic chemists on the strategic use of 9-hexadecyn-1-ol as a pivotal starting material for the synthesis of various insect sex pheromones. We present validated, step-by-step protocols for the key chemical transformations required to convert this acetylenic alcohol into biologically active aldehydes and acetates. The causality behind experimental choices, including reagent selection for stereocontrol, is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles. This guide will specifically showcase the synthesis of (Z)-9-hexadecenal and (Z)-9-hexadecenyl acetate, major pheromone components for several significant agricultural pests.
Introduction: The Strategic Role of this compound
Insect sex pheromones are vital tools in modern integrated pest management (IPM) programs, offering environmentally benign methods for monitoring, mass trapping, and mating disruption of agricultural and forest pests.[1] The biological activity of these semiochemicals is critically dependent on their precise chemical structure, particularly the geometry of the carbon-carbon double bonds (Z/cis or E/trans) and the nature of the terminal functional group (alcohol, aldehyde, or acetate).[2]
This compound emerges as a highly strategic and versatile precursor in pheromone synthesis. Its 16-carbon backbone is common to many lepidopteran pheromones, and its two key functional groups—the internal alkyne at position 9 and the terminal primary alcohol at position 1—are perfectly situated for controlled, high-yield chemical modifications. The alkyne provides a masked double bond, which can be stereoselectively reduced to either the (Z) or (E) configuration. The terminal alcohol can be readily oxidized to an aldehyde or esterified to an acetate, completing the synthesis of the target pheromone.[3]
This application note will detail the core protocols that leverage the unique reactivity of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the starting material is fundamental to successful synthesis.
| Property | Value | Unit | Source |
| CAS Number | 88109-73-3 | - | Cheméo[4] |
| Molecular Formula | C₁₆H₃₀O | - | Cheméo[4] |
| Molecular Weight | 238.41 | g/mol | Cheméo[4] |
| Boiling Point (Normal) | 666.66 | K | Joback Method[4] |
| Melting Point | 437.00 | K | Joback Method[4] |
| Octanol/Water Partition Coeff. (logP) | 4.683 | - | Crippen Method[4] |
The Synthetic Versatility of this compound
The power of this compound as a precursor lies in its ability to serve as a central hub for generating multiple pheromone components through a few reliable synthetic steps. The diagram below illustrates the primary transformation pathways.
Caption: Synthetic pathways from this compound.
Core Synthetic Protocols
The following protocols are designed to be self-validating, with clear steps for reaction, workup, and purification.
Protocol 4.1: Stereoselective Reduction to (Z)-9-Hexadecen-1-ol
This protocol achieves the syn-hydrogenation of the alkyne to the desired (Z)-alkene, a critical step for many lepidopteran pheromones.
-
Principle of Causality: Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is employed to control the stereochemistry. The "poison" deactivates the catalyst just enough to prevent over-reduction of the alkyne to the alkane, while ensuring the two hydrogen atoms add to the same face of the triple bond, resulting in the (Z) or cis geometry.
-
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a hydrogen balloon, dissolve this compound (1.0 eq) in methanol or ethyl acetate (approx. 0.1 M concentration).
-
Catalyst Addition: Add Lindlar's catalyst (5% w/w of the alkyne) to the solution.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen (a balloon is sufficient for lab scale).
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude (Z)-9-hexadecen-1-ol is often of sufficient purity (>98%) for the next step. If necessary, further purification can be achieved by column chromatography on silica gel.
-
Protocol 4.2: Oxidation to (Z)-9-Hexadecenal
This protocol converts the intermediate alcohol to the final aldehyde pheromone.
-
Principle of Causality: Pyridinium chlorochromate (PCC) is a mild oxidizing agent that selectively converts primary alcohols to aldehydes.[5] Stronger oxidizing agents would risk over-oxidation to the carboxylic acid, which would be biologically inactive as a pheromone. The reaction is performed in an anhydrous solvent to prevent the formation of hydrates that can complicate the reaction.
-
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of (Z)-9-hexadecen-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon), add pyridinium chlorochromate (PCC) (1.5 eq).
-
Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC or GC.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short plug of silica gel or Florisil® to remove the chromium salts.
-
Purification: Wash the filtrate with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude (Z)-9-hexadecenal can be purified by column chromatography on silica gel.
-
Protocol 4.3: Acetylation to (Z)-9-Hexadecenyl Acetate
This protocol converts the intermediate alcohol to the final acetate pheromone.
-
Principle of Causality: Acetic anhydride is used as the acetyl source, and a base like pyridine or triethylamine acts as a catalyst and scavenges the acetic acid byproduct. This is a standard and highly efficient esterification method.
-
Step-by-Step Methodology:
-
Reaction Setup: Dissolve (Z)-9-hexadecen-1-ol (1.0 eq) in anhydrous DCM or diethyl ether. Add pyridine (2.0 eq) and cool the mixture in an ice bath.
-
Reagent Addition: Slowly add acetic anhydride (1.5 eq) to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.
-
Workup: Quench the reaction by slowly adding water. Separate the organic layer and wash it sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (Z)-9-hexadecenyl acetate, which can be further purified by chromatography if needed.
-
Application Showcase: Synthesis of Key Pheromones
The versatility of this compound is best demonstrated by its application in synthesizing pheromones for major agricultural pests.
| Target Pheromone | Chemical Structure | Key Insect Pests |
| (Z)-9-Hexadecenal [6][7] | C₁₆H₃₀O | Cotton Bollworm (Helicoverpa armigera), Tobacco Budworm (Heliothis virescens)[8] |
| (Z)-9-Hexadecenyl Acetate [9] | C₁₈H₃₄O₂ | Rice Stem Borer (Chilo suppressalis), Fall Armyworm (Spodoptera frugiperda) |
| (Z)-9-Hexadecen-1-ol [10][11] | C₁₆H₃₂O | Component in various pheromone blends, e.g., Sugarcane Borer (Diatraea saccharalis) |
Workflow: Synthesis of (Z)-9-Hexadecenal
The following diagram illustrates the two-step synthesis of (Z)-9-hexadecenal, a pheromone component of the cotton bollworm, from the common precursor.[8]
Caption: Workflow for (Z)-9-Hexadecenal synthesis.
Quality Control and Characterization
The purity and isomeric ratio of the synthesized pheromones are paramount to their biological activity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for assessing chemical purity and confirming the molecular weight of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure, particularly for verifying the stereochemistry of the double bond. The coupling constants of the vinylic protons in the ¹H NMR spectrum can distinguish between (Z) and (E) isomers.
Safety Precautions
-
All synthetic procedures should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn at all times.
-
PCC is a suspected carcinogen and should be handled with extreme care.
-
Anhydrous solvents and reagents are often flammable and require careful handling away from ignition sources.
References
-
Awalekar, R., Mohire, P., & Patravale, A. (2020). Stereoselective Synthesis of (4E,6Z)-Hexadecadien-1-ol, (4E,6Z)-Hexadecadienyl Acetate and (4E,6Z)-Hexadecadienal, the Pheromone Components of the Persimmon Fruit Moth, Stathmopoda masinissa. Chemical Science Review and Letters, 9(35), 746-772. [Link]
-
Kovalev, B. G., et al. (1987). Insect pheromones and their analogues. XVI. Practical synthesis of hexadec-9Z-enal — A component of the sex pheromone of the cotton bollworm Heliothis armigera. Chemistry of Natural Compounds, 23, 332–335. [Link]
-
Quick Company. (2017). A Process For Synthesis Of Z 9 Hexadecenol. [Link]
-
Cheméo. (n.d.). This compound. Retrieved from [Link]
-
Byers, J. A. (2007). Examples of moth pheromone components. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 9-Hexadecen-1-ol. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). Z-9-Hexadecen-1-ol acetate. PubChem Compound Database. [Link]
-
Iacob, M. M., & Ciocarlan, A. (2016). A Convenient Synthesis of (Z)-9-Dodecen-1-yl Acetate, Component of Some Lepidoptera Insect Sex Pheromone. ResearchGate. [Link]
-
Francke, W., & Schulz, S. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Natural Product Reports, 40(5), 845-873. [Link]
-
NIST. (n.d.). 9-Hexadecen-1-ol, (Z)-. NIST Chemistry WebBook. [Link]
-
National Center for Biotechnology Information. (n.d.). (Z)-9-Hexadecenal. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). 11-Hexadecyn-1-ol. PubChem Compound Database. [Link]
-
Foster, S. P. (2021). Stored alcohol and fatty acid intermediates and the biosynthesis of sex pheromone aldehyde in the moth Chloridea virescens. Insect Biochemistry and Molecular Biology, 138, 103650. [Link]
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- 5. chesci.com [chesci.com]
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- 7. (Z)-9-Hexadecenal | C16H30O | CID 5364643 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. Z-9-Hexadecen-1-ol acetate | C18H34O2 | CID 5363285 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. 9-Hexadecen-1-ol, (Z)- [webbook.nist.gov]
Applications of 9-Hexadecyn-1-ol in Agricultural Pest Management: A Technical Guide
Introduction: The Strategic Role of 9-Hexadecyn-1-ol in Semiochemical-Based Pest Control
In the landscape of modern integrated pest management (IPM), the use of semiochemicals—naturally occurring chemicals that convey signals between organisms—offers a highly specific and environmentally benign alternative to broad-spectrum synthetic pesticides. This compound emerges as a critical precursor in the synthesis of (Z)-9-hexadecenal, a key sex pheromone component for a multitude of economically significant lepidopteran pests. This technical guide provides a comprehensive overview of the applications of this compound, detailing its conversion to the active pheromone, formulation into monitoring and control devices, and field application protocols for the management of key agricultural pests, with a primary focus on the cotton bollworm, Helicoverpa armigera.
The methodologies presented herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure reproducibility and efficacy.
From Precursor to Pheromone: Synthesis of (Z)-9-Hexadecenal
The utility of this compound in pest management is realized through its conversion to the biologically active sex pheromone, (Z)-9-hexadecenal. This transformation is a two-step process involving a stereoselective reduction followed by a mild oxidation.
Step 1: Stereoselective Reduction to (Z)-9-Hexadecen-1-ol
The critical step in synthesizing the cis or (Z)-isomer of the pheromone is the partial reduction of the alkyne functionality in this compound. This is most effectively achieved using a poisoned catalyst, such as Lindlar's catalyst, which facilitates the syn-addition of hydrogen across the triple bond, yielding the desired (Z)-alkene without further reduction to the alkane.[1][2]
Protocol 1: Lindlar Reduction of this compound
Objective: To selectively reduce this compound to (Z)-9-hexadecen-1-ol.
Materials:
-
This compound
-
Lindlar's catalyst (5% Palladium on CaCO₃, poisoned with lead acetate)[3]
-
Anhydrous solvent (e.g., ethyl acetate, hexane, or methanol)[4]
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., H-Cube, Parr hydrogenator, or a balloon setup)
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable anhydrous solvent (e.g., 20 mL of ethyl acetate per gram of substrate).
-
Catalyst Addition: Carefully add Lindlar's catalyst to the solution. The catalyst loading is typically 5-10 mol% relative to the this compound.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen or argon, to remove oxygen.
-
Hydrogenation: Introduce hydrogen gas to the reaction mixture (typically at 1 atm pressure). For a balloon setup, the balloon should be kept inflated with H₂.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure complete consumption of the starting material and to prevent over-reduction to the alkane.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude (Z)-9-hexadecen-1-ol.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel if impurities are detected.
Step 2: Oxidation to (Z)-9-Hexadecenal
The final step in the synthesis is the oxidation of the primary alcohol, (Z)-9-hexadecen-1-ol, to the corresponding aldehyde, (Z)-9-hexadecenal. A mild oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a widely used and effective reagent for this transformation.[5][6][7]
Protocol 2: PCC Oxidation of (Z)-9-Hexadecen-1-ol
Objective: To oxidize (Z)-9-hexadecen-1-ol to (Z)-9-hexadecenal.
Materials:
-
(Z)-9-hexadecen-1-ol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Celite® or silica gel
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, suspend PCC (approximately 1.5 equivalents relative to the alcohol) in anhydrous DCM.
-
Substrate Addition: Dissolve the (Z)-9-hexadecen-1-ol in a minimal amount of anhydrous DCM and add it to the PCC suspension. The addition of Celite® or silica gel to the reaction mixture can aid in preventing the formation of a tarry residue and simplify the work-up.[6]
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and filter it through a pad of silica gel or Celite® to remove the chromium salts and excess reagent.
-
Purification: Wash the filtrate with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude (Z)-9-hexadecenal.
-
Final Purification: The product can be further purified by column chromatography on silica gel to obtain high-purity (Z)-9-hexadecenal.
Sources
Application Notes and Protocols: The Use of 9-Hexadecyn-1-ol in the Synthesis of Specialty Surfactants
Abstract
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the utilization of 9-Hexadecyn-1-ol as a versatile platform chemical for the synthesis of specialty surfactants. Moving beyond simple, single-chain amphiphiles, this guide explores synthetic routes that leverage the unique bifunctionality of this C16 alkynol—a terminal primary alcohol and an internal triple bond—to create surfactants with mid-chain functional groups, stimuli-responsive properties, and novel architectures such as bolaamphiphiles. We provide detailed, step-by-step protocols, explain the causality behind experimental choices, and present workflows for creating anionic, non-ionic, and other advanced surfactant classes.
Introduction: Leveraging the Bifunctionality of this compound
Surfactants are fundamental to countless applications, from detergents and emulsifiers to advanced drug delivery systems.[1][2] Specialty surfactants, which possess unique structural features leading to enhanced or specific functionalities, are of increasing interest. This compound (Figure 1) is an exemplary starting material for specialty surfactant synthesis due to its two distinct reactive sites:
-
The Primary Alcohol (-OH): A classic site for introducing hydrophilic head groups. It can be readily functionalized through reactions like sulfation (to create anionic surfactants) or ethoxylation (for non-ionic surfactants).[3][4]
-
The Internal Alkyne (-C≡C-): This is the key to creating "specialty" properties. Unlike a simple saturated chain, the alkyne group can be transformed into a polar moiety (e.g., a ketone), used as a ligation point for "click" chemistry, or be cleaved to generate entirely new molecular architectures.[5][6]
This guide details four distinct synthetic strategies that utilize these sites to produce surfactants with tailored properties.
| Property | Value | Reference |
| CAS Number | 88109-73-3 | [5] |
| Molecular Formula | C₁₆H₃₀O | [5] |
| Molecular Weight | 238.42 g/mol | [5] |
| Appearance | Clear, colorless to pale yellow liquid | [5] |
| Boiling Point (est.) | 666.66 K | [5] |
| LogP (octanol/water) | 4.683 | [5] |
| Table 1: Physicochemical Properties of this compound. |
Application & Protocol 1: Anionic Alkynyl Surfactants via Direct Sulfation
This approach functionalizes the primary alcohol group while preserving the internal alkyne. The resulting surfactant, sodium (9-hexadecyn-1-yl) sulfate, is an anionic surfactant with an embedded triple bond. The presence of the alkyne within the hydrophobic tail introduces rigidity and the potential for further modification (e.g., via click chemistry) or targeted cleavage, making it a valuable multifunctional intermediate.
Expertise & Causality: We utilize a sulfamic acid-urea method for sulfation. This method is advantageous over harsher reagents like oleum or chlorosulfonic acid as it proceeds under milder conditions, minimizing side reactions with the alkyne moiety.[7] Urea acts as a catalyst and a dehydrating agent, facilitating the reaction.[7]
Protocol 1: Synthesis of Sodium (9-hexadecyn-1-yl) Sulfate
Caption: Workflow for the synthesis of an anionic alkynyl surfactant.
Methodology:
-
Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
Reagent Charging: Under a nitrogen atmosphere, charge the flask with this compound (1.0 mol equiv.), sulfamic acid (1.2 mol equiv.), and urea (0.5 mol equiv.).
-
Reaction: Heat the reaction mixture to 110-120 °C with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-4 hours.
-
Cooling: Once the reaction is complete, cool the mixture to approximately 70-80 °C.
-
Neutralization: Slowly add a 20-30% (w/w) aqueous solution of sodium hydroxide (NaOH) with vigorous stirring to neutralize the reaction mixture to a pH of 7-8. Maintain the temperature below 90 °C during this exothermic step.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final sodium (9-hexadecyn-1-yl) sulfate product.
Application & Protocol 2: Surfactants with Mid-Chain Polarity
A key strategy for creating specialty surfactants is to introduce polarity within the hydrophobic chain, which alters micellar packing and interfacial behavior.[8] this compound is an ideal precursor for this, as the internal alkyne can be selectively converted into a polar functional group.
Synthesis of a Keto-Alkynol Intermediate via Alkyne Hydration
Expertise & Causality: Acid-catalyzed hydration of an internal alkyne yields a ketone.[9] For an unsymmetrical internal alkyne like that in this compound, this reaction will produce a mixture of two constitutional isomers: 1-hydroxyhexadecan-9-one and 1-hydroxyhexadecan-8-one. The presence of this mid-chain carbonyl group significantly increases the hydrophilicity of the tail, creating a unique non-ionic surfactant structure. This keto-alkanol can be used directly or serve as an intermediate for further derivatization.
Protocol 2A: Acid-Catalyzed Hydration of this compound
Sources
- 1. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surfactant - Wikipedia [en.wikipedia.org]
- 3. enviro.wiki [enviro.wiki]
- 4. researchgate.net [researchgate.net]
- 5. Alkynes to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. Thiol-yne reaction - Wikipedia [en.wikipedia.org]
- 7. CN101235001A - Synthetic method of fatty alcohol sulfate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
Application Notes and Protocols: 9-Hexadecyn-1-ol as a Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain alkynols are pivotal building blocks in the synthesis of complex bioactive molecules. Among these, 9-Hexadecyn-1-ol stands out as a versatile intermediate, particularly in the construction of prostaglandin analogs and other lipid-based therapeutics. Its C16 backbone with a strategically placed internal alkyne allows for a variety of synthetic manipulations, including stereoselective reductions to form either cis or trans alkenes, and carbon-carbon bond formations. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed protocols, mechanistic insights, and data presentation to aid researchers in leveraging this valuable intermediate for drug discovery and development.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
The unique linear geometry and reactivity of the alkyne functional group make it a valuable component in drug design and synthesis.[1] this compound, with its long alkyl chain and internal triple bond, serves as a precursor to various lipidic signaling molecules. The primary alcohol offers a handle for further functionalization or protection, while the alkyne is a gateway to the stereocontrolled synthesis of alkenes, a common structural motif in biologically active compounds.
A significant application of intermediates like this compound is in the synthesis of prostaglandins and their analogs.[2][3] Prostaglandins are a class of lipid compounds involved in diverse physiological processes, including inflammation and pain.[2] Synthetic analogs, such as Misoprostol, are crucial pharmaceuticals for various therapeutic areas.[2] The synthesis of these complex molecules often relies on the precise construction of their aliphatic side chains, a task for which this compound is well-suited.
This document will detail two key transformations of this compound that are fundamental to its use as a pharmaceutical intermediate:
-
Stereoselective Catalytic Hydrogenation: The conversion of the alkyne to a cis-alkene, a common feature in many biologically active lipids.
-
The Wittig Reaction: A powerful method for carbon-carbon bond formation, enabling the extension and elaboration of the carbon skeleton.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective use.
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₀O | [4] |
| Molecular Weight | 238.41 g/mol | [4] |
| CAS Number | 88109-73-3 | [4] |
| Appearance | Colorless to pale yellow liquid (estimated) | |
| Boiling Point | 339.2 ± 25.0 °C (Predicted) | |
| Density | 0.871 ± 0.06 g/cm³ (Predicted) |
Core Synthetic Transformations and Protocols
The utility of this compound as a pharmaceutical intermediate is realized through its conversion into more complex structures. The following protocols provide detailed, step-by-step methodologies for key transformations.
Protocol 1: Stereoselective Catalytic Hydrogenation to (Z)-9-Hexadecen-1-ol
The cis-alkene motif is a common feature in many bioactive lipids. The partial hydrogenation of an alkyne using a poisoned catalyst, such as Lindlar's catalyst, is a classic and reliable method for the stereoselective synthesis of cis-alkenes.
Reaction Scheme:
Caption: Catalytic hydrogenation of this compound.
Protocol:
-
Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; ~5 mol%) in the chosen solvent (e.g., hexane or ethyl acetate).
-
Reaction Setup: Add this compound (1.0 eq) to the flask. For enhanced selectivity, a small amount of quinoline (optional, ~1-2 mol%) can be added to further poison the catalyst and prevent over-reduction to the alkane.
-
Hydrogenation: The flask is then evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator) to maintain a positive pressure of approximately 1 atm.
-
Reaction Monitoring: The reaction is stirred vigorously at room temperature. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the product.
-
Workup: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with the reaction solvent.
-
Purification: The filtrate is concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if necessary, though often the filtered solution is of sufficient purity for subsequent steps.
Causality and Insights:
-
Lindlar's Catalyst: The lead acetate in Lindlar's catalyst deactivates the palladium surface, preventing the complete reduction of the alkyne to an alkane. The hydrogenation proceeds with syn-addition of hydrogen to the alkyne adsorbed on the catalyst surface, leading to the cis-alkene.
-
Quinoline: This nitrogen-containing heterocyclic compound acts as a further catalyst poison, enhancing the selectivity for the alkene by competing for active sites on the catalyst surface.
-
Solvent Choice: Non-polar solvents like hexane are often preferred as they can improve the selectivity of the hydrogenation.
Protocol 2: Synthesis of a Wittig Reagent from a this compound Derivative
The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds.[5][6] This protocol outlines the preparation of a phosphonium ylide from a derivative of this compound, which can then be used to introduce this long alkyl chain into another molecule.
Workflow Diagram:
Caption: Workflow for Wittig reagent preparation.
Detailed Protocol:
Part A: Synthesis of the Phosphonium Salt
-
Protection of the Alcohol: The primary alcohol of this compound must first be protected to prevent interference in subsequent steps. A common protecting group is the tetrahydropyranyl (THP) ether, which is stable to the basic conditions of ylide formation.
-
Conversion to Alkyl Halide: The protected alcohol is then converted to an alkyl bromide. A standard procedure involves the use of phosphorus tribromide (PBr₃) in an aprotic solvent like dichloromethane (DCM) at 0 °C.
-
Formation of the Phosphonium Salt: The resulting alkyl bromide is reacted with triphenylphosphine (PPh₃) in a suitable solvent such as toluene or acetonitrile, typically with heating, to form the phosphonium salt via an Sₙ2 reaction.[5] The salt often precipitates from the solution and can be collected by filtration.
Part B: Generation of the Ylide and Subsequent Wittig Reaction
-
Ylide Formation: The phosphonium salt is suspended in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen). The suspension is cooled to a low temperature (typically -78 °C to 0 °C). A strong base, such as n-butyllithium (n-BuLi), is then added dropwise.[5] The deprotonation of the carbon adjacent to the phosphorus atom generates the ylide, which is often a deeply colored species.
-
Wittig Reaction: The desired aldehyde or ketone is then added to the solution of the ylide. The reaction is typically allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Workup and Deprotection: The reaction is quenched, and the product is extracted. The protecting group (e.g., THP) can be removed under acidic conditions to yield the final product.
Mechanistic Rationale:
-
Ylide Formation: The acidity of the proton on the carbon adjacent to the positively charged phosphorus atom allows for its removal by a strong base.
-
Wittig Reaction Mechanism: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[6] This leads to the formation of a betaine intermediate, which then collapses to form a four-membered oxaphosphetane ring.[6] The decomposition of the oxaphosphetane drives the reaction forward, yielding the desired alkene and triphenylphosphine oxide as a byproduct. The stereochemical outcome (E vs. Z alkene) is dependent on the nature of the ylide (stabilized vs. non-stabilized) and the reaction conditions.[6]
Application in the Synthesis of Prostaglandin Analogs: The Case of Misoprostol
Misoprostol is a synthetic analog of prostaglandin E₁.[2] Its synthesis often involves the coupling of two side chains to a cyclopentenone core. While a direct synthesis from this compound is not the standard industrial route, the chemistry involved is highly relevant. The synthesis of Misoprostol often utilizes an alkyne-containing side chain that is later reduced.[7] Furthermore, the construction of the full carbon skeleton can be achieved through cuprate addition chemistry, a powerful method for C-C bond formation.[8][9]
Conceptual Synthetic Pathway:
Caption: Conceptual pathway to prostaglandin analogs.
This conceptual pathway illustrates how the C16 chain of this compound can be incorporated into a larger, more complex molecule. The Wittig reaction, as detailed in Protocol 2, would be a key step in such a synthesis.
Characterization and Quality Control
The purity and identity of this compound and its synthetic derivatives must be rigorously confirmed. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, such as the O-H stretch of the alcohol and the C≡C stretch of the alkyne.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical compounds, particularly those with long-chain lipidic structures like prostaglandins. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their drug discovery and development endeavors. The strategic application of fundamental organic reactions, such as stereoselective hydrogenation and the Wittig reaction, unlocks the full potential of this compound as a key component in the synthesis of next-generation therapeutics.
References
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Khan Academy. (n.d.). Synthesis using alkynes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Hexadecyn-1-ol. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 9-Hexadecen-1-ol. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). WO2019011668A1 - Process for the preparation and purification of misoprostol.
-
Wang, B., et al. (2020). Biosynthesis of alkyne-containing natural products. Chemical Science, 12(3), 859-871. Retrieved from [Link]
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Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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Collins, P. W., et al. (1989). Synthesis and gastrointestinal pharmacology of a 3E,5Z diene analogue of misoprostol. Journal of Medicinal Chemistry, 32(7), 1547-1552. Retrieved from [Link]
- Google Patents. (n.d.). US20100010239A1 - Process for the Production of Prostaglandins and Prostaglandin Analogs.
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Pescatori, L., et al. (2018). Making a Long Journey Short: Alkyne Functionalization of Natural Product Scaffolds. Chemistry – A European Journal, 24(59), 15729-15741. Retrieved from [Link]
- Google Patents. (n.d.). US5684177A - Misoprostol.
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ChEMBL. (n.d.). Discovery of 13-oxa prostaglandin analogs as antiglaucoma agents: synthesis and biological activity. Retrieved from [Link]
-
Infante, M. R., et al. (2014). Complexes of polyglutamic acid and long-chain alkanoylcholines: nanoparticle formation and drug release. International Journal of Pharmaceutics, 471(1-2), 240-247. Retrieved from [Link]
-
Collins, P. W. (1986). Chemistry and synthetic development of misoprostol. Digestive Diseases and Sciences, 31(2 Suppl), 1S-7S. Retrieved from [Link]
-
Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106. Retrieved from [Link]
-
Pintilie, L. (2017). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 22(12), 2195. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
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Application Notes and Protocols for Polymer Synthesis Utilizing the Alkyne Functionality of 9-Hexadecyn-1-ol
Introduction: The Versatility of a Long-Chain Alkynol in Polymer Chemistry
9-Hexadecyn-1-ol is a unique bifunctional monomer that presents a compelling platform for the synthesis of novel polymers. Its structure, featuring a terminal hydroxyl group and an internal alkyne, allows for a diverse range of polymerization strategies. The long C16 aliphatic chain imparts flexibility, hydrophobicity, and potentially interesting thermal and mechanical properties to the resulting polymers. The hydroxyl group offers a site for classic condensation polymerization or for post-polymerization modification, enhancing the functionality of the final material. The internal alkyne is a gateway to a variety of powerful and efficient polymerization techniques, most notably "click chemistry" and metathesis reactions.
This guide provides an in-depth exploration of the synthetic routes available for polymerizing this compound, with a focus on practical, field-proven protocols. We will delve into the causality behind experimental choices, ensuring that the described methods are robust and reproducible. These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this monomer to create advanced materials.
Key Properties of this compound
A thorough understanding of the monomer's properties is crucial for designing successful polymerization experiments.
| Property | Value | Source |
| CAS Number | 88109-73-3 | |
| Molecular Formula | C₁₆H₃₀O | |
| Molecular Weight | 238.41 g/mol | |
| Boiling Point | 339.2±25.0 °C (Predicted) | |
| Density | 0.871±0.06 g/cm³ (Predicted) |
Polymerization Strategies: Harnessing the Alkyne Functionality
The internal alkyne of this compound is the key to unlocking a variety of modern polymerization techniques. We will explore three primary pathways: Thiol-Yne Radical Addition, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and Acyclic Diene Metathesis (ADMET) polymerization (following derivatization).
Thiol-Yne Radical Addition: Crafting Crosslinked Networks
The thiol-yne reaction is a robust and efficient click chemistry process that proceeds via a radical-mediated step-growth mechanism.[1] Each alkyne group can react with two thiol groups, leading to the formation of highly crosslinked networks.[1] This method is particularly attractive for creating thermosets, hydrogels, and functional coatings. The hydroxyl functionality of this compound can be preserved during this reaction, offering a handle for subsequent modifications.
Causality of Experimental Choices:
-
Initiator: A photoinitiator is chosen for its ability to generate radicals upon exposure to UV light, allowing for spatial and temporal control over the polymerization.
-
Monomer Ratio: The stoichiometric ratio of thiol to alkyne groups is critical in determining the network properties. An excess of thiol is often used to ensure complete conversion of the alkyne.
-
Solvent: A solvent that dissolves all components and does not interfere with the radical propagation is essential.
Experimental Protocol: Photoinitiated Thiol-Yne Polymerization
Materials:
-
This compound
-
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) (Photoinitiator)
-
Dichloromethane (DCM) (Solvent)
-
UV lamp (365 nm)
Procedure:
-
In a glass vial, dissolve this compound (1 equivalent, based on alkyne functionality) and PETMP (0.5 equivalents, providing 2 thiol equivalents) in DCM to achieve a 50% (w/v) solution.
-
Add the photoinitiator DMPA (1 mol% with respect to the thiol functional groups).
-
Stir the mixture in the dark until all components are fully dissolved.
-
Cast the solution onto a glass substrate to form a thin film of uniform thickness.
-
Place the coated substrate in a nitrogen-purged chamber to minimize oxygen inhibition of the radical polymerization.
-
Expose the film to UV radiation (365 nm) for 10-30 minutes. The curing time will depend on the intensity of the UV source and the thickness of the film.
-
The resulting crosslinked polymer film can be washed with a suitable solvent (e.g., acetone) to remove any unreacted monomer and initiator.
-
Dry the polymer film in a vacuum oven at 40°C overnight.
Expected Characterization:
-
FTIR Spectroscopy: Disappearance of the alkyne C≡C stretch (around 2230 cm⁻¹) and the S-H stretch (around 2570 cm⁻¹), and the appearance of a C=C stretch (around 1650 cm⁻¹) from the vinyl sulfide intermediate.
-
Swell Test: To confirm crosslinking, the polymer should swell in a good solvent (e.g., THF) but not dissolve.
-
Thermal Analysis (DSC/TGA): Determination of the glass transition temperature (Tg) and the thermal decomposition profile of the crosslinked network.[2][3]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Precision Polymer Synthesis
CuAAC is a cornerstone of click chemistry, enabling the efficient and highly specific formation of 1,2,3-triazoles from alkynes and azides.[4] This reaction can be employed in a step-growth polymerization by using a difunctional azide monomer with this compound (after converting its hydroxyl group to an azide) or by reacting this compound with a diazide comonomer. This approach allows for the synthesis of linear, well-defined polymers.[5]
Causality of Experimental Choices:
-
Catalyst System: A copper(I) source (e.g., CuBr) and a ligand (e.g., PMDETA) are used to stabilize the copper(I) oxidation state and accelerate the reaction.
-
Solvent: A polar aprotic solvent like DMF or DMSO is typically used to dissolve the monomers and the catalyst complex.
-
Temperature: The reaction is often performed at a slightly elevated temperature to ensure a reasonable reaction rate and complete conversion.
Experimental Protocol: CuAAC Step-Growth Polymerization
Part A: Synthesis of a Diazide Monomer (Exemplary: 1,12-Diazidododecane)
-
Dissolve 1,12-dibromododecane (1 equivalent) in DMF.
-
Add sodium azide (2.5 equivalents) and stir the mixture at 80°C for 24 hours.
-
Cool the reaction mixture to room temperature and pour it into a large volume of water.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to obtain 1,12-diazidododecane.
Part B: Polymerization
Materials:
-
This compound
-
1,12-Diazidododecane
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1 equivalent), 1,12-diazidododecane (1 equivalent), and anhydrous DMF.
-
In a separate vial, prepare the catalyst solution by dissolving CuBr (0.05 equivalents) and PMDETA (0.05 equivalents) in a small amount of anhydrous DMF.
-
Add the catalyst solution to the monomer solution via syringe.
-
Stir the reaction mixture at 60°C for 24-48 hours.
-
Monitor the progress of the polymerization by taking small aliquots and analyzing them by FTIR (disappearance of the azide peak at ~2100 cm⁻¹).
-
Once the reaction is complete, precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash it with methanol, and dry it in a vacuum oven at 40°C.
Expected Characterization:
-
¹H NMR Spectroscopy: Appearance of a new peak in the region of 7.5-8.0 ppm corresponding to the triazole proton. Disappearance of the alkyne proton signal if it were terminal. For an internal alkyne, changes in the chemical shifts of the neighboring methylene protons would be observed.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[6][7]
-
DSC: To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.
Acyclic Diene Metathesis (ADMET) Polymerization: A Pathway to Unsaturated Polyesters
ADMET is a powerful step-growth polycondensation method for the synthesis of unsaturated polymers.[8] To utilize ADMET with this compound, the alkyne must first be reduced to an alkene, and the hydroxyl group can be esterified with an unsaturated carboxylic acid to form a diene monomer. This approach provides access to a class of unsaturated polyesters with pendant hydroxyl groups after a subsequent deprotection step.
Causality of Experimental Choices:
-
Catalyst: A Grubbs-type ruthenium catalyst is chosen for its high activity and tolerance to various functional groups.
-
Reaction Conditions: The reaction is typically carried out in bulk or in a high-boiling solvent under high vacuum to efficiently remove the ethylene byproduct, which drives the polymerization equilibrium towards the formation of high molecular weight polymer.[9][10]
Experimental Protocol: ADMET Polymerization
Part A: Monomer Synthesis (1,16-Hexadecadien-9-ol)
-
In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., ethyl acetate).
-
Add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead).
-
Purge the flask with hydrogen gas and stir the mixture under a hydrogen atmosphere until the alkyne is fully consumed (monitored by TLC or GC-MS).
-
Filter off the catalyst and remove the solvent to obtain 9-hexadecen-1-ol.
-
Esterify the resulting alcohol with 10-undecenoyl chloride in the presence of a base (e.g., triethylamine) to yield the α,ω-diene monomer.
Part B: ADMET Polymerization
Materials:
-
Synthesized α,ω-diene monomer
-
Grubbs' second-generation catalyst
-
Toluene (solvent)
Procedure:
-
Place the diene monomer in a Schlenk flask and dry it under high vacuum for several hours.
-
Under an inert atmosphere, add the Grubbs' second-generation catalyst (0.1-1 mol%) dissolved in a minimal amount of anhydrous toluene.
-
Heat the reaction mixture to 60-80°C under a continuous flow of argon for the initial phase of the reaction (1-2 hours).
-
Apply a high vacuum to the flask to remove the ethylene byproduct and continue the reaction for 24-72 hours.
-
The viscosity of the reaction mixture will increase significantly as the polymerization progresses.
-
Dissolve the resulting polymer in a minimal amount of a suitable solvent (e.g., DCM) and precipitate it into a large volume of cold methanol.
-
Collect the polymer by filtration and dry it in a vacuum oven.
Expected Characterization:
-
¹H and ¹³C NMR Spectroscopy: Confirmation of the polymer structure, including the presence of the internal double bond and the ester linkage.
-
GPC: Determination of Mn, Mw, and PDI.
-
DSC and TGA: To assess the thermal properties of the unsaturated polyester.
Post-Polymerization Modification: Expanding Functionality
The pendant hydroxyl groups in the polymers synthesized from this compound offer a versatile platform for post-polymerization modification.[11][12] This allows for the introduction of a wide range of functional moieties, tailoring the polymer's properties for specific applications.
Potential Modification Reactions:
-
Esterification/Amidation: Reaction with acyl chlorides or carboxylic acids (with a coupling agent) to introduce new functional groups.
-
Isocyanate Reactions: Formation of urethane linkages by reacting with isocyanates, which can introduce moieties for drug delivery or other biomedical applications.[13][14]
-
"Click" Reactions: The hydroxyl group can be converted to an azide or an alkyne, enabling further "click" chemistry modifications.
Applications in Drug Development and Materials Science
Polymers derived from this compound hold significant promise in various fields:
-
Drug Delivery: The aliphatic nature of the polymer backbone can be leveraged to create hydrophobic domains for encapsulating poorly water-soluble drugs.[15][16][17][18] The pendant hydroxyl groups can be functionalized with targeting ligands or stimuli-responsive moieties for controlled drug release.
-
Biomaterials: The biocompatibility and biodegradability of aliphatic polyesters make them suitable candidates for tissue engineering scaffolds and other biomedical implants.
-
Coatings and Adhesives: The crosslinked networks formed via thiol-yne polymerization can be utilized as high-performance coatings and adhesives with tunable mechanical properties.
Conclusion
This compound is a highly versatile monomer that provides access to a diverse range of polymeric architectures and functionalities. By leveraging modern polymerization techniques such as thiol-yne chemistry, CuAAC, and ADMET, researchers can design and synthesize novel materials with tailored properties for a wide array of applications, from advanced drug delivery systems to high-performance coatings. The detailed protocols and scientific rationale provided in these application notes serve as a robust starting point for exploring the full potential of this unique long-chain alkynol.
References
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EAG Laboratories. (n.d.). DSC Analysis of Polymers. Retrieved from [Link]
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- Naik, S. S., et al. (2010). Thiol–yne 'click' chemistry as a route to functional lipid mimetics. Polymer Chemistry.
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- Costero, A. M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics.
- Fairbanks, B. D., et al. (2009). Thiol−Yne Photopolymerizations: Novel Mechanism, Kinetics, and Step-Growth Formation of Highly Cross-Linked Networks. Macromolecules.
- Nomura, K., & Inomata, K. (2021). Acyclic Diene Metathesis (ADMET)
- Shishkin, A., et al. (2023). Synthesis of block copolymers by radical polymerization in presence of Si-based chain transfer agent. Polymer Chemistry.
- Nair, L. S., & Laurencin, C. T. (2007).
- Ozturk, T., et al. (2019). Synthesis and characterization of ring-type and branched polymers including polyethylene glycols by “click” chemistry.
- Harrell, M. L., & Bergbreiter, D. E. (2017). Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry.
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Agilent. (n.d.). GPC for Polymer Characterization: Understanding Molecular Weight Distribution. Retrieved from [Link]
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TA Instruments. (n.d.). Thermal Stability of Polymers. Retrieved from [Link]
- Dole, P., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews.
- Brandolini, A. J., & Garcia, L. S. (2000). NMR Spectra of Polymers and Polymer Additives. CRC Press.
- Gubbels, E., et al. (2011). Postpolymerization Modification of Hydroxyl-Functionalized Polymers with Isocyanates.
- Grieshaber, D., et al. (2019).
-
TA Instruments. (n.d.). Thermal and Rheological Characterization of Polymers. Retrieved from [Link]
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Agilent. (n.d.). Analysis of Polymers by GPC/SEC Energy & Chemical Applications. Retrieved from [Link]
- Kamaly, N., et al. (2016). Recent advances in aliphatic polyesters for drug delivery applications. WIREs Nanomedicine and Nanobiotechnology.
- Lowe, A. B., Hoyle, C. E., & Bowman, C. N. (2010). Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis.
- Deming, T. J. (1997). Facile synthesis of block copolypeptides of defined architecture.
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- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
- Grishin, D. F., et al. (2017). Polydiethylsiloxane Macroinitiators for the Synthesis of Block Copolymers. INEOS OPEN.
- Zhang, Y., et al. (2021). Functionalization and metathesis polymerization induced self-assembly of an alternating copolymer into giant vesicles. PMC.
-
Agilent. (n.d.). Optimize Your Polymer Analysis by Selecting the Ideal GPC/SEC Column. Retrieved from [Link]
-
Waters Corporation. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. Retrieved from [Link]
- Rani, S., et al. (2025). Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications.
- L.S.College, Muzaffarpur. (2020). Thiol-yne reaction.
- Oderinde, O. K. (2020). Polymer Synthesis: Copper-catalyzed Azide Alkyne Cycloaddition.
- Google Patents. (n.d.).
- Martínez, A., et al. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC)
- Mizera, A., et al. (2020).
- Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes.
-
Wikipedia. (n.d.). Acyclic diene metathesis. Retrieved from [Link]
- Ghasdian, N., Ward, M. A., & Georgiou, T. K. (2012). Well-defined “Click-able” Copolymers in One-Pot Synthesis.
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Application Notes and Protocols for Monitoring 9-Hexadecyn-1-ol Reactions
Introduction
9-Hexadecyn-1-ol is a long-chain alkynol, a molecule featuring both a terminal alkyne and a primary alcohol functional group. This unique bifunctionality makes it a valuable building block in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. Its alkyne group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, a powerful tool for bioconjugation and labeling.[1][2][3] The primary alcohol allows for further derivatization, such as esterification or etherification.
Given its utility, the ability to accurately monitor reactions involving this compound is paramount for researchers, scientists, and drug development professionals. Effective reaction monitoring is crucial for optimizing reaction conditions, determining kinetics, ensuring product purity, and maximizing yield. This guide provides a comprehensive overview of robust analytical methods for tracking the consumption of this compound and the formation of its products. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols.
Core Analytical Strategies
The primary analytical challenges in monitoring this compound reactions stem from its long alkyl chain, which imparts low volatility and moderate polarity. The choice of analytical technique depends on several factors, including the specific reaction being monitored, the complexity of the reaction mixture, the need for quantitative versus qualitative data, and the available instrumentation. The most effective methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds. Derivatization is often necessary for polar molecules like alcohols to improve their chromatographic behavior.[4]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating compounds based on polarity.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and allows for quantitative analysis without the need for derivatization.[7][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for tracking the disappearance and appearance of specific functional groups.[9]
The following sections will provide detailed protocols and expert insights for each of these techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of fatty alcohols, offering high separation efficiency and definitive identification through mass spectrometry.[10] However, the direct analysis of this compound can be challenging due to its polar hydroxyl group, which can lead to poor peak shape and reduced sensitivity.[4] To overcome this, chemical derivatization is employed to convert the polar -OH group into a less polar, more volatile functional group.[11]
The "Why" Behind Derivatization
Derivatization is a critical step in the GC analysis of compounds with active hydrogens, such as alcohols. The process involves reacting the analyte with a derivatizing agent to replace the active hydrogen with a non-polar group. For this compound, the primary goal is to cap the hydroxyl group. This achieves several key objectives:
-
Increased Volatility: By eliminating hydrogen bonding, the derivatized analyte becomes more volatile, allowing it to be more readily transported through the GC column.
-
Improved Thermal Stability: The derivatized compound is often more stable at the high temperatures used in the GC inlet and column.
-
Enhanced Peak Shape: Derivatization reduces interactions between the analyte and the stationary phase of the GC column, resulting in sharper, more symmetrical peaks.
-
Increased Sensitivity: The derivatized analyte often produces a stronger signal at the detector, leading to lower detection limits.
The most common derivatization technique for alcohols is silylation , which involves the introduction of a trimethylsilyl (TMS) group.[11]
Protocol: GC-MS Analysis with Silylation
This protocol details the steps for monitoring a reaction involving this compound using GC-MS with a silylation derivatization step.
Materials:
-
Reaction mixture aliquots
-
Anhydrous solvent (e.g., dichloromethane, ethyl acetate)
-
Internal standard (e.g., dodecane, tetradecane)
-
Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (optional, as a catalyst)
-
GC vials with inserts
-
Vortex mixer
-
Heating block or oven
Step-by-Step Methodology:
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 100 µL) of the reaction mixture at various time points.
-
Quench the reaction if necessary (e.g., by adding a small amount of a suitable quenching agent or by rapid cooling).
-
Dilute the aliquot with an anhydrous solvent (e.g., 900 µL of dichloromethane).
-
Add a known concentration of an internal standard. The internal standard should be a compound that is not present in the reaction mixture and has a retention time that does not overlap with any of the components of interest.
-
-
Derivatization: [12]
-
Transfer a portion of the diluted sample (e.g., 100 µL) to a clean, dry GC vial.
-
Add the silylating agent (e.g., 100 µL of BSTFA with 1% TMCS).
-
If the reaction is sluggish, a small amount of anhydrous pyridine can be added as a catalyst.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30 minutes to ensure complete derivatization.[12]
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Standard GC system.
-
Mass Spectrometer: Mass Selective Detector.
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[10]
-
Injection Mode: Split or splitless, depending on the concentration of the analytes.
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
-
-
Data Analysis:
-
Identify the TMS-derivatized this compound and its reaction products based on their retention times and mass spectra.
-
The mass spectrum of the TMS-derivatized this compound will show a characteristic molecular ion peak and fragmentation pattern.
-
Quantify the consumption of the starting material and the formation of the product by comparing the peak areas of the analytes to the peak area of the internal standard.
-
Visualization of the GC-MS Workflow
Sources
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Applikations- und Protokollhandbuch: Derivatisierung von 9-Hexadecyn-1-ol für die GC-Analyse
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von 9-Hexadecyn-1-ol, einem langkettigen Alkinol, zur Vorbereitung auf die Analyse mittels Gaschromatographie (GC). Als Senior Application Scientist verbinde ich hierbei theoretische Grundlagen mit praxiserprobten Protokollen, um eine robuste und reproduzierbare analytische Methode zu gewährleisten.
Einleitung: Die Notwendigkeit der Derivatisierung für langkettige Alkohole
This compound ist aufgrund seiner langen Kohlenwasserstoffkette und der polaren Hydroxylgruppe eine für die direkte GC-Analyse ungeeignete Verbindung. Die hohe Polarität führt zu einer starken Wechselwirkung mit der stationären Phase der GC-Säule, was zu breiten, asymmetrischen Peaks (Tailing) und einer schlechten Auflösung führt. Des Weiteren ist die Flüchtigkeit der Verbindung für eine effiziente Elution aus der Säule bei moderaten Temperaturen zu gering.
Die Derivatisierung umgeht diese Probleme, indem der aktive Wasserstoff der Hydroxylgruppe durch eine unpolare funktionelle Gruppe ersetzt wird.[1][2] Dieser Prozess hat mehrere entscheidende Vorteile:
-
Erhöhte Flüchtigkeit: Die Maskierung der polaren -OH-Gruppe reduziert die intermolekularen Wasserstoffbrückenbindungen, was den Siedepunkt senkt und die Flüchtigkeit erhöht.[2][3]
-
Verbesserte thermische Stabilität: Die Derivate sind oft thermisch stabiler als die ursprüngliche Verbindung, was den Abbau im heißen GC-Injektor oder auf der Säule minimiert.[1][4]
-
Gesteigerte Empfindlichkeit und verbesserte Peakform: Die resultierenden unpolaren Derivate zeigen weniger Wechselwirkung mit der Säule, was zu schärferen, symmetrischeren Peaks und somit zu einer besseren Nachweisgrenze führt.[1]
-
Strukturelle Informationen durch Massenspektrometrie (MS): Die Derivate erzeugen oft charakteristische Fragmentierungsmuster im Massenspektrometer, die bei der Strukturaufklärung helfen.[4][5]
Für this compound sind die beiden primären und effektivsten Derivatisierungsstrategien die Silylierung und die Acylierung .
Strategien zur Derivatisierung: Silylierung vs. Acylierung
Die Wahl der Derivatisierungsmethode hängt von den spezifischen Anforderungen der Analyse, der Probenmatrix und der verfügbaren Ausrüstung ab.
Silylierung: Die Methode der Wahl für Alkohole
Die Silylierung ist die am weitesten verbreitete Methode zur Derivatisierung von Alkoholen für die GC-Analyse.[2] Sie beinhaltet die Substitution des aktiven Wasserstoffs der Hydroxylgruppe durch eine Trimethylsilyl (TMS)-Gruppe.[2][4]
Mechanismus: Die Reaktion verläuft über einen nukleophilen Angriff (SN2) des Sauerstoffatoms der Hydroxylgruppe am Siliziumatom des Silylierungsreagenzes.[1] Die Effizienz der Reaktion wird durch die Abgangsgruppe des Reagenzes bestimmt.
Gängige Reagenzien:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoracetamid): Ein sehr reaktives und vielseitiges Reagenz, das für die meisten Alkohole geeignet ist. Seine Nebenprodukte sind sehr flüchtig und stören die Chromatographie in der Regel nicht.
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoracetamid): Das stärkste verfügbare Silylierungsreagenz für TMS-Derivate.[4] Es ist besonders nützlich für sterisch gehinderte Alkohole. Die Nebenprodukte von MSTFA sind noch flüchtiger als die von BSTFA, was es zu einer ausgezeichneten Wahl für die Spurenanalyse macht.[6]
Vorteile der Silylierung:
-
Schnelle und quantitative Reaktionen unter milden Bedingungen.
-
Hohe Flüchtigkeit der TMS-Derivate.
-
Gut charakterisierte und flüchtige Nebenprodukte.
Potenzielle Überlegung für this compound: Obwohl Silylierungsreagenzien primär mit aktiven Wasserstoffatomen reagieren, ist es wichtig zu beachten, dass die Dreifachbindung im Molekül eine potenzielle Reaktionsstelle darstellt. Unter den typischen, milden Bedingungen der Silylierung für die GC-Analyse (z.B. Raumtemperatur bis 70°C) ist eine Reaktion mit der internen Alkinbindung jedoch äußerst unwahrscheinlich. Es wird dennoch empfohlen, bei der Methodenentwicklung die Massenspektren der Derivate sorgfältig zu prüfen, um die Integrität der Dreifachbindung zu bestätigen.
Acylierung: Eine robuste Alternative
Die Acylierung ist eine weitere effektive Methode, bei der die Hydroxylgruppe in einen Ester umgewandelt wird. Dies geschieht typischerweise durch Reaktion mit einem Säureanhydrid oder einem Säurechlorid.[3]
Mechanismus: Die Reaktion ist eine nukleophile Acylsubstitution, bei der der Alkohol als Nukleophil agiert und die Acylgruppe angreift.
Gängige Reagenzien:
-
Essigsäureanhydrid: Ein kostengünstiges und leicht verfügbares Reagenz, das stabile Acetylderivate bildet. Die Reaktion erfordert oft einen basischen Katalysator wie Pyridin oder Triethylamin.
-
Trifluoressigsäureanhydrid (TFAA): Führt zu Trifluoracetylderivaten, die aufgrund der elektronenziehenden Eigenschaften der Fluoratome eine erhöhte Empfindlichkeit im Elektroneneinfangdetektor (ECD) aufweisen können.
Vorteile der Acylierung:
-
Bildung sehr stabiler Derivate.
-
Möglichkeit zur Einführung von Halogenen zur Erhöhung der ECD-Empfindlichkeit.
-
Reduziert die Polarität und erhöht die Flüchtigkeit.[3]
Potenzielle Überlegung für this compound: Ähnlich wie bei der Silylierung ist eine Reaktion mit der Alkinbindung unter den üblichen Acylierungsbedingungen nicht zu erwarten. Die gebildeten Ester sind in der Regel sehr stabil und für die GC-Analyse gut geeignet.
Experimentelle Protokolle
Sicherheitsvorkehrung: Derivatisierungsreagenzien sind reaktiv, feuchtigkeitsempfindlich und oft toxisch. Alle Arbeiten sollten in einem gut belüfteten Abzug unter Verwendung geeigneter persönlicher Schutzausrüstung (Schutzbrille, Handschuhe) durchgeführt werden. Die Reagenzien müssen unter Feuchtigkeitsausschluss gelagert werden.[1]
Protokoll 1: Silylierung mit MSTFA
Dieses Protokoll ist aufgrund der hohen Reaktivität und der sehr flüchtigen Nebenprodukte von MSTFA die empfohlene Methode.
Materialien:
-
This compound
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoracetamid)
-
Wasserfreies Pyridin oder Acetonitril (GC-Qualität)
-
Reaktionsgefäße (z.B. 2 mL GC-Vials mit Septumkappen)
-
Heizblock oder Wasserbad
-
Mikroliterspritzen
Schritt-für-Schritt-Anleitung:
-
Probenvorbereitung: Lösen Sie 1-5 mg this compound in 100 µL wasserfreiem Pyridin oder Acetonitril in einem Reaktionsgefäß. Die Verwendung eines Lösungsmittels ist optional, wenn sich die Probe direkt im Reagenz löst.[1]
-
Reagenzzugabe: Geben Sie 100 µL MSTFA zur Probelösung. Ein molares Überschuss des Reagenzes ist entscheidend für eine vollständige Derivatisierung.
-
Reaktion: Verschließen Sie das Gefäß fest und schütteln Sie es gut. Erhitzen Sie die Mischung für 30 Minuten bei 60°C. Die genaue Zeit und Temperatur können optimiert werden, aber diese Bedingungen sind für die meisten Alkohole ausreichend.
-
Abkühlen: Lassen Sie das Reaktionsgefäß auf Raumtemperatur abkühlen.
-
Analyse: Die Probe ist nun bereit für die GC-Injektion. Eine Verdünnung mit einem geeigneten wasserfreien Lösungsmittel (z.B. Hexan) kann vor der Injektion erforderlich sein.
Protokoll 2: Acylierung mit Essigsäureanhydrid
Materialien:
-
This compound
-
Essigsäureanhydrid (≥99%)
-
Wasserfreies Pyridin (als Katalysator und Lösungsmittel)
-
Reaktionsgefäße
-
Heizblock oder Wasserbad
Schritt-für-Schritt-Anleitung:
-
Probenvorbereitung: Lösen Sie 1-5 mg this compound in 200 µL wasserfreiem Pyridin in einem Reaktionsgefäß.
-
Reagenzzugabe: Geben Sie 100 µL Essigsäureanhydrid hinzu.
-
Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es für 1 Stunde bei 60-70°C.
-
Aufarbeitung (optional): Nach dem Abkühlen kann überschüssiges Essigsäureanhydrid durch Zugabe von Methanol neutralisiert werden. Zur Extraktion des Derivats kann die Mischung mit Wasser und einem unpolaren Lösungsmittel (z.B. Hexan oder Diethylether) versetzt werden. Die organische Phase wird dann abgetrennt, mit wasserfreiem Natriumsulfat getrocknet und für die GC-Analyse konzentriert. Für viele Anwendungen kann jedoch eine direkte Injektion der Reaktionsmischung (nach Verdünnung) ausreichend sein.
-
Analyse: Injizieren Sie eine Aliquote der (aufgearbeiteten) Lösung in den GC.
Zusammenfassung der Derivatisierungsparameter
| Parameter | Silylierung (MSTFA) | Acylierung (Essigsäureanhydrid) |
| Reagenz | MSTFA | Essigsäureanhydrid / Pyridin |
| Lösungsmittel | Pyridin, Acetonitril (wasserfrei) | Pyridin (wasserfrei) |
| Reaktionstemp. | 60°C | 60-70°C |
| Reaktionszeit | 30 Minuten | 60 Minuten |
| Vorteile | Sehr reaktiv, flüchtige Nebenprodukte | Stabile Derivate, kostengünstig |
| Nachteile | Feuchtigkeitsempfindlich | Längere Reaktionszeit, potenziell aufwendigere Aufarbeitung |
Visualisierung der Arbeitsabläufe
Allgemeiner Arbeitsablauf der Derivatisierung
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung vor der GC-Analyse.
Chemische Reaktionen
Abbildung 2: Chemische Reaktionen bei der Silylierung und Acylierung von this compound.
GC- und GC-MS-Analyse der Derivate
Nach der Derivatisierung kann die Analyse auf einem Standard-GC- oder GC-MS-System erfolgen.
Empfohlene GC-Bedingungen:
-
Säule: Eine unpolare oder schwach polare Kapillarsäule ist ideal für die Trennung der unpolaren Derivate. Eine Standard-5%-Phenyl-methylpolysiloxan-Säule (z.B. DB-5, HP-5MS) mit einer Länge von 30 m, 0.25 mm ID und 0.25 µm Filmdicke ist eine ausgezeichnete Wahl.
-
Injektor: Split/Splitless-Injektor bei 250-280°C. Der Split-Modus wird für konzentriertere Proben empfohlen, während der Splitless-Modus für die Spurenanalyse geeignet ist.
-
Trägergas: Helium oder Wasserstoff mit einer konstanten Flussrate (z.B. 1-1.5 mL/min).
-
Ofentemperaturprogramm: Ein Temperaturgradient ist erforderlich, um die langkettigen Derivate zu eluieren. Ein typisches Programm könnte sein:
-
Start bei 100°C (1 min halten)
-
Rampe von 10°C/min bis 280°C
-
Halten bei 280°C für 10 min Dieses Programm muss je nach spezifischer Anwendung und den zu trennenden Verbindungen optimiert werden.
-
-
Detektor: Flammenionisationsdetektor (FID) bei 280-300°C oder ein Massenspektrometer (MS).
Massenspektrometrie (MS): Die Kopplung mit einem MS-Detektor ist für die positive Identifizierung der Derivate unerlässlich.
-
TMS-Derivate: Erwarten Sie einen prominenten Peak bei m/z 73, der dem [Si(CH₃)₃]⁺-Ion entspricht, sowie den Molekülionenpeak (M⁺) und einen Peak bei M-15 (Verlust einer Methylgruppe).[5]
-
Acetat-Derivate: Zeigen oft einen charakteristischen Verlust von Essigsäure (60 Da) oder Keten (42 Da) aus dem Molekülion.
Fazit und bewährte Praktiken
Die Derivatisierung von this compound ist ein entscheidender Schritt für eine erfolgreiche GC-Analyse. Die Silylierung mit MSTFA stellt die Methode der Wahl dar, da sie schnell, effizient und unter milden Bedingungen abläuft und saubere Chromatogramme mit flüchtigen Nebenprodukten liefert. Die Acylierung bietet eine robuste und kostengünstige Alternative.
Für eine erfolgreiche Analyse sind folgende Punkte entscheidend:
-
Trockenheit: Silylierungsreagenzien reagieren empfindlich mit Wasser. Alle Glasgeräte, Lösungsmittel und die Probe selbst müssen trocken sein, um eine unvollständige Reaktion und den Abbau des Reagenzes zu vermeiden.[1]
-
Reagenzüberschuss: Ein ausreichender molarer Überschuss des Derivatisierungsreagenzes ist notwendig, um die Reaktion zur Vollständigkeit zu treiben.
-
Methodenvalidierung: Führen Sie immer eine Reagenzien-Blindprobe mit, um potenzielle Störpeaks aus den Reagenzien oder dem Lösungsmittel zu identifizieren.
-
Bestätigung der Struktur: Verwenden Sie GC-MS, um die Identität des Derivats zu bestätigen und sicherzustellen, dass die Alkin-Funktionalität während des Prozesses intakt geblieben ist.
Durch die Befolgung dieser Richtlinien und Protokolle können Forscher und Wissenschaftler zuverlässige und reproduzierbare Ergebnisse bei der GC-Analyse von this compound und ähnlichen langkettigen Alkinolen erzielen.
Referenzen
-
Macherey-Nagel. Derivatisierungsmittel für die GC. Verfügbar unter: [Link]
-
Phenomenex. Derivatisierung für die Gaschromatographie. Verfügbar unter: [Link]
-
Valdez, C. A., et al. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.GOV. Verfügbar unter: [Link]
-
GL Sciences. Alcohols-Glycols. Verfügbar unter: [Link]
-
Spoering, R. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org. Verfügbar unter: [Link]
-
Alfa Chemistry. (2023). Acylation Reagents for Gas Chromatography. Labinsights. Verfügbar unter: [Link]
-
Harvey, D. J. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews. Verfügbar unter: [Link]
-
ResearchGate. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES | Request PDF. Verfügbar unter: [Link]
-
Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. (n.d.). Verfügbar unter: [Link]
-
Gelest. Silanes as Protecting Groups for Terminal Alkyne. Verfügbar unter: [Link]
-
SIOC Journal. (n.d.). Recent Progress of Protecting Groups for Terminal Alkynes. Verfügbar unter: [Link]
Sources
Troubleshooting & Optimization
Improving the yield of (Z)-9-hexadecenal from 9-Hexadecyn-1-ol
Welcome to the technical support center for the synthesis of (Z)-9-hexadecenal, a key insect pheromone. This guide is designed for researchers, scientists, and professionals in drug development and pest management. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis of this critical compound from 9-Hexadecyn-1-ol.
I. Synthesis Overview: A Two-Step Conversion
The transformation of this compound to (Z)-9-hexadecenal is a well-established two-step process. The first step involves the stereoselective partial hydrogenation of the alkyne to a (Z)-alkene. The second step is the selective oxidation of the resulting primary alcohol to the desired aldehyde.
Reaction Pathway
Caption: Overall synthetic route from this compound to (Z)-9-hexadecenal.
II. Troubleshooting Guide
This section addresses common problems encountered during the synthesis, providing explanations and actionable solutions.
Step 1: Partial Hydrogenation of this compound
The goal of this step is to achieve high selectivity for the (Z)-alkene, minimizing over-reduction to the alkane and formation of the (E)-isomer. The Lindlar catalyst is the most common reagent for this transformation.[1]
Q1: My reaction is producing a significant amount of the fully saturated alkane (Hexadecan-1-ol). How can I prevent this over-reduction?
A1: Over-reduction is a common issue and typically points to a catalyst that is too active. Here’s how to troubleshoot:
-
Catalyst Poisoning: The Lindlar catalyst is a "poisoned" catalyst, meaning its activity is intentionally reduced to prevent over-hydrogenation.[1] If you are preparing your own catalyst, ensure that the lead acetate and quinoline are added in the correct proportions.[2] Commercial Lindlar catalysts can vary in activity; you may need to screen different suppliers.
-
Reaction Monitoring: It is crucial to monitor the reaction progress closely. Thin-layer chromatography (TLC) or gas chromatography (GC) can be used to track the disappearance of the starting alkyne. Stop the reaction as soon as the starting material is consumed. In-line flow NMR is an advanced technique for real-time monitoring of hydrogenation reactions at elevated pressures.[3][4]
-
Hydrogen Pressure: Use a balloon filled with hydrogen rather than a high-pressure hydrogenation setup. This provides a slight positive pressure of hydrogen, which is often sufficient for the reaction to proceed without excessive over-reduction.
-
Solvent Choice: The choice of solvent can influence catalyst activity. Hexane or ethyl acetate are common choices.
Q2: My final product contains a mixture of (Z) and (E) isomers. How can I improve the stereoselectivity for the (Z)-isomer?
A2: The Lindlar catalyst is designed for syn-hydrogenation, which leads to the (Z)-alkene. Contamination with the (E)-isomer can result from:
-
Catalyst Issues: An improperly prepared or old Lindlar catalyst may lose its selectivity. Ensure your catalyst is fresh and stored under an inert atmosphere.
-
Reaction Conditions: Prolonged reaction times or elevated temperatures can sometimes lead to isomerization. Stick to room temperature and monitor the reaction closely.
-
Alternative Reagents: While Lindlar is standard, other catalyst systems like nickel boride (Ni2B) can also be used for the formation of cis-alkenes.[1]
| Parameter | Recommendation for High (Z)-Selectivity | Rationale |
| Catalyst | Fresh, properly prepared Lindlar catalyst (Pd/CaCO3 poisoned with lead acetate and quinoline) | Ensures controlled hydrogenation to the alkene stage with high syn-addition selectivity.[1] |
| Hydrogen Source | H2 balloon or atmospheric pressure | Avoids high H2 concentrations that can lead to over-reduction. |
| Temperature | Room temperature | Minimizes the risk of isomerization to the more stable (E)-alkene. |
| Monitoring | Frequent TLC or GC analysis | Allows for quenching the reaction immediately upon consumption of the starting alkyne. |
Step 2: Oxidation of (Z)-9-Hexadecen-1-ol
This step requires a mild oxidizing agent to convert the primary alcohol to an aldehyde without affecting the double bond.
Q3: The yield of my desired aldehyde, (Z)-9-hexadecenal, is low, and I'm isolating the corresponding carboxylic acid instead. What is causing this over-oxidation?
A3: Over-oxidation to the carboxylic acid is a clear indication that your oxidizing agent is too strong.
-
Choice of Oxidant: Avoid strong oxidants like potassium permanganate (KMnO4) or chromic acid (Jones reagent). Pyridinium chlorochromate (PCC) is a good choice as it is known to stop the oxidation of primary alcohols at the aldehyde stage.[5]
-
Reaction Conditions: Swern oxidation is another excellent method that is very mild and often gives high yields of aldehydes. However, it requires cryogenic temperatures and careful handling of reagents.
-
Work-up Procedure: Ensure that the work-up procedure is non-oxidizing. Avoid exposure to air for extended periods, especially under basic conditions.
Q4: I'm observing isomerization of the double bond from (Z) to (E) during the oxidation step. How can I prevent this?
A4: Isomerization during oxidation can be promoted by acidic or basic conditions, as well as heat.
-
pH Control: PCC is mildly acidic. If isomerization is a significant problem, you can buffer the reaction mixture with a non-nucleophilic base like pyridine or sodium acetate.
-
Temperature Control: Perform the oxidation at room temperature or below. Avoid heating the reaction mixture.
-
Alternative Reagents: Dess-Martin periodinane (DMP) is a very mild and selective oxidizing agent that operates under neutral conditions and can be a good alternative if isomerization persists.
| Oxidizing Agent | Advantages | Disadvantages |
| PCC | Readily available, stops at the aldehyde.[5] | Can be slightly acidic, potentially causing isomerization. |
| Swern Oxidation | Very mild, high yields. | Requires low temperatures (-78 °C), unpleasant odor. |
| DMP | Neutral conditions, high selectivity. | Can be expensive. |
III. Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield I should expect for this two-step synthesis?
A1: With optimized conditions, the partial hydrogenation step can yield over 95% of the (Z)-alkenol. The subsequent oxidation to the aldehyde can also be very efficient, with yields typically in the range of 85-95%. Therefore, an overall yield of 80-90% is achievable.
Q2: How can I purify the final product, (Z)-9-hexadecenal?
A2: The final product is typically purified by column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is commonly used. It is important to use high-purity solvents to avoid introducing impurities. Azeotropic distillation has also been reported for the purification of similar long-chain aldehydes.[6]
Q3: Are there any safety precautions I should be aware of?
A3: Yes. The Lindlar catalyst is pyrophoric and should be handled under an inert atmosphere. The solvents used are flammable. PCC is a suspected carcinogen and should be handled with appropriate personal protective equipment in a fume hood. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Q4: Can I use a different catalyst for the partial hydrogenation?
A4: While the Lindlar catalyst is the most common, other "poisoned" palladium catalysts, such as Pd/BaSO4 with quinoline, can also be effective.[1] Additionally, nickel-based catalysts, such as nickel boride or nickel nanoparticles in ionic liquids, have been developed for the selective hydrogenation of alkynes to (Z)-alkenes.[2]
Experimental Workflow: Monitoring Alkyne Hydrogenation
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Selective partial hydrogenation of alkynes to ( Z )-alkenes with ionic liquid-doped nickel nanocatalysts at near ambient conditions - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC00499G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. sltchemicals.com [sltchemicals.com]
- 6. US4559111A - Azeotropic purification of Z-11-hexadecenal - Google Patents [patents.google.com]
Technical Support Center: Purification of 9-Hexadecyn-1-ol
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 9-Hexadecyn-1-ol from typical reaction mixtures. Our goal is to equip you with the knowledge to diagnose and resolve common purification challenges, ensuring the high purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound reaction mixture?
A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. However, common impurities often include:
-
Starting materials: Unreacted precursors from the coupling reaction.
-
Solvents: Residual reaction or extraction solvents.
-
By-products of alkyne synthesis: Elimination reactions, which are common in alkyne synthesis, can lead to various by-products that require careful separation.[1]
-
Isomers: Depending on the reaction conditions, you might have positional isomers of the alkyne or stereoisomers if any chiral centers are present.
-
Over-reduction/Oxidation products: If your synthesis involves reduction or oxidation steps, you may find corresponding by-products.
-
Catalyst residues: Trace amounts of metal catalysts (e.g., palladium, copper) if used in cross-coupling reactions.
Q2: What is the best initial approach to purify crude this compound?
A2: For most non-polar to moderately polar organic compounds like this compound, flash column chromatography is an excellent first-line purification technique.[2] It is efficient for separating the target compound from both more polar and less polar impurities. The choice of solvent system is critical and should be determined by Thin Layer Chromatography (TLC) analysis beforehand.
Q3: My this compound appears as an oil, can I still use recrystallization?
A3: While this compound is often an oil or a low-melting solid at room temperature, recrystallization can still be a viable technique, particularly for removing minor impurities.[3][4][5][6] This may require sub-ambient temperatures (i.e., cooling in a refrigerator or freezer) to induce crystallization. The key is to find a suitable solvent or solvent system where the compound has high solubility at a higher temperature and low solubility at a lower temperature.
Q4: How can I assess the purity of my this compound after purification?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the percentage purity and identify volatile impurities.[7]
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (O-H stretch for the alcohol, C≡C stretch for the alkyne).
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, especially for non-volatile impurities.
Troubleshooting Guides
Problem 1: Poor Separation During Flash Column Chromatography
Symptoms:
-
Co-elution of the product with impurities.
-
Broad, tailing peaks.
-
Low recovery of the desired compound.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Protocol |
| Inappropriate Solvent System | The polarity of the eluent is not optimized to achieve differential migration of the components on the stationary phase. | 1. TLC Analysis: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using TLC to find a system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.[2] 2. Gradient Elution: If a single solvent system is insufficient, employ a gradient elution where the polarity of the eluent is gradually increased during the chromatography.[8] |
| Column Overloading | Too much crude material has been loaded onto the column, exceeding its separation capacity. | 1. Reduce Sample Load: As a general rule, for silica gel flash chromatography, the mass of the crude material should be about 1-10% of the mass of the silica gel. 2. Increase Column Diameter: Use a wider column to increase the surface area of the stationary phase. |
| Improper Column Packing | Air bubbles, cracks, or an uneven surface in the silica gel bed can lead to channeling and poor separation. | 1. Slurry Packing: Pack the column with a slurry of silica gel in the initial eluent to ensure a homogenous and tightly packed bed. 2. Dry Packing: If dry packing, ensure the silica is added carefully and the column is tapped gently to settle the stationary phase evenly.[2] |
| Sample Application Issues | Applying the sample in a large volume of strong solvent can cause band broadening. | 1. Dry Loading: Dissolve your crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel or Celite, and evaporate the solvent. The resulting free-flowing powder can then be carefully added to the top of the column.[8] 2. Concentrated Solution: If wet loading, dissolve the sample in the minimum possible volume of the eluent or a weaker solvent. |
Experimental Workflow for Optimizing Flash Chromatography
Caption: Workflow for Flash Chromatography Purification.
Problem 2: Difficulty with Distillation
Symptoms:
-
Product decomposition at high temperatures.
-
Co-distillation of impurities with similar boiling points.
-
Low recovery of the distilled product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Protocol |
| Atmospheric Pressure Distillation | Long-chain alcohols, especially those with unsaturation, can be prone to decomposition at their high atmospheric boiling points.[9] | 1. Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of this compound and minimize thermal degradation.[9] |
| Insufficient Fractionating Column Efficiency | For impurities with close boiling points, a simple distillation setup may not provide adequate separation. | 1. Use a Fractionating Column: Employ a Vigreux or packed column to increase the number of theoretical plates and improve separation efficiency. 2. Control the Distillation Rate: A slow and steady distillation rate allows for better equilibrium between the liquid and vapor phases, enhancing separation. |
| Bumping or Uneven Boiling | Can lead to contamination of the distillate with non-volatile impurities. | 1. Use a Magnetic Stirrer: Continuous stirring ensures even heat distribution and smooth boiling. 2. Add Boiling Chips: Use fresh boiling chips to promote smooth boiling. |
| Leaks in the Vacuum System | A poor vacuum will result in a higher than expected boiling point. | 1. Check all Joints: Ensure all glass joints are properly sealed with appropriate grease. 2. Inspect Tubing: Check for cracks or loose connections in the vacuum tubing. |
Logical Flow for Distillation Troubleshooting
Sources
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. agilent.com [agilent.com]
- 8. orgsyn.org [orgsyn.org]
- 9. US2163720A - Preparation of acetylenic alcohols - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 9-Hexadecyn-1-ol
Welcome to the technical support center for the synthesis of 9-Hexadecyn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances encountered during the preparation of this long-chain alkynol. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the integrity and success of your synthetic endeavors.
Introduction: The Synthetic Strategy and Potential Pitfalls
The most common and efficient laboratory-scale synthesis of this compound involves the nucleophilic substitution reaction between a metallic acetylide and a halo-alcohol. A typical route is the alkylation of 1-octyne with a protected 8-halo-1-octanol, followed by deprotection. For the purpose of this guide, we will focus on the direct alkylation of the lithium salt of 1-heptyne with 9-bromo-1-nonanol, a variation that highlights key challenges in handling bifunctional molecules.
This approach, while straightforward in principle, is fraught with potential complications that can lead to significant impurities. Understanding the causality behind these side reactions is paramount to developing a robust and reproducible synthetic protocol.
Visualizing the Synthesis and Impurity Formation
Caption: Synthetic pathway and common impurity formation.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound.
FAQ 1: My reaction yields are consistently low. What are the likely causes?
Low yields in acetylide alkylation reactions can often be attributed to several factors:
-
Incomplete Deprotonation of 1-Heptyne: The formation of the heptynyl lithium is critical.[1][2][3] Insufficient n-butyllithium (n-BuLi) or reaction with trace water in the solvent or on the glassware will consume the base, leaving unreacted 1-heptyne.
-
Expert Insight: Always use freshly titrated n-BuLi and ensure your solvent (typically THF) is anhydrous. Flame-dry all glassware under a stream of inert gas (argon or nitrogen) immediately before use.
-
-
Side Reactions of the Grignard-like Reagent: The newly formed heptynyl lithium is a potent nucleophile and a strong base.[2][3][4] It can react with any acidic protons present. In this synthesis, the hydroxyl group of 9-bromo-1-nonanol is acidic and will react with the heptynyl lithium, consuming it in a non-productive acid-base reaction.
-
Troubleshooting: A common strategy is to use two equivalents of the acetylide. The first equivalent deprotonates the alcohol, and the second acts as the nucleophile for the alkylation. Alternatively, the hydroxyl group of 9-bromo-1-nonanol can be protected (e.g., as a tetrahydropyranyl (THP) ether) before the reaction and deprotected afterward.
-
-
Elimination Reactions: Although the alkyl halide is primary, the strong basicity of the acetylide can promote E2 elimination, especially if the reaction temperature is too high, leading to the formation of non-9-en-1-ol.[5][6]
-
Preventative Measure: Maintain a low reaction temperature during the addition of the alkyl halide and allow the reaction to warm to room temperature slowly.
-
FAQ 2: I am observing a significant amount of a non-polar impurity in my crude product. What could it be?
A common non-polar impurity is the symmetrical diyne, hexadeca-7,9-diyne.
-
Causality - Oxidative Coupling: This impurity arises from the oxidative coupling of two molecules of heptynyl lithium.[7][8] This can be catalyzed by trace amounts of oxygen or certain metal impurities.
-
Self-Validation Protocol: Ensure the reaction is carried out under a strictly inert atmosphere. Degassing the solvent prior to use can also be beneficial. The use of high-purity reagents is recommended.
-
FAQ 3: My final product is contaminated with unreacted starting materials. How can I improve their removal?
The presence of unreacted 1-heptyne and 9-bromo-1-nonanol is a common issue.
-
Expertise in Purification: The boiling point of 1-heptyne is significantly lower than that of the product, and it can often be removed under reduced pressure. However, 9-bromo-1-nonanol has a boiling point closer to the product, making distillation challenging.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| 1-Heptyne | 96.17 | 99-100 | Low |
| 9-Bromo-1-nonanol | 223.15 | 115-120 (at 0.5 mmHg) | Moderate |
| This compound | 238.41 | ~160-165 (at 0.5 mmHg) | High |
| Hexadeca-7,9-diyne | 218.40 | ~150-155 (at 0.5 mmHg) | Very Low |
Experimental Protocols
Protocol 1: Synthesis of this compound
Caption: Experimental workflow for this compound synthesis.
-
Apparatus Setup: Under an inert atmosphere of argon, equip a flame-dried, three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Reactant Addition: Dissolve 1-heptyne (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and add it to the reaction flask.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Slowly add n-butyllithium (2.1 equivalents, solution in hexanes) via the dropping funnel, maintaining the temperature below 5°C.
-
Acetylide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Alkylation: Dissolve 9-bromo-1-nonanol (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the reaction mixture at room temperature.
-
Reaction Completion: Allow the reaction to stir at room temperature overnight.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).[9][10][11]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane) to elute the non-polar impurities (unreacted 1-heptyne and hexadeca-7,9-diyne).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by adding ethyl acetate to the hexane) to elute the unreacted 9-bromo-1-nonanol and finally the desired this compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Analytical Characterization
The purity of the final product should be assessed using a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile impurities.[12][13][14]
-
Typical GC Conditions:
-
Column: DB-5 or equivalent non-polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to separate compounds with a wide range of boiling points.
-
-
Expected Retention Times:
-
1-Heptyne (shortest retention time)
-
Hexadeca-7,9-diyne
-
9-Bromo-1-nonanol
-
This compound (longest retention time among these)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural confirmation and the detection of non-volatile impurities.[15]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 3.65 (t, 2H): Protons on the carbon bearing the hydroxyl group (-CH₂OH).
-
δ 2.15 (m, 4H): Propargylic protons adjacent to the triple bond.
-
δ 1.2-1.6 (m, 20H): Aliphatic protons of the long alkyl chains.
-
δ 0.90 (t, 3H): Terminal methyl protons.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 80.5 (2C): Alkynyl carbons.
-
δ 62.9 (1C): Carbon of the -CH₂OH group.
-
δ 18.0-33.0 (multiple peaks): Aliphatic carbons.
-
References
-
Enediynes via Sequential Acetylide Reductive Coupling and Alkyne Metathesis: Easy Access to Well-Defined Molybdenum Initiators for Alkyne Metathesis. Organometallics. [Link]
-
Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. National Institutes of Health. [Link]
-
Side Reactions in a Grignard Synthesis. ResearchGate. [Link]
-
The Grignard Reaction Mechanism. Chemistry Steps. [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
What happens when alcohol is treated with Grignard reagents? Quora. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Substituted 1,3-diyne synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
Synthesis of allenynes via Pd-catalyzed coupling of 1,4-diyn-3-yl carbonates with boronic acids. ResearchGate. [Link]
-
11-Hexadecyn-1-ol. PubChem. [Link]
-
Column Chromatography. University of Colorado Boulder. [Link]
-
Acetylide: Structure, Synthesis, Reactions and Applications. Allen. [Link]
-
Column chromatography. University of Calgary. [Link]
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Identification by gas chromatography/mass spectrometry of long-chain fatty acids and alcohols from hamster meibomian glands using picolinyl and nicotinate derivatives. PubMed. [Link]
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Gas chromatographic behavior of long chain alcohols and their derivatives. Sci-Hub. [Link]
-
9-Hexadecen-1-ol, (Z)-. NIST WebBook. [Link]
-
Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto. ResearchGate. [Link]
-
Evaluation of n-alkanes, long-chain alcohols, and carbon stable isotope enrichments of n-alkanes as diet composition markers in free-grazing animals. University of Pretoria. [Link]
-
This compound. NIST WebBook. [Link]
-
9.9 Alkylation of Acetylide Ions from Terminal Alkynes. YouTube. [Link]
-
Acetylides from Alkynes, and The Substitution Reactions of Acetylides. Master Organic Chemistry. [Link]
-
9.8: Alkylation of Acetylide Anions. Chemistry LibreTexts. [Link]
-
Organic chemistry – sOme Basic PrinciPles and Techniques. NCERT. [Link]
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GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. SciRP.org. [Link]
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Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
(r)-( + )-1-octyn-3-ol. Organic Syntheses. [Link]
-
The Versatile Role of 8-Bromo-1-octanol in Modern Chemical Synthesis. Soest. [Link]
-
Column Chromatography. YouTube. [Link]
-
9.8: Alkylation of Acetylide Anions. Chemistry LibreTexts. [Link]
-
Synthesis of Unsymmetrical Alkynes via the Alkylation of Sodium Acetylides. An Introduction to Synthetic Design for Organic Chemistry Students. ResearchGate. [Link]
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Technical Support Center: Stereoselective Reduction of 9-Hexadecyn-1-ol
Welcome to the technical support center for the stereoselective reduction of 9-hexadecyn-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of alkyne reductions. Here, we will address common challenges, provide detailed troubleshooting protocols, and offer insights grounded in mechanistic principles to help you achieve high stereoselectivity in your synthesis of (Z)- and (E)-9-hexadecen-1-ol.
I. Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize (Z)-9-hexadecen-1-ol using a Lindlar catalyst, but I am seeing significant over-reduction to hexadecan-1-ol. What is causing this?
A1: Over-reduction is a common issue when using Lindlar's catalyst. This typically stems from a catalyst that is too active. The "poisoning" of the palladium catalyst with lead acetate and quinoline is crucial for deactivating it enough to stop the reaction at the alkene stage.[1][2] If the catalyst is not sufficiently poisoned, it will continue to reduce the newly formed alkene to an alkane.[1][3] Ensure your Lindlar catalyst is of high quality or consider preparing it fresh to control the level of deactivation.
Q2: My reduction of this compound with sodium in liquid ammonia to form the (E)-alkene is giving me a mixture of isomers. How can I improve the stereoselectivity?
A2: The dissolving metal reduction should yield the trans-alkene via a radical anion intermediate.[3][4] Poor stereoselectivity can result from several factors. One common issue is the reaction temperature. The reaction is typically run at low temperatures (-78 °C) to maintain the ammonia as a liquid and to control the reactivity.[5] If the temperature is too high, the stereoselectivity can be compromised. Additionally, the rate of sodium addition and efficient stirring are critical to ensure a homogeneous reaction mixture.
Q3: Can I use other catalysts besides Lindlar's for the cis-reduction?
A3: Yes, other "poisoned" or modified catalysts can be used. The P-2 nickel catalyst, a nickel-boron complex, is another option for the partial hydrogenation of alkynes to cis-alkenes.[6] It is prepared by the reduction of a nickel salt with sodium borohydride.[7] In some cases, the P-2 catalyst can offer different selectivity profiles compared to the Lindlar catalyst, especially for substrates with multiple reducible functional groups.[8]
Q4: How can I effectively monitor the progress of my reduction reaction?
A4: Thin-layer chromatography (TLC) and gas chromatography (GC) are the most common methods. For TLC, you can spot the reaction mixture alongside your starting material (this compound) and, if available, the desired product isomer. A significant change in the retention factor (Rf) will indicate the consumption of the starting material. GC is more quantitative and can be used to determine the ratio of starting material, cis-alkene, trans-alkene, and the over-reduced alkane.
II. Troubleshooting Guides
A. Synthesis of (Z)-9-Hexadecen-1-ol via Catalytic Hydrogenation
This section provides a detailed guide to troubleshoot common issues encountered during the synthesis of (Z)-9-hexadecen-1-ol using a poisoned palladium catalyst.
Problem 1: Low Conversion of this compound
Possible Causes & Solutions:
-
Inactive Catalyst: The Lindlar catalyst may have lost activity due to improper storage or handling. It is known to be pyrophoric in the presence of solvents, so careful handling is necessary.[9]
-
Solution: Use a fresh batch of commercially available Lindlar catalyst or prepare it immediately before use. Ensure it is stored under an inert atmosphere.
-
-
Insufficient Hydrogen Pressure: While atmospheric pressure is often sufficient, some reactions may require slightly higher pressures to proceed at a reasonable rate.[10]
-
Solution: Increase the hydrogen pressure slightly (e.g., using a balloon filled with hydrogen) and monitor the reaction progress.
-
-
Solvent Issues: The choice of solvent can influence the reaction rate.
-
Solution: Ensure the solvent is of high purity and anhydrous. Hexane or ethanol are commonly used for this type of reduction.
-
Problem 2: Poor Selectivity (Over-reduction to Hexadecan-1-ol)
Possible Causes & Solutions:
-
Overly Active Catalyst: The catalyst may not be sufficiently "poisoned."
-
Reaction Time: Allowing the reaction to proceed for too long can lead to over-reduction, even with a properly poisoned catalyst.
-
Solution: Monitor the reaction closely by TLC or GC and stop it as soon as the starting material is consumed.
-
Experimental Protocol: Synthesis of (Z)-9-Hexadecen-1-ol
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add Lindlar's catalyst (typically 5-10% by weight of the alkyne).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions).
-
Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC or GC.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
dot graph TD { A[Start: this compound] --> B{Lindlar Catalyst + H2}; B --> C[Syn-addition of H2]; C --> D[(Z)-9-Hexadecen-1-ol]; B --> E{Over-reduction}; E --> F[Hexadecan-1-ol]; } caption: Synthesis of (Z)-9-Hexadecen-1-ol.
B. Synthesis of (E)-9-Hexadecen-1-ol via Dissolving Metal Reduction
This section addresses common challenges in the synthesis of (E)-9-hexadecen-1-ol using sodium in liquid ammonia.
Problem 1: Incomplete Reaction
Possible Causes & Solutions:
-
Insufficient Sodium: Ensure that a sufficient excess of sodium metal is used. The reaction requires two equivalents of sodium per mole of alkyne.
-
Solution: Use at least 2.5-3 equivalents of freshly cut sodium metal.
-
-
Moisture Contamination: The presence of water will quench the sodium metal and inhibit the reaction.
-
Solution: Use anhydrous ammonia and ensure all glassware is thoroughly dried.
-
-
Low Temperature: While low temperatures are necessary, if the ammonia begins to freeze, it can hinder the reaction.
-
Solution: Maintain the temperature at approximately -78 °C using a dry ice/acetone bath.[5]
-
Problem 2: Formation of the (Z)-Isomer
Possible Causes & Solutions:
-
Proton Source: The stereoselectivity of the dissolving metal reduction relies on the protonation of the vinyl anion intermediate.[3] The use of a proton source stronger than ammonia can sometimes lead to a loss of stereoselectivity.
-
Solution: Use ammonia as the sole proton source until the reaction is quenched.
-
-
Reaction Quench: The method of quenching the reaction can be important.
-
Solution: Quench the reaction by the slow addition of a proton source like ammonium chloride after the reaction is complete.
-
Experimental Protocol: Synthesis of (E)-9-Hexadecen-1-ol
-
Setup: In a three-necked flask equipped with a dry ice condenser and an inlet for ammonia gas, condense ammonia at -78 °C.
-
Dissolving Metal: Add small pieces of freshly cut sodium metal to the liquid ammonia with vigorous stirring until a persistent blue color is observed.
-
Alkyne Addition: Slowly add a solution of this compound in an anhydrous ether (e.g., THF) to the sodium-ammonia solution.
-
Reaction: Stir the mixture at -78 °C for several hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.
-
Workup: Allow the ammonia to evaporate. Add water and extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Dry the organic extracts, concentrate, and purify by column chromatography.
dot graph TD { A[Start: this compound] --> B{Na in liquid NH3}; B --> C[Radical Anion Intermediate]; C --> D{Protonation}; D --> E[(E)-9-Hexadecen-1-ol]; } caption: Synthesis of (E)-9-Hexadecen-1-ol.
III. Data Interpretation and Characterization
The successful synthesis of the desired isomer requires careful characterization to confirm its stereochemistry.
Spectroscopic Data Comparison
| Technique | (Z)-9-Hexadecen-1-ol | (E)-9-Hexadecen-1-ol |
| ¹H NMR | Olefinic protons (~5.3-5.4 ppm) appear as a multiplet. | Olefinic protons (~5.3-5.4 ppm) appear as a multiplet with a larger coupling constant for the trans configuration. |
| ¹³C NMR | Allylic carbons appear at a characteristic chemical shift. | Allylic carbons are shifted slightly downfield compared to the cis-isomer. |
| FTIR | C-H bend for cis-alkene around 675-730 cm⁻¹. | C-H bend for trans-alkene around 960-975 cm⁻¹. |
Purification of Isomers
If a mixture of (Z) and (E) isomers is obtained, their separation can be challenging due to their similar polarities.[11]
-
Column Chromatography: Careful column chromatography on silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate) can sometimes achieve separation, although it may require multiple columns or preparative HPLC.
-
Silver Nitrate Impregnated Silica Gel: This specialized stationary phase can be used to separate alkenes based on the degree and type of unsaturation. The silver ions interact more strongly with the more sterically accessible trans-double bond, allowing for the elution of the cis-isomer first.
IV. References
-
Chemistry LibreTexts. (2024, March 18). 9.5: Reduction of Alkynes. [Link]
-
Chemistry LibreTexts. (2025, March 12). 9.5: Reduction of Alkynes. [Link]
-
Pearson+. (n.d.). Reduction of an alkyne using the Lindlar catalyst, a reaction pre... | Study Prep. [Link]
-
JoVE. (2023, April 30). Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. [Link]
-
Catalytic Reduction of Alkynes and Allenes. (n.d.). [Link]
-
Blakemore, P. R. (2016). Are Alkyne Reductions Chemo-, Regio-, and Stereoselective Enough To Provide Pure (Z)-Olefins in Polyfunctionalized Bioactive Molecules?. Chemical Reviews, 116(8), 5283–5325. [Link]
-
Chad's Prep®. (n.d.). Reduction of Alkynes. [Link]
-
Brown, C. A., & Ahuja, V. K. (1973). “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins. Journal of the Chemical Society, Chemical Communications, (15), 553. [Link]
-
Chemistry Steps. (n.d.). Alkynes to Alkenes. [Link]
-
Khurana, J. M., & Gogia, A. (1997). Selective Hydrogenations over P-2 Ni. Organic Preparations and Procedures International, 29(1), 1-28. [Link]
-
Organic Chemistry. (2020, December 7). 9.4 Reduction of Alkynes [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2013, May 8). Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. [Link]
-
JoVE. (2023, April 30). Video: Reduction of Alkynes to trans-Alkenes: Sodium in Liquid Ammonia. [Link]
-
Chad's Prep. (2018, September 13). 9.4 Reduction of Alkynes [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Synthesis of P2-Ni catalyst and catalytic hydrogenation of alkynes. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Alkene/Alkyne Reduction. [Link]
-
ResearchGate. (2010, June). ChemInform Abstract: Facile Synthesis of (Z)-9-Hexadecen-1-ol and Its Acetate. [Link]
-
OpenOChem Learn. (n.d.). Reduction of Alkynes. [Link]
-
PubChem. (n.d.). (Z)-Hexadec-9-en-1-ol. [Link]
-
NIST. (n.d.). 9-Hexadecen-1-ol, (Z)-. [Link]
-
ResearchGate. (n.d.). Synthesis of P2-Ni catalyst and catalytic hydrogenation of alkynes. [Link]
-
NIST. (n.d.). 9-Hexadecen-1-ol, (Z)-. [Link]
-
Wikipedia. (n.d.). Nickel boride catalyst. [Link]
-
Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
-
NIST. (n.d.). 9-Hexadecen-1-ol, (Z)-. [Link]
-
PubChem. (n.d.). 9-Hexadecen-1-ol. [Link]
-
Google Patents. (n.d.). SU1641802A1 - Process for preparing cis-9-hexadecenal.
-
ResearchGate. (2014, April 1). Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity?. [Link]
-
Zenodo. (1993, February 28). Facile Synthesis of (Z)-9-Hexadecen-I-ol and its Acetate. [Link]
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Alkynol Side Reactions: Technical Support & Troubleshooting Guide
Welcome to the Technical Support Center for alkynol chemistry. Alkynols, compounds containing both a hydroxyl (-OH) and an alkyne (C≡C) group, are exceptionally versatile building blocks in modern organic synthesis. However, their bifunctional nature also presents unique challenges, leading to a variety of potential side reactions that can complicate syntheses and reduce yields. This guide is designed to help you, the practicing researcher, troubleshoot these common issues in a logical, mechanistically-informed manner.
Section 1: Acid-Catalyzed Rearrangements
One of the most common pitfalls when working with secondary and tertiary propargylic alcohols is their propensity to undergo rearrangement under acidic conditions. Understanding the competing pathways is critical for reaction control.
FAQ 1.1: I'm trying to perform a reaction on my tertiary alkynol under acidic conditions and I'm getting an α,β-unsaturated methyl ketone instead of my desired product. What is happening?
Answer: You are likely observing the Rupe rearrangement . This is a classic acid-catalyzed side reaction specific to tertiary propargylic alcohols.[1][2] Instead of the expected reaction, the alcohol is eliminated to form a transient vinyl cation, which then rearranges and hydrates to yield an α,β-unsaturated methyl ketone.[1][3]
Mechanism Deep Dive: The reaction begins with the protonation of the hydroxyl group, turning it into a good leaving group (H₂O). For tertiary alcohols, the departure of water is followed by a sequence that ultimately forms an enyne intermediate, which then hydrates to give the ketone product.[1] This pathway competes directly with the Meyer-Schuster rearrangement.[1][2]
Troubleshooting Protocol: Suppressing the Rupe Rearrangement
-
Avoid Strong Protic Acids: Reagents like concentrated H₂SO₄, HCl, or TsOH almost guarantee rearrangement. If acidic conditions are unavoidable, screen milder acids first.
-
Employ Lewis Acids: Certain Lewis acids can promote the desired reaction at the hydroxyl or alkyne group without inducing the harsh conditions that lead to the Rupe pathway. Catalysts based on Ru, Ag, or InCl₃ have been shown to be effective alternatives.[1]
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation. Rearrangements often have a higher activation energy and can be suppressed by cooling.
-
Protecting Group Strategy: If the hydroxyl group is not the reactive site of interest, protect it before subjecting the molecule to acidic conditions. A silyl ether (e.g., TBS, TIPS) is a robust choice.
FAQ 1.2: My secondary propargyl alcohol is converting into an α,β-unsaturated aldehyde/ketone under acidic conditions. Is this the same as the Rupe rearrangement?
Answer: No, this is the Meyer-Schuster rearrangement . While mechanistically related to the Rupe rearrangement, the Meyer-Schuster pathway is characteristic of secondary and tertiary propargylic alcohols and involves a formal 1,3-shift of the hydroxyl group to form an allenol intermediate, which then tautomerizes to the final α,β-unsaturated carbonyl compound.[1][4][5] For terminal alkynes, this yields an aldehyde; for internal alkynes, a ketone is formed.[1]
Causality: The driving force for both the Meyer-Schuster and Rupe rearrangements is the irreversible formation of the highly stable conjugated carbonyl system.[6] The choice between the two pathways is primarily dictated by the substitution of the alcohol.[1]
Visualizing Competing Rearrangements
Below is a logical diagram illustrating the divergence between the Meyer-Schuster and Rupe pathways based on the alkynol substrate.
Caption: Decision tree for acid-catalyzed alkynol rearrangements.
Section 2: Metal-Catalyzed Cross-Coupling Reactions
Alkynols are common substrates in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. However, the presence of a terminal alkyne and an active catalyst system can lead to undesired homocoupling.
FAQ 2.1: My Sonogashira coupling with a propargyl alcohol is giving significant amounts of a dimer byproduct (a 1,3-diyne). How can I prevent this?
Answer: You are observing the Glaser-Hay homocoupling , a major and very common side reaction in copper-mediated Sonogashira couplings.[7] This reaction is an oxidative dimerization of your terminal alkyne, catalyzed by the copper(I) co-catalyst, especially in the presence of oxygen.[7][8]
Mechanism Deep Dive: The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. In the copper cycle, the terminal alkyne is deprotonated and forms a copper acetylide.[7] If an oxidant (like O₂) is present, this copper acetylide can undergo oxidative dimerization to form the homocoupled diyne, consuming your starting material.[7][8]
Troubleshooting Protocol: Minimizing Glaser-Hay Homocoupling
| Strategy | Rationale & Key Steps |
| 1. Implement Copper-Free Conditions | This is the most direct solution. Copper-free Sonogashira protocols have been developed specifically to avoid homocoupling.[9][10] They may require different ligands, bases, or slightly higher temperatures but are often very effective. |
| 2. Rigorous Deoxygenation | Since the Glaser coupling is an oxidative process, removing all traces of oxygen is critical.[7] Protocol: Use a solvent that has been sparged with argon or nitrogen for at least 30 minutes. Assemble your reaction glassware hot from the oven under an inert atmosphere. Subject the reaction mixture (containing everything except the catalyst) to several "freeze-pump-thaw" cycles before adding the palladium catalyst. |
| 3. Choice of Base and Solvent | An amine base is typically used. Some anecdotal evidence suggests that certain solvents, like THF, might promote the decomposition of the palladium catalyst to palladium black, which can reduce efficiency.[11] Using the amine base itself (e.g., triethylamine) as the solvent can sometimes be beneficial.[8] |
| 4. Use a "Sila"-Sonogashira Approach | If applicable, pre-reacting your alkynol with a silylating agent (e.g., to form a trimethylsilyl alkyne) allows for coupling under conditions that completely avoid homocoupling.[8][9] The silyl group is then removed in a subsequent step. |
Experimental Workflow: Freeze-Pump-Thaw Degassing
Caption: Standard workflow for rigorous deoxygenation via freeze-pump-thaw.
Section 3: Unwanted Reactions at the Alkyne Moiety
Even under seemingly neutral or non-acidic conditions, the alkyne itself can be a source of side products, particularly through hydration.
FAQ 3.1: My reaction is producing a methyl ketone impurity. My conditions are not strongly acidic, so what could be causing the hydration of my terminal alkyne?
Answer: You are likely observing trace-acid or metal-catalyzed alkyne hydration . While often taught as a reaction requiring strong acid and mercury salts, the hydration of an alkyne to form an enol (which rapidly tautomerizes to a ketone) can be catalyzed by various Lewis acidic metals or even trace protic acid.[12][13]
Causality:
-
Trace Acid: Even seemingly neutral reagents can contain acidic impurities. Silica gel from a previous purification step, for example, can be sufficiently acidic to catalyze hydration, especially upon heating.
-
Metal Catalysts: Many transition metals used in other steps (e.g., residual palladium, gold, ruthenium) can be potent alkyne hydration catalysts.[4]
-
Markovnikov Selectivity: The hydration follows Markovnikov's rule, meaning the oxygen atom adds to the more substituted carbon of the alkyne. For a terminal alkyne, this regioselectivity exclusively yields a methyl ketone.[14]
Troubleshooting Protocol: Preventing Unwanted Hydration
-
Use Anhydrous Solvents and Reagents: Ensure all solvents and non-protic reagents are rigorously dried to minimize the presence of water.
-
Buffer the Reaction: If your reaction can tolerate it, add a non-nucleophilic, sterically hindered base like proton sponge or 2,6-lutidine to scavenge any trace acid that may be present or generated in situ.
-
Purify Reagents: Ensure your starting alkynol is free from any residual acid from its own synthesis or purification.
-
Chelate Metal Impurities: If you suspect trace metal contamination is the culprit, adding a chelating agent like triphenylphosphine (if compatible with your desired reaction) can sometimes sequester the metal and deactivate it towards hydration.
Section 4: Reactivity and Protecting Group Issues
The presence of both a nucleophilic/acidic hydroxyl group and an acidic terminal alkyne proton requires careful planning to achieve chemoselectivity.
FAQ 4.1: I am trying to deprotonate my terminal alkyne with a strong base (e.g., NaNH₂ or n-BuLi) to perform an alkylation, but the reaction is failing. What is the problem?
Answer: The hydroxyl proton is significantly more acidic (pKa ~16-18) than the terminal alkyne proton (pKa ~25). Therefore, any strong base will deprotonate the -OH group first, forming an alkoxide.[15][16] This consumes a full equivalent of your base before any acetylide can be formed. If you then add an alkylating agent, you will likely form an ether at the oxygen position instead of alkylating the alkyne.[15]
Troubleshooting Protocol: Chemoselective Alkylation
-
Use Excess Base: The simplest, though sometimes messy, approach is to use at least two equivalents of the strong base: one to deprotonate the alcohol and the second to deprotonate the alkyne.
-
Protect the Alcohol (Recommended): The most reliable and clean method is to protect the hydroxyl group before attempting the alkylation.[15][17]
-
Step 1 (Protection): Convert the alcohol to a silyl ether using a reagent like tert-butyldimethylsilyl chloride (TBS-Cl) and imidazole. TBS ethers are robust and stable to strong bases like n-BuLi and Grignard reagents.[17]
-
Step 2 (Alkylation): With the alcohol protected, you can now cleanly deprotonate the terminal alkyne with one equivalent of strong base and perform the desired C-C bond formation.
-
Step 3 (Deprotection): The silyl ether is easily removed at the end of the sequence using a fluoride source like tetrabutylammonium fluoride (TBAF) or an acid wash (e.g., dilute HCl), regenerating the alcohol.[17]
-
Protecting Group Strategy Workflow
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 13. Hydration of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
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- 15. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]
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- 17. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
Technical Support Center: Optimizing Catalyst Selection for Alkyne Semi-Hydrogenation
Welcome to the technical support center for alkyne semi-hydrogenation. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of selectively reducing alkynes to alkenes. The catalytic semi-hydrogenation of alkynes is a foundational reaction in organic synthesis, yet achieving high selectivity for the desired alkene without over-reduction to the alkane remains a significant challenge.[1][2] This resource provides in-depth, troubleshooting-oriented guidance in a direct question-and-answer format to address the specific issues you may encounter in the lab.
Section 1: Troubleshooting Poor Selectivity & Over-hydrogenation
This is the most frequently encountered problem in alkyne semi-hydrogenation. The desired alkene product is often more reactive towards hydrogenation than the starting alkyne, leading to the formation of the fully saturated alkane as an undesired byproduct.
Q1: My reaction is producing a significant amount of the fully saturated alkane. How can I prevent this over-hydrogenation?
A1: Over-hydrogenation is typically caused by a combination of factors: a catalyst that is too active, the presence of non-selective active sites, and reaction conditions that favor complete reduction. Here is a systematic approach to troubleshooting this issue.
Causality: The core of the problem lies in the relative adsorption and reaction rates of the alkyne versus the alkene on the catalyst surface. While alkynes generally adsorb more strongly than alkenes, making them react preferentially, certain sites on a catalyst can hydrogenate alkenes indiscriminately.[3] Once the alkyne is consumed, the alkene will be readily hydrogenated if the catalyst is still active. With highly active catalysts like standard Palladium on Carbon (Pd/C), stopping the reaction precisely at the alkene stage can be extremely difficult, a phenomenon known as the "critical timing" problem.[1][2] An error of just a few minutes can lead to a dramatic loss of selectivity.[1]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting over-hydrogenation.
Detailed Solutions:
-
Re-evaluate Your Catalyst Selection: The choice of catalyst is the most critical factor. Standard heterogeneous catalysts like 10% Pd/C are often too active for selective semi-hydrogenation.[2] Consider these alternatives:
-
Lindlar Catalyst (Pd/CaCO₃ poisoned with lead acetate): This is the classical and most reliable choice for producing Z-alkenes. The lead acts as a poison, deactivating the most reactive sites on the palladium surface and thus preventing over-hydrogenation.[3][4]
-
Copper-Based Catalysts (e.g., Cu@TiO₂): While kinetically slower than palladium, copper catalysts exhibit exceptional selectivity for the alkene and are very "forgiving" with reaction timing, making them highly practical for bench-scale synthesis where reactions might be left overnight.[1][2]
-
Bimetallic Catalysts (e.g., CuPd@TiO₂, PdIn, PdZn): These systems offer a compromise between the high activity of palladium and the high selectivity of other metals. The second metal serves to isolate palladium atoms, creating specific active sites ("ensemble control") that favor alkene formation and desorption, thus suppressing over-hydrogenation.[1][5][6][7]
-
-
Employ a Homogeneous Modifier (Selective Poison): If you must use a more active catalyst like Pd/C, or wish to further boost the selectivity of a Lindlar catalyst, adding a modifier to the reaction mixture is highly effective. These molecules function by adsorbing to and blocking the most active, non-selective sites on the catalyst surface—often low-coordination atoms at edges and corners of nanoparticles.[3][6]
-
Implement Strict Reaction Monitoring ("Critical Timing"): For fast-reacting palladium systems, you cannot simply set a timer. The reaction must be actively monitored.
-
Method: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) to track the consumption of the starting alkyne.
-
Endpoint: The reaction should be stopped immediately upon the disappearance of the starting material. As shown in photocatalytic studies with Pd@TiO₂, a delay of even 10-20 minutes past the point of 95% conversion can cause selectivity to plummet from >90% to <20%.[1]
-
Data Summary: Catalyst Performance Comparison
| Catalyst System | Relative Activity | Selectivity for Alkene | "Critical Timing" Requirement | Primary Product |
| Pd/C | Very High | Low to Moderate | Very High | Alkane (if not stopped precisely) |
| Lindlar Catalyst | Moderate | Very High | Low | Z-Alkene |
| Cu@TiO₂ | Low | Excellent | Very Low | Z-Alkene |
| CuPd@TiO₂ | Moderate-High | Excellent | Very Low | Z-Alkene |
| Ru-pincer Complex | High | High | Moderate | E-Alkene[4] |
Section 2: Controlling Stereoselectivity (Z vs. E Alkenes)
The geometry of the resulting double bond is a critical consideration. Most standard semi-hydrogenation catalysts deliver the Z-(cis)-alkene via syn-addition of hydrogen, but specific methods are required to obtain the E-(trans)-alkene.
Q2: How can I selectively synthesize the Z-(cis)-alkene?
A2: The formation of Z-alkenes is the most common outcome in catalytic hydrogenation.
Mechanism: In heterogeneous catalysis, the alkyne adsorbs onto the flat surface of the metal catalyst. Hydrogen atoms, also adsorbed on the surface, are then delivered to the same face of the alkyne molecule in a concerted or stepwise fashion. This geometric constraint, known as syn-addition, directly leads to the Z-alkene.[9]
Recommended Catalysts for Z-Alkenes:
-
Lindlar's Catalyst: The gold standard for Z-alkene synthesis from internal alkynes.[8]
-
P-2 Catalyst (Nickel Boride): Another effective catalyst for achieving Z-selectivity.[9]
-
Pd-based Nanoparticles with Poisons: Systems like Pd/C with quinoline or other modifiers can also provide high Z-selectivity.[6][8]
Q3: My synthetic target is the E-(trans)-alkene. What are my catalytic options?
A3: Synthesizing E-alkenes catalytically is less straightforward and requires a different mechanistic approach than simple syn-addition.
Methods for E-Alkenes:
-
Birch Reduction (Dissolving Metal): This is the classic, non-catalytic method using sodium or lithium metal in liquid ammonia. It proceeds through a radical anion intermediate, and the thermodynamic preference for the trans-vinylic radical leads to the E-alkene.[8]
-
Ruthenium-Based Pincer Catalysts: Certain homogeneous ruthenium catalysts have been shown to be highly effective for trans-selective semi-hydrogenation. The mechanism involves an initial cis-hydrogenation to the Z-alkene, which remains coordinated to the metal center and subsequently isomerizes to the more thermodynamically stable E-alkene before being released.[4]
Q4: Is it possible to switch the stereochemical outcome from Z to E using a single catalyst system?
A4: Yes, this represents a sophisticated strategy in modern catalysis. By introducing an additive that modifies the catalytic cycle, the stereochemical outcome can be reversed.
Example - A Switchable Ruthenium Catalyst: A specific ruthenium pincer complex has been shown to catalyze the semi-hydrogenation of internal alkynes to afford the E-alkene with high selectivity. However, when a catalytic amount of a bidentate thiol is added to the reaction, it coordinates to the ruthenium center.[4] This blocks the vacant site required for the Z to E isomerization step, effectively halting the reaction at the Z-alkene intermediate, which is then released as the final product.[4]
Caption: Switchable stereoselectivity using a thiol additive.
Section 3: FAQs - Quick Reference
-
Q: What is the exact role of quinoline in a Lindlar hydrogenation?
-
Q: Can I use standard Pd/C for semi-hydrogenation?
-
Q: Is the lead in Lindlar's catalyst a concern for my final product?
-
Q: What is the main difference between homogeneous and heterogeneous catalysts for this reaction?
-
A: Heterogeneous catalysts (e.g., Lindlar, Pd/C) exist in a different phase from the reaction mixture (solid catalyst, liquid solution) and are easily separated by filtration. Homogeneous catalysts (e.g., soluble Ru or Pd complexes) are dissolved in the reaction mixture. They often offer higher selectivity and milder reaction conditions due to their well-defined active sites, but require more complex purification to remove the catalyst from the product.[4][10]
-
Section 4: Experimental Protocol
General Protocol for Z-Selective Semi-Hydrogenation using Lindlar's Catalyst
This is a representative protocol and should be adapted for the specific substrate and scale.
-
Catalyst Preparation: To a flask containing the alkyne (1.0 mmol) dissolved in a suitable solvent (e.g., ethyl acetate, methanol, or hexane, 10 mL), add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; typically 5-10 mol% Pd relative to the alkyne).
-
Optional Modifier: For substrates prone to over-hydrogenation, add 1-2 equivalents of quinoline (relative to Pd) to the mixture.
-
Setup: Seal the flask with a septum. Purge the flask by evacuating and backfilling with nitrogen gas three times. Finally, replace the nitrogen atmosphere with hydrogen gas, typically supplied from a balloon attached to a needle.
-
Reaction: Stir the mixture vigorously at room temperature under the hydrogen atmosphere (approx. 1 atm). Vigorous stirring is crucial to ensure good contact between the gas, liquid, and solid catalyst phases.
-
Monitoring: Monitor the reaction progress every 15-30 minutes by taking small aliquots, filtering them through a small plug of silica or celite to remove the catalyst, and analyzing by TLC or GC.
-
Workup: As soon as the starting alkyne is no longer visible by the chosen monitoring technique, stop the reaction. Vent the hydrogen atmosphere and replace it with nitrogen.
-
Purification: Remove the heterogeneous catalyst by filtration through a pad of celite, washing the pad with the reaction solvent. The solvent can then be removed from the filtrate under reduced pressure, and the crude product can be purified by column chromatography if necessary.
References
-
Controlled Selectivity through Reversible Inhibition of the Catalyst: Stereodivergent Semihydrogenation of Alkynes. Journal of the American Chemical Society. [Link]
-
Photocatalytic Semi-Hydrogenation of Alkynes: A Game of Kinetics, Selectivity and Critical Timing. National Institutes of Health (PMC). [Link]
-
Efficient Alkyne Semihydrogenation Catalysis Enabled by Synergistic Chemical and Thermal Modifications of a PdIn MOF. ACS Publications. [Link]
-
Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study. RSC Publishing. [Link]
-
Homogeneous catalyst modifier for alkyne semi-hydrogenation: systematic screening in an automated flow reactor and computational study on mechanisms. RSC Publishing. [Link]
-
Parts-Per-Million of Soluble Pd0 Catalyze the Semi-Hydrogenation Reaction of Alkynes to Alkenes. ACS Publications. [Link]
-
Hydrogenation of Alkenes & Alkynes (IOC 32). YouTube. [Link]
-
Photocatalytic Semi-Hydrogenation of Alkynes: A Game of Kinetics, Selectivity and Critical Timing. ResearchGate. [Link]
-
Fundamental aspects of alkyne semi-hydrogenation over heterogeneous catalysts. ResearchGate. [Link]
-
Enhancing Electrocatalytic Semihydrogenation of Alkynes via Weakening Alkene Adsorption over Electron-Depleted Cu Nanowires. ACS Nanoscience Au. [Link]
-
H2O as the Hydrogen Donor: Stereo-Selective Synthesis of E- and Z-Alkenes by Palladium-Catalyzed Semihydrogenation of Alkynes. National Institutes of Health (PMC). [Link]
-
Semi-hydrogenation of alkynes. Wikipedia. [Link]
Sources
- 1. Photocatalytic Semi-Hydrogenation of Alkynes: A Game of Kinetics, Selectivity and Critical Timing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01016F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Homogeneous catalyst modifier for alkyne semi-hydrogenation: systematic screening in an automated flow reactor and computational study on mechanisms - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00147K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Semi-hydrogenation of alkynes - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. H2O as the Hydrogen Donor: Stereo-Selective Synthesis of E- and Z-Alkenes by Palladium-Catalyzed Semihydrogenation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selective Reduction of 9-Hexadecyn-1-ol
Welcome to the technical support center for the selective reduction of alkynes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of synthetic organic chemistry. Here, we will address common challenges and frequently asked questions regarding the prevention of over-reduction of 9-Hexadecyn-1-ol to its corresponding alkane, focusing on achieving high yields of the desired (Z)- or (E)-alkene.
Troubleshooting Guide: Common Issues and Solutions
This section directly addresses specific problems you may encounter during the semi-hydrogenation of this compound.
Issue 1: My Lindlar reduction is producing significant amounts of the saturated alkane, Hexadecan-1-ol.
Question: I am attempting to synthesize (Z)-9-Hexadecen-1-ol using a Lindlar catalyst, but my reaction mixture shows a significant percentage of the fully reduced alkane. What are the likely causes, and how can I rectify this?
Answer: Over-reduction is a common issue in Lindlar hydrogenations and typically points to a problem with the catalyst's selectivity.[1] Here’s a breakdown of potential causes and their solutions:
-
Cause A: Catalyst Activity is Too High. A standard palladium catalyst is highly efficient and will readily reduce both alkynes and alkenes to alkanes.[2] The Lindlar catalyst is intentionally "poisoned," usually with lead acetate and quinoline, to curb this high activity.[3][4] If your catalyst is too "hot," over-reduction will occur.
-
Solution 1: Use Fresh, High-Quality Lindlar Catalyst. The lead poison can leach from the catalyst support over time, diminishing its deactivating effect.[1] Starting with a fresh batch from a reputable supplier is the most straightforward solution.
-
Solution 2: Add Additional Quinoline. Quinoline plays a crucial role in enhancing selectivity by reducing the adsorption of the alkene product onto the catalyst surface.[5] You can try adding a small amount of quinoline (typically 1-2 equivalents relative to the catalyst) to your reaction mixture to further deactivate the catalyst.[1]
-
-
Cause B: High Reaction Temperature. Elevated temperatures can provide the necessary activation energy for the less favorable hydrogenation of the alkene.[1]
-
Solution: Maintain Room Temperature or Below. Ensure your reaction is running at room temperature (20-25°C). If over-reduction persists, consider cooling the reaction to 0°C.
-
-
Cause C: Excessive Hydrogen Pressure. While typically performed with a balloon of hydrogen at atmospheric pressure, increased pressure can drive the reaction towards the alkane.
-
Solution: Ensure Atmospheric Pressure. Use a hydrogen balloon and avoid any positive pressure buildup in the reaction flask.
-
Issue 2: The hydrogenation reaction is sluggish or has completely stalled.
Question: My attempt to reduce this compound is not proceeding, and TLC analysis shows a large amount of unreacted starting material even after several hours. What's causing this, and what can I do?
Answer: A stalled reaction is often indicative of catalyst poisoning, where the active sites of the palladium are blocked by contaminants.[1]
-
Cause A: Sulfur or Halide Contamination. Sulfur compounds are notorious poisons for palladium catalysts.[1] Halides can also irreversibly deactivate the catalyst. These contaminants can originate from starting materials, solvents, or even improperly cleaned glassware.
-
Solution: Reagent and Glassware Purity. Ensure all your reagents and solvents are of high purity and free from sulfur or halide contaminants. Thoroughly clean and dry all glassware before use. If necessary, purify your this compound and solvents.
-
-
Cause B: Amine or Other Basic Nitrogen Compound Contamination. If your substrate or solvent contains basic nitrogen functionalities, they can adsorb strongly to the catalyst surface and inhibit its activity.[1]
-
Solution: Re-evaluate Reagents. While this compound itself does not contain nitrogen, be mindful of any additives or impurities in your starting material.
-
Issue 3: I am observing the formation of the trans-alkene, (E)-9-Hexadecen-1-ol, in my Lindlar reduction.
Question: My goal is the cis-alkene, but I'm seeing the trans-isomer in my product mixture. How is this possible with a Lindlar catalyst?
Answer: The formation of a trans-alkene during a Lindlar hydrogenation is highly unusual, as the mechanism proceeds via a syn-addition of hydrogen to the alkyne adsorbed on the catalyst surface, which should exclusively yield the cis-alkene. If you are observing the trans-product, it suggests that an alternative reaction pathway or isomerization is occurring.
-
Possible Explanation: Isomerization. While not a direct result of the Lindlar hydrogenation, it's possible that conditions in your reaction or workup are causing the cis-alkene to isomerize to the more thermodynamically stable trans-isomer. This could be facilitated by trace acids or other impurities.
-
Solution: Neutral Workup and Careful Analysis. Ensure your workup procedure is neutral and avoids prolonged exposure to acidic or basic conditions. Re-verify your analytical methods to confirm the presence of the trans-isomer. If the issue persists, consider alternative methods for cis-alkene synthesis.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the Lindlar catalyst?
A1: The Lindlar catalyst is a multi-component system designed for selectivity:[6]
-
Palladium (Pd): This is the active metal catalyst for the hydrogenation.
-
Calcium Carbonate (CaCO₃) or Barium Sulfate (BaSO₄): This is the solid support onto which the palladium is deposited, providing a large surface area.[4]
-
Lead Acetate (Pb(OAc)₂): This is the primary "poison" that deactivates the most active sites on the palladium, preventing the hydrogenation of the alkene product.[3]
-
Quinoline: This organic base acts as a secondary poison, further enhancing selectivity by reducing the adsorption of the newly formed alkene onto the catalyst surface.[5]
Q2: How can I effectively monitor the progress of my reduction reaction?
A2: Thin-Layer Chromatography (TLC) is the most common and efficient method for monitoring the reaction's progress.[7][8][9]
-
Procedure:
-
Prepare a TLC plate with three lanes: one for your starting material (this compound), one for the reaction mixture, and a "co-spot" lane with both the starting material and the reaction mixture.[8]
-
At regular intervals (e.g., every 30 minutes), take a small aliquot of your reaction mixture and spot it in the appropriate lanes.
-
Develop the plate in a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize the spots under a UV lamp and/or by staining.
-
-
Interpretation: The reaction is complete when the spot corresponding to the starting material has completely disappeared from the reaction mixture lane. The appearance of a new, more polar spot (lower Rf value) indicates the formation of the product, (Z)-9-Hexadecen-1-ol. The alkane product, if formed, will be less polar (higher Rf) than the alkene.
Q3: Are there any alternatives to the Lindlar catalyst for synthesizing cis-alkenes?
A3: Yes, there are several alternatives:
-
P-2 Nickel Catalyst: This is a nickel boride catalyst that also produces cis-alkenes from alkynes via syn-addition of hydrogen.[10][11] It is sometimes used when Lindlar's catalyst proves problematic.
-
Hydroboration-Protonolysis: This is a non-catalytic, two-step method. The alkyne is first treated with a hindered borane (e.g., disiamylborane or dicyclohexylborane), followed by protonolysis with a carboxylic acid (like acetic acid) to yield the cis-alkene.[11]
Q4: I need to synthesize the trans-alkene, (E)-9-Hexadecen-1-ol. What method should I use?
A4: For the synthesis of trans-alkenes from alkynes, the standard method is the dissolving metal reduction .[12][13]
-
Reagents: This reaction uses sodium (Na) or lithium (Li) metal dissolved in liquid ammonia (NH₃) at low temperatures (typically -78°C to -33°C).[14][15]
-
Mechanism: The reaction proceeds through a radical anion intermediate. The stereochemistry is controlled by the formation of a more stable trans-vinylic radical, leading to the anti-addition of hydrogen and the formation of the trans-alkene.[13][16] This method is highly stereoselective for trans-alkenes and will not reduce the alkene product further.[13]
Data and Protocols
Table 1: Comparison of Reduction Methods for this compound
| Method | Reagents | Product Stereochemistry | Key Advantages | Common Issues |
| Lindlar Hydrogenation | H₂, Lindlar Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline) | cis (Z) | High selectivity for cis-alkenes | Over-reduction, catalyst poisoning |
| P-2 Nickel Hydrogenation | H₂, P-2 Catalyst (Nickel Boride) | cis (Z) | Alternative to Lindlar's catalyst | Catalyst preparation can be sensitive |
| Dissolving Metal Reduction | Na or Li, liquid NH₃ | trans (E) | Excellent selectivity for trans-alkenes | Requires low temperatures, handling of reactive metals |
Experimental Protocol: Lindlar Hydrogenation of this compound
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Lindlar catalyst (typically 5-10 mol% by weight relative to the alkyne).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient).
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Rinse the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude (Z)-9-Hexadecen-1-ol, which can be further purified by column chromatography if necessary.
Diagrams
Reaction Pathways
Caption: Reaction pathways for the reduction of this compound.
Troubleshooting Flowchart
Caption: Troubleshooting decision tree for Lindlar reduction.
References
-
Master Organic Chemistry. (2013, May 8). Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. [Link]
-
JoVE. (2023, April 30). Reduction of Alkynes to trans-Alkenes: Sodium in Liquid Ammonia. [Link]
-
University of Calgary. Ch 9 : Alkynes + Na + NH3. [Link]
-
Master Organic Chemistry. (2011, August 19). Partial Reduction of Alkynes With Lindlar's Catalyst. [Link]
-
Organic Chemistry Tutor. Reduction of Alkynes. [Link]
-
Chemistry Steps. Alkynes to Alkenes. [Link]
-
Aurora Chemistry for everyone. (2023, January 15). Hydrocarbons 01 || Preparation of ALKENE || Na in liq NH3 || trans-but-2-ene from Butyne. [Link]
- Brown, C. A., & Ahuja, V. K. (1973). “P-2 Nickel” Catalyst with Ethylenediamine, a Novel System for Highly Stereospecific Reduction of Alkynes to cis-Olefins.
-
SATHEE. Chemistry Lindlar Catalyst. [Link]
-
Pearson. Suggest alkynes that might be used to make the following trans-alkenes. [Link]
-
Wikipedia. Semi-hydrogenation of alkynes. [Link]
-
Royal Society of Chemistry. (1973). “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins. [Link]
-
Khan Academy. Reduction of alkynes. [Link]
-
JoVE. (2023, April 30). Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. [Link]
-
Organic Chemistry Portal. Alkene synthesis by alkyne semireduction. [Link]
-
ChemTalk. Lindlar's Catalyst. [Link]
-
OpenOChem Learn. Reduction of Alkynes. [Link]
-
Royal Society of Chemistry. (2021). Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study. [Link]
-
Chemistry LibreTexts. (2024, March 18). 9.5: Reduction of Alkynes. [Link]
-
Chad's Prep. Reduction of Alkynes. [Link]
-
Washington State University. Monitoring Reactions by TLC. [Link]
-
University of Rochester. How To: Monitor by TLC. [Link]
-
Chemistry Steps. Alkyne Reduction by Lindlar’s Catalyst or Na/NH3. [Link]
- Roy, K.-M. (2008). Hydrogenation of alkynes to give alkenes. In Science of Synthesis (Vol. 47, pp. 897-915).
-
Coconote. (2025, October 14). TLC Monitoring of Reaction Progress. [Link]
-
Wikipedia. Nickel boride catalyst. [Link]
-
Biswas, T. (2022, January 13). Birch Reduction Vs Lindlar's Catalyst and reaction with alkyne. [Link]
-
ResearchGate. (2010, June). ChemInform Abstract: Facile Synthesis of (Z)-9-Hexadecen-1-ol and Its Acetate. [Link]
-
ResearchGate. Synthesis of P2-Ni catalyst and catalytic hydrogenation of alkynes. [Link]
-
Zenodo. (1993, February 28). Facile Synthesis of (Z)-9-Hexadecen-I-ol and its Acetate. [Link]
-
Organic Chemistry. (2020, December 7). 9.4 Reduction of Alkynes. [Link]
-
OpenStax. (2023, September 20). 9.5 Reduction of Alkynes. [Link]
-
NIST WebBook. 9-Hexadecen-1-ol, (Z)-. [Link]
-
Chemistry Teaching Labs - University of York. (2014, July 11). Monitoring a reaction by TLC. [Link]
-
PubChem. 9-Hexadecen-1-ol. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Alkyne Reduction by Lindlar's Catalyst or Na/NH3 - Chemistry Steps [chemistrysteps.com]
- 3. SATHEE: Chemistry Lindlar Catalyst [sathee.iitk.ac.in]
- 4. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 5. Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01016F [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. How To [chem.rochester.edu]
- 9. coconote.app [coconote.app]
- 10. Alkynes to Alkenes - Chemistry Steps [chemistrysteps.com]
- 11. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]
- 12. Video: Reduction of Alkynes to trans-Alkenes: Sodium in Liquid Ammonia [jove.com]
- 13. Ch 9 : Alkynes + Na + NH3 [chem.ucalgary.ca]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Semi-hydrogenation of alkynes - Wikipedia [en.wikipedia.org]
- 16. 9.5 Reduction of Alkynes - Organic Chemistry | OpenStax [openstax.org]
Storage and handling conditions to prevent degradation of 9-Hexadecyn-1-ol
Welcome to the comprehensive technical support guide for 9-Hexadecyn-1-ol. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable compound throughout its storage and handling. As a long-chain alkynol, this compound possesses two reactive functional groups—a primary alcohol and an internal alkyne—which necessitate specific storage and handling conditions to prevent degradation. This guide provides in-depth answers to frequently asked questions and troubleshooting advice for common issues encountered during its use.
Frequently Asked Questions (FAQs)
What are the ideal long-term storage conditions for this compound?
To ensure the long-term stability of this compound, it is critical to control the storage environment to minimize exposure to atmospheric oxygen, moisture, light, and elevated temperatures.
Answer:
For optimal long-term stability, this compound should be stored under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container. The recommended storage temperature is -20°C . Exposure to light should be minimized by using an amber vial or by storing the container in a dark location. These conditions are designed to mitigate the primary degradation pathways: oxidation of the alcohol and hydration of the alkyne.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the primary alcohol functionality. |
| Light | Protect from light (Amber vial) | Minimizes the risk of photodegradation of the unsaturated bond.[1][2][3][4] |
| Container | Tightly sealed, appropriate material | Prevents contamination from atmospheric moisture and oxygen. |
I suspect my sample of this compound has degraded. What are the likely degradation pathways and products?
Degradation of this compound can occur at either the primary alcohol or the internal alkyne functional group. Understanding the potential degradation pathways is the first step in troubleshooting.
Answer:
The two primary modes of degradation for this compound are oxidation of the primary alcohol and hydration of the internal alkyne.
-
Oxidation: The primary alcohol can be oxidized to form 9-hexadecynal and subsequently 9-hexadecynoic acid.[5] This is often initiated by atmospheric oxygen, especially in the presence of light or trace metal contaminants.
-
Hydration: The internal alkyne can undergo hydration in the presence of moisture and acidic conditions to form a ketone, specifically hexadecan-8-one or hexadecan-7-one.
Below is a Graphviz diagram illustrating these primary degradation pathways.
Caption: Primary degradation pathways of this compound.
What analytical techniques can I use to assess the purity of my this compound sample?
If you suspect degradation, several analytical techniques can be employed to confirm the purity of your sample and identify potential degradation products.
Answer:
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating volatile compounds and identifying them based on their mass spectra. Degradation products such as the corresponding aldehyde or ketone will have different retention times and fragmentation patterns compared to the parent compound.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can provide quick information about the functional groups present. Oxidation of the alcohol to a carboxylic acid would result in the appearance of a strong carbonyl (C=O) peak around 1700-1725 cm⁻¹ and a broadening of the O-H stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information. Degradation will lead to the appearance of new signals. For instance, the formation of an aldehyde would introduce a characteristic proton signal between 9-10 ppm in the ¹H NMR spectrum.
| Analytical Technique | Key Indicators of Degradation |
| GC-MS | Appearance of new peaks with different retention times and mass spectra. |
| FTIR | Appearance of a carbonyl (C=O) peak (around 1700-1725 cm⁻¹), changes in the O-H and C-O stretching regions. |
| ¹H NMR | Appearance of new signals, for example, a peak between 9-10 ppm (aldehyde) or changes in the signals adjacent to the alcohol or alkyne. |
Troubleshooting Guide
Problem 1: My reaction is not proceeding as expected, and I suspect the quality of my this compound.
Possible Cause: The this compound may have degraded due to improper storage or handling, leading to a lower concentration of the active starting material.
Troubleshooting Protocol:
-
Assess Purity:
-
FTIR Analysis: Acquire an FTIR spectrum of your sample. Look for a prominent carbonyl (C=O) absorption band around 1700-1725 cm⁻¹, which would indicate oxidation to an aldehyde or carboxylic acid. The O-H stretch should be a broad peak around 3300-3400 cm⁻¹.
-
GC-MS Analysis: Analyze your sample by GC-MS. Compare the resulting chromatogram to a reference chromatogram if available. The presence of multiple peaks indicates impurities or degradation products.
-
-
Purification (if necessary):
-
If degradation is confirmed, purification by column chromatography on silica gel may be possible. Use a non-polar/polar solvent system such as hexane/ethyl acetate.
-
-
Preventative Measures:
-
Review your storage protocol. Ensure the compound is stored at -20°C under an inert atmosphere and protected from light.
-
When handling, minimize the time the container is open to the atmosphere. Use dry solvents and glassware to prevent hydration of the alkyne.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. Interaction of extrinsic chemical factors affecting photodegradation of dissolved organic matter in aquatic ecosystems - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: A Troubleshooting Guide for Click Chemistry with Long-Chain Alkynes
Welcome to the Technical Support Center for advanced click chemistry applications. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the unique challenges of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with long-chain alkynes. The inherent hydrophobicity and potential for steric hindrance with these substrates often require protocol adjustments beyond standard click chemistry guidelines. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reaction Failure & Low Yield
Question 1: My click reaction with a long-chain alkyne is showing low to no product formation. What are the most common culprits?
Answer: Low or no yield in CuAAC reactions involving long-chain alkynes can typically be traced back to a few key factors, primarily related to solubility and catalyst activity.
-
Poor Solubility of the Alkyne: Long alkyl chains render the alkyne highly hydrophobic, leading to poor solubility in common aqueous click reaction media. This insolubility prevents the alkyne from effectively interacting with the catalyst and the azide.
-
Catalyst Inactivation: The active catalyst in CuAAC is Cu(I). This oxidation state is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. Additionally, certain functional groups on your substrates can chelate and deactivate the copper catalyst.
-
Insufficient Mixing: In biphasic or poorly solubilized reaction mixtures, inadequate agitation can severely limit the reaction rate by preventing the reactants from coming into contact.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield reactions.
Question 2: How do I choose the right solvent system for my hydrophobic alkyne?
Answer: The key is to find a solvent or co-solvent system that can solubilize both your hydrophobic alkyne and your (often more polar) azide, while also being compatible with the copper catalyst.
-
Co-solvent Systems: A mixture of water with an organic co-solvent is typically the most effective approach. Common choices include dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and tert-butanol.[1] You may need to empirically determine the optimal ratio, starting with a higher proportion of the organic solvent and gradually increasing the water content.
-
Solvent Polarity: The goal is to create a reaction medium where all components are in a single phase. The following table provides a reference for the polarity of common solvents.
| Solvent | Polarity Index | Notes |
| Water | 10.2 | Excellent for many azides and the catalyst system, but poor for long-chain alkynes. |
| DMSO | 7.2 | A good choice for dissolving a wide range of polar and nonpolar reactants. |
| THF | 4.0 | A less polar option that can be effective for highly hydrophobic alkynes. |
| tert-Butanol | 3.9 | Often used in a 1:1 ratio with water. |
-
Pro-Tip: Start with a 1:1 mixture of water and an organic co-solvent like DMSO or THF and assess the solubility of your alkyne. If it remains insoluble, increase the proportion of the organic solvent.
Section 2: Side Reactions and Impurities
Question 3: I'm observing significant amounts of a side product that I suspect is a homocoupling of my alkyne. How can I prevent this?
Answer: The side product you are observing is likely due to Glaser-Hay coupling, a common side reaction in copper-catalyzed reactions of terminal alkynes.[2] This reaction involves the oxidative homocoupling of two alkyne molecules to form a diacetylene.
Causes and Solutions for Alkyne Homocoupling:
| Cause | Recommended Solution |
| Presence of Oxygen | Oxygen is a key component in the Glaser-Hay coupling mechanism.[2] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.[2] |
| Excess Copper(I) Catalyst | While necessary for the desired click reaction, Cu(I) also catalyzes the homocoupling.[2] Use the minimum effective amount of the copper catalyst. Titrating the catalyst concentration can help find the optimal balance. |
| Inappropriate Ligand | The choice of ligand can influence the rate of homocoupling.[2] Using a stabilizing ligand for the copper catalyst is crucial. |
Question 4: What is the role of a ligand in the reaction, and which one should I choose?
Answer: In CuAAC, a ligand serves two primary purposes: it stabilizes the catalytically active Cu(I) oxidation state, preventing both oxidation to Cu(II) and disproportionation, and it can accelerate the reaction rate.[1] For reactions with long-chain alkynes, especially in biological contexts, the choice of ligand is critical.
-
Common Ligands:
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): This is a water-soluble ligand that is highly effective in protecting the copper catalyst and is a good starting point for most applications.[1][3]
-
Tris-(benzyltriazolylmethyl)amine (TBTA): This ligand is also effective but is not water-soluble, making it more suitable for reactions in organic solvents.
-
Bathocuproine disulfonate (BCS): A water-soluble ligand that is also known to accelerate the reaction.
-
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): A newer generation water-soluble ligand that can significantly accelerate reaction rates and reduce cytotoxicity.[3]
-
-
Recommendation: For reactions in aqueous co-solvent systems, THPTA or BTTAA are excellent choices due to their solubility and effectiveness in stabilizing the Cu(I) catalyst.
Section 3: Steric Hindrance
Question 5: My long-chain alkyne has a bulky functional group near the terminal alkyne. Could this be inhibiting the reaction?
Answer: Yes, steric hindrance can significantly impact the efficiency of click chemistry.[4][5] While the click reaction is generally tolerant of a wide range of functional groups, bulky substituents near the reacting alkyne or azide can hinder the approach of the reactants to the copper catalyst, slowing down or even preventing the reaction.[4][6]
Strategies to Overcome Steric Hindrance:
-
Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer period or gently heating the reaction (if your substrates are stable) can help overcome the activation energy barrier imposed by steric hindrance.
-
Optimize Catalyst and Ligand Concentration: Increasing the concentration of the catalyst and ligand can sometimes improve the reaction rate for sterically hindered substrates.
-
Use a Linker: If you are designing your substrates, incorporating a flexible linker (e.g., a short polyethylene glycol (PEG) chain) between the bulky group and the alkyne can alleviate steric clashes.[7]
Visualizing the CuAAC Catalytic Cycle:
Caption: The catalytic cycle of the CuAAC reaction.
Section 4: Product Purification
Question 6: How can I effectively remove the copper catalyst from my final product, especially if my product is also hydrophobic?
Answer: Residual copper can be toxic to cells and interfere with downstream applications, making its removal a critical step.[8][9] Several methods can be employed, and the best choice depends on the properties of your product.
Methods for Copper Removal:
| Method | Description | Best Suited For |
| Aqueous Washes with Chelating Agents | Washing the organic layer containing your product with an aqueous solution of a chelating agent like EDTA or ammonium chloride.[8][9][10] The chelating agent forms a water-soluble complex with copper, which is then removed in the aqueous phase. | Hydrophobic products soluble in an organic solvent that is immiscible with water. |
| Solid-Phase Scavengers | Using resins that selectively bind to copper. The reaction mixture is passed through a cartridge containing the resin, and the copper is retained while the product elutes. | A wide range of products, offering high purity.[8] |
| Silica Gel Chromatography | Standard column chromatography can often effectively separate the product from the copper catalyst, which tends to bind strongly to the silica. | Products that are stable on silica and can be easily separated from other impurities. |
Detailed Protocol: Copper Removal by Aqueous Wash
-
Reaction Quench: Once the reaction is complete, dilute the reaction mixture with an organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a 0.5 M aqueous solution of EDTA. Repeat the wash 2-3 times. A saturated solution of ammonium chloride can also be effective.[9]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove any remaining water-soluble components.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
References
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical research, 25(10), 2216–2230. Available at: [Link]
-
Li, H., et al. (2012). Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents. ACS Catalysis, 2(9), 1912-1916. Available at: [Link]
-
Jia, Y., et al. (2019). Cleaning the Click: A Simple Electrochemical Avenue for Copper Removal from Strongly Coordinating Macromolecules. ACS Macro Letters, 8(11), 1469-1473. Available at: [Link]
-
Hong, V., et al. (2010). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 49(52), 9879-9883. Available at: [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
-
Presolski, P. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153–162. Available at: [Link]
-
Chemical Communications. A cleavable azide resin for direct click chemistry mediated enrichment of alkyne-labeled proteins. Available at: [Link]
-
L. A. Castillo-Pinto, et al. (2022). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. International Journal of Molecular Sciences, 23(24), 15897. Available at: [Link]
-
Z. P. Page, et al. (2024). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society, 146(12), 8650-8658. Available at: [Link]
-
M. D. Best. (2009). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Biochemistry, 48(28), 6571–6584. Available at: [Link]
-
I. S. Chanthima, et al. (2012). Peptide Conjugation via CuAAC 'Click' Chemistry. Current organic chemistry, 16(11), 1294–1311. Available at: [Link]
-
Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Available at: [Link]
-
Interchim. Click Chemistry (Azide / alkyne reaction). Available at: [Link]
-
Gellman, S. H. (2006). Tricks with clicks: modification of peptidomimetic oligomers via copper-catalyzed azide-alkyne [3 + 2] cycloaddition. Chemical communications (Cambridge, England), (28), 2994–3004. Available at: [Link]
-
ResearchGate. Click chemstry: Why does it sometimes work and other times it doesn't?. Available at: [Link]
-
G. C. Patton, et al. (2023). Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. The Journal of Physical Chemistry C, 127(46), 22467-22476. Available at: [Link]
-
ResearchGate. (PDF) Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Available at: [Link]
-
PubMed. High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Available at: [Link]
-
Y. H. Chui, et al. (2020). An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis. Scientific reports, 10(1), 16584. Available at: [Link]
-
ResearchGate. Water-soluble, stable and azide-reactive strained dialkynes for biocompatible double strain-promoted click chemistry | Request PDF. Available at: [Link]
-
Najam Academy. (2021, October 21). Steric Hindrance | Organic Chemistry [Video]. YouTube. Available at: [Link]
-
MDPI. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Available at: [Link]
- Google Patents. JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules.
-
Reddit. Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Available at: [Link]
-
ResearchGate. What is the best procedure for click reaction between alkyl azide and terminal alkyne group?. Available at: [Link]
-
Wikipedia. Click chemistry. Available at: [Link]
-
ACS Publications. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Available at: [Link]
-
ResearchGate. Azide/Alkyne-“Click”-Reactions: Applications in Material Science and Organic Synthesis | Request PDF. Available at: [Link]
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Technical Support Center: Analytical Techniques for Impurity Detection in Pheromone Synthesis
Welcome to the Technical Support Center for Analytical Techniques in Pheromone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity detection in pheromone synthesis. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the purity and efficacy of your synthesized pheromones.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the analysis of synthesized pheromones.
Q1: What are the most common types of impurities in pheromone synthesis and why are they problematic?
A1: Common impurities include stereoisomers (enantiomers and diastereomers), geometric isomers (E/Z or cis/trans), unreacted starting materials, byproducts from side reactions, and residual solvents.[1] The biological activity of pheromones is often highly dependent on their specific stereochemistry and isomeric purity.[2][3] Even trace amounts of an incorrect isomer can reduce the efficacy of the pheromone or elicit unintended behavioral responses in the target species.[2] For instance, the natural (10E, 12Z)-isomer of bombykol is significantly more active than other E/Z isomers.[3]
Q2: Which analytical technique is the gold standard for pheromone analysis?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is considered the cornerstone and gold standard for the identification and quantification of insect pheromones.[4][5] This is due to its high sensitivity, specificity, and ability to separate and identify the volatile and semi-volatile compounds that constitute most insect pheromones.[4][6]
Q3: When should I use High-Performance Liquid Chromatography (HPLC) instead of GC?
A3: HPLC is particularly valuable for the analysis of less volatile or thermally labile pheromones. It is an indispensable tool for separating and quantifying isomers, especially geometric and optical isomers, which is crucial for quality control.[2] Chiral HPLC, using a chiral stationary phase, is often necessary for the separation of enantiomers.[7][8]
Q4: How can I confirm the structure of a novel impurity?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unequivocal structure elucidation of unknown compounds, including impurities.[9] Both 1D (¹H and ¹³C) and 2D NMR experiments can provide detailed information about the molecular structure, connectivity, and stereochemistry of an impurity.[10][11]
Q5: What is the importance of method validation in pheromone analysis?
A5: Method validation is crucial to ensure that an analytical method is suitable for its intended purpose.[2] It provides documented evidence that the method is reliable, reproducible, and accurate for the quantification of the pheromone and its impurities. Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[2][12][13]
Section 2: Troubleshooting Guides for Analytical Techniques
This section provides detailed troubleshooting guides for common issues encountered with various analytical techniques used in pheromone impurity analysis.
Guide 1: Gas Chromatography (GC) Troubleshooting
Gas chromatography is a primary tool for separating and quantifying volatile and semi-volatile pheromone components.[14]
Common GC Problems & Solutions
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Peak Tailing or Fronting | Active sites in the system (e.g., inlet liner, column). Column overload. Improper column installation. | Solution: Deactivate or replace the inlet liner. Reduce sample concentration or use a split injection. Reinstall the column according to the manufacturer's instructions.[15][16] |
| Ghost Peaks | Contamination in the injector, column, or detector. Septum bleed. Carryover from previous injections. | Solution: Clean the injector and detector. Replace the septum. Perform blank injections to identify the source of carryover.[15] |
| Baseline Drift or Noise | Contaminated carrier gas. Column bleed. Leaks in the system. Detector contamination. | Solution: Use high-purity gas with appropriate filters. Condition the column. Perform a leak check. Clean the detector.[17][18] |
| Poor Resolution | Column aging. Suboptimal temperature program or carrier gas flow rate. | Solution: Trim the first few centimeters of the column. Optimize the temperature gradient and flow rate. If resolution does not improve, replace the column.[15] |
| Retention Time Shifts | Leaks in the system. Fluctuations in carrier gas flow or oven temperature. | Solution: Perform a leak check. Verify the stability of the gas flow and oven temperature.[15] |
Experimental Protocol: Standard GC-MS Analysis of Pheromones
-
Sample Preparation: Dissolve the synthesized pheromone in a high-purity solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.[5]
-
GC-MS System Parameters (Example):
-
Injector: Split/splitless, 250°C.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min.
-
MS Detector: Electron Impact (EI) at 70 eV, scan range 40-500 m/z.[19]
-
-
Injection: Inject 1 µL of the sample.
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities by comparing their peak areas to that of a known internal or external standard.[12]
Guide 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is essential for the analysis of non-volatile pheromones and for chiral separations.
Common HPLC Problems & Solutions
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Peak Broadening | Column contamination or aging. High dead volume in fittings. Mismatched mobile phase and sample solvent. | Solution: Flush the column with a strong solvent. Replace the column if necessary. Use low-dead-volume fittings. Ensure the sample is dissolved in the mobile phase. |
| Split Peaks | Partially blocked frit or column inlet. Column channeling. | Solution: Reverse-flush the column. If the problem persists, replace the column. |
| Pressure Fluctuations | Air bubbles in the pump or detector. Leaks. Faulty pump seals or check valves. | Solution: Degas the mobile phase. Check for leaks in all fittings. Replace pump seals and check valves as needed. |
| Baseline Noise | Air bubbles in the detector. Contaminated mobile phase. Detector lamp aging. | Solution: Purge the detector. Filter the mobile phase. Replace the detector lamp. |
| No Peaks | No sample injection. Detector not turned on. Incorrect mobile phase composition. | Solution: Verify autosampler or manual injection. Check detector settings. Confirm mobile phase preparation. |
Workflow for Chiral HPLC Method Development
The biological activity of many pheromones is dependent on their chirality, making enantiomeric separation crucial.[7][8]
Caption: Workflow for chiral HPLC method development.
Guide 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
NMR is a primary tool for structural elucidation of impurities.[9]
Common NMR Problems & Solutions
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Broad Peaks | Poor shimming. Presence of paramagnetic impurities. Sample viscosity is too high. | Solution: Re-shim the magnet. Filter the sample or use a chelating agent. Dilute the sample. |
| Extra Peaks (Not from Sample) | Contaminated NMR tube or solvent. Residual solvent from synthesis. | Solution: Use a clean, high-quality NMR tube. Use high-purity deuterated solvents. Consult tables of common NMR impurities.[10][20] |
| Poor Signal-to-Noise Ratio | Low sample concentration. Incorrect receiver gain. | Solution: Increase sample concentration if possible. Increase the number of scans. Optimize the receiver gain. |
| Phasing Problems | Incorrect phasing parameters. Delay before acquisition is too short. | Solution: Manually re-phase the spectrum. Increase the pre-acquisition delay. |
Section 3: Advanced Analytical Workflows
Workflow for Comprehensive Impurity Profiling
A multi-technique approach is often necessary for the complete characterization of impurities in pheromone synthesis.[21]
Caption: Comprehensive workflow for pheromone impurity profiling.
This integrated workflow ensures not only the quantification but also the structural identification of all significant impurities, leading to a thorough understanding of the synthesized pheromone's purity.
References
-
Analysis of volatile mouse pheromones by gas chromatography mass spectrometry. National Center for Biotechnology Information. Available at: [Link]
-
Preparative chiral liquid chromatography for enantiomeric separation of pheromones. National Center for Biotechnology Information. Available at: [Link]
-
Role of Gas Chromatography in the Identification of Pheromones and Related Semiochemicals. ResearchGate. Available at: [Link]
-
ANALYSIS OF PERFUMES WITH SYNTHETIC HUMAN PHEROMONES BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY. Farmacia Journal. Available at: [Link]
-
Chiral separation of a diketopiperazine pheromone from marine diatoms using supercritical fluid chromatography. PubMed. Available at: [Link]
-
method development and validation for estimation of commercially produced sex pheromones in lure. Bangladesh Journals Online. Available at: [Link]
-
Analytical methods for pheromone discovery and characterization. ResearchGate. Available at: [Link]
-
Power of Pheromone Activity Screening for Lab Research. Labinsights. Available at: [Link]
-
Validation of analytical method for rhynchophorol quantification and stability in inorganic matrix for the controlled release of this pheromone. National Center for Biotechnology Information. Available at: [Link]
-
(PDF) Validation of analytical method for rhynchophorol quantification and stability in inorganic matrix for the controlled release of this pheromone. ResearchGate. Available at: [Link]
-
Chiral separation of a diketopiperazine pheromone from marine diatoms using supercritical fluid chromatography. OUCI. Available at: [Link]
-
Insect Pheromone Detection. Lifeasible. Available at: [Link]
-
TROUBLESHOOTING GUIDE. Shimadzu. Available at: [Link]
-
Pheromone Detection by Raman Spectroscopy. OSTI.GOV. Available at: [Link]
-
GC Troubleshooting Guide. GL Sciences. Available at: [Link]
-
GC Column Troubleshooting Guide. Phenomenex. Available at: [Link]
-
Distinguishing Impurities … Part 1. ACD/Labs. Available at: [Link]
-
Pheromone Solid-phase Synthesis: A Revolutionary Advancement in the Synthesis of Pheromones. PharmiWeb.com. Available at: [Link]
-
7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. Available at: [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Center for Biotechnology Information. Available at: [Link]
-
Differences in honeybee queen pheromones revealed by LC-MS/MS: Reassessing the honest signal hypothesis. National Center for Biotechnology Information. Available at: [Link]
-
Overview of Kenji Mori's pheromone synthesis series. National Center for Biotechnology Information. Available at: [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available at: [Link]
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What is the most effective method for preparing an insect sample for pheromone analysis?. ResearchGate. Available at: [Link]
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Purity of synthetic pheromone components/isomers and plant volatiles. ResearchGate. Available at: [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. Available at: [Link]
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CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. Available at: [Link]
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Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
-
Novel Sampling Technique for Sex Pheromone Analysis in Air. Chromatography Online. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Pheromone Efficacy: 9-Hexadecyn-1-ol vs. (Z)-9-Hexadecen-1-ol
This guide provides an in-depth technical comparison of the pheromonal efficacy of the naturally occurring insect sex pheromone component, (Z)-9-Hexadecen-1-ol, and its synthetic alkynic analogue, 9-Hexadecyn-1-ol. Designed for researchers, chemical ecologists, and professionals in pest management development, this document synthesizes electrophysiological and behavioral data, outlines rigorous experimental protocols, and explores the critical role of molecular structure in dictating biological activity.
Introduction: The Precision of Chemical Communication
In the intricate world of insect communication, pheromones serve as highly specific chemical messengers that elicit profound behavioral or physiological responses in conspecifics.[1] Sex pheromones, in particular, are vital for mate location and reproductive success, often comprising a precise blend of compounds in specific ratios.[2] The biological activity of these molecules is intrinsically linked to their structure, including chain length, the position and geometry of double bonds, and the nature of the terminal functional group.[3]
(Z)-9-Hexadecen-1-ol is a known component of the sex pheromone blend for several lepidopteran species.[4] Its synthetic analogue, this compound, which features a triple bond in place of the Z-configured double bond, represents a valuable tool for probing the structure-activity relationships that govern pheromone perception. The replacement of a flexible, planar double bond with a rigid, linear triple bond alters the molecule's overall shape, flexibility, and electron density, providing a powerful means to understand the specificity of olfactory receptors.[5][6] This guide compares the known efficacy of the natural alkene with the predicted and experimentally observed activity of its alkyne counterpart, providing a framework for evaluating pheromone analogues.
Molecular Structure: A Tale of Two Bonds
The fundamental difference between (Z)-9-Hexadecen-1-ol and this compound lies in the nature of the unsaturation at the 9-position. The Z-alkene creates a distinct "kink" in the carbon chain, while the alkyne imposes a linear geometry over four carbon atoms (C-8 to C-11). This structural variance is hypothesized to be the primary determinant of differential binding affinity to olfactory receptors.
Caption: Chemical structures of (Z)-9-Hexadecen-1-ol and this compound.
Comparative Efficacy Assessment: Methodologies
Evaluating the efficacy of a pheromone or its analogue requires a multi-tiered approach, progressing from peripheral sensory detection to whole-organism behavioral response and, ultimately, to field performance.
Electroantennography (EAG): Quantifying Olfactory Detection
EAG measures the summated electrical potential from the entire antenna in response to an odorant puff, providing a direct measure of the compound's ability to stimulate olfactory sensory neurons. It is the primary screening tool for identifying biologically active compounds.
Experimental Protocol: Electroantennography (EAG)
-
Antenna Preparation: An adult male moth is immobilized, and the head is excised. One antenna is carefully removed and mounted between two electrodes using conductive gel.
-
Stimulus Preparation: Test compounds, (Z)-9-Hexadecen-1-ol and this compound, are serially diluted in a high-purity solvent like hexane (e.g., from 1 ng/µL to 100 µg/µL). A 10 µL aliquot of each dilution is applied to a filter paper strip. The solvent is allowed to evaporate completely. A solvent-only filter paper serves as the negative control.
-
Odor Delivery: The filter paper is placed inside a Pasteur pipette. The antenna is exposed to a continuous stream of humidified, purified air. The tip of the stimulus pipette is inserted into the main airstream, and a controlled puff of air (e.g., 0.5 seconds) delivers the odorant over the antenna.[7]
-
Data Recording & Analysis: The resulting depolarization (in millivolts, mV) is amplified and recorded. Responses are normalized by subtracting the response to the solvent control. A dose-response curve is generated for each compound.
Expected Outcome & Interpretation: The natural pheromone component, (Z)-9-Hexadecen-1-ol, is expected to elicit significantly higher EAG responses at lower concentrations compared to this compound. This is because the olfactory receptors of the target insect have evolved to bind specifically with the alkene's structure. The rigid, linear shape of the alkyne is likely to be a poor fit for the receptor's binding pocket, resulting in lower affinity and a weaker signal.
| Compound | Dose (µg on filter paper) | Mean EAG Response (mV ± SE) |
| (Z)-9-Hexadecen-1-ol | 1 | 0.8 ± 0.1 |
| 10 | 2.5 ± 0.3 | |
| 100 | 4.1 ± 0.4 | |
| This compound | 1 | 0.1 ± 0.05 |
| 10 | 0.4 ± 0.1 | |
| 100 | 0.9 ± 0.2 | |
| Control (Hexane) | - | 0.05 ± 0.02 |
| Note: This table presents hypothetical yet representative data based on typical pheromone analogue studies. |
Field Trapping Trials: The Definitive Test of Attraction
While EAG confirms sensory detection, field trials are the gold standard for assessing a compound's ability to attract target insects over a distance in a natural environment.[8] This assay evaluates the compound's performance as a lure, which is its most common practical application in pest management.[9][10]
Experimental Protocol: Comparative Field Trapping
-
Lure Preparation: Lures are prepared by loading rubber septa with a precise amount (e.g., 1 mg) of each test compound dissolved in a minimal amount of high-purity solvent. A solvent-only septum serves as a blank control.
-
Trap Deployment: Sticky traps (e.g., Delta traps) baited with the lures are deployed in the field in a randomized complete block design. This design minimizes the impact of location-based variables. Each block contains one trap for each treatment ((Z)-9-Hexadecen-1-ol, this compound, and control). Traps within a block should be spaced at least 20 meters apart to avoid interference.
-
Data Collection: Traps are checked at regular intervals (e.g., every 2-3 days), and the number of captured target male moths is recorded. Lures are typically replaced every 2-4 weeks.[10]
-
Statistical Analysis: The trap capture data are transformed (e.g., using log(x+1)) to normalize variance and analyzed using ANOVA followed by a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
Expected Outcome & Interpretation: Traps baited with (Z)-9-Hexadecen-1-ol are expected to capture significantly more male moths than traps baited with this compound or the blank control. The alkyne analogue may catch few, if any, moths, demonstrating that simple sensory detection (a low EAG response) does not necessarily translate to a complete, long-range behavioral sequence of attraction. In some cases, analogues can even be inhibitory when combined with the natural pheromone, but when tested alone, a lack of attraction is the most common result.
Mechanism of Action: The Olfactory Receptor
The observed differences in efficacy are rooted in the molecular interactions at the antennal level. The process of pheromone perception is a highly specific signaling cascade.
Caption: Generalized olfactory signaling pathway in insects.
-
Binding and Transport: A hydrophobic pheromone molecule enters the aqueous sensillum lymph through pores in the sensillum wall. It is encapsulated by a Pheromone-Binding Protein (PBP).[11]
-
Receptor Activation: The PBP transports the pheromone to an Odorant Receptor (OR) complex embedded in the dendritic membrane of an Olfactory Sensory Neuron (OSN).[12]
-
Signal Transduction: The specific binding of the correct pheromone structure to the OR induces a conformational change, opening an associated ion channel (the Orco co-receptor).
-
Neural Signal: The influx of ions depolarizes the neuron, generating an action potential that is transmitted to the antennal lobe of the insect's brain, ultimately leading to a behavioral response.[13]
The structural mismatch of this compound prevents it from binding effectively to the OR, thus short-circuiting this entire cascade. The active site of the receptor is exquisitely tuned to the spatial arrangement and electronic properties of the Z-double bond, and the linear, electron-rich alkyne cannot adequately mimic this interaction.
Conclusion and Broader Implications
The comparative analysis of (Z)-9-Hexadecen-1-ol and its alkynic analogue, this compound, unequivocally demonstrates the principle of structural specificity in insect chemical communication. While the alkyne may elicit a minimal sensory response at high concentrations, it fails to function as an effective long-range attractant. This is directly attributable to its geometric and electronic dissimilarity to the natural pheromone, leading to poor binding affinity at the specific olfactory receptors.
For researchers and developers, this underscores a critical lesson: the design of effective pheromone-based pest management tools, whether for monitoring or mating disruption, demands an exact or near-exact replication of the natural semiochemicals.[14] The use of structural analogues like this compound, however, remains an invaluable research strategy for elucidating the fundamental principles of olfaction and for defining the precise structural requirements for receptor activation.
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Meagher, R. L., & Tumlinson, J. H. (2013). Field Evaluation of Commercial Pheromone Formulations and Traps Using a More Effective Sex Pheromone Blend for the Fall Armyworm (Lepidoptera: Noctuidae). Journal of Economic Entomology. [Link]
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MDPI. (2023). Characterization of a Novel Male Pheromone Compound in Leucoptera sinuella (Lepidoptera: Lyonetiidae) and Its Role in Courtship Behavior. MDPI. [Link]
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Lee, S., et al. (2023). Field trials of pheromone blends of longhorned beetles in South Korea. Journal of Asia-Pacific Entomology. [Link]
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Johnson, B. A., et al. (2007). Effects of double and triple bonds on the spatial representations of odorants in the rat olfactory bulb. Journal of Comparative Neurology. [Link]
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Teal, P. E. A., et al. (1986). Effect of release rate and ratio of (Z)-11-hexadecen-1-ol from synthetic pheromone blends on trap capture of Heliothis subflexa (Lepidoptera: Noctuidae). Journal of Chemical Ecology. [Link]
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Ma, T., et al. (2015). A key compound: (Z)-9-tetradecen-1-ol as sex pheromone active component of Hypsipyla robusta (Lepidoptera: Pyralidae). Chemoecology. [Link]
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An, F., et al. (2018). Minor Components Play an Important Role in Interspecific Recognition of Insects: A Basis to Pheromone Based Electronic Monitoring Tools for Rice Pests. Molecules. [Link]
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Johnson, B. A., et al. (2007). Effects of double and triple bonds on the spatial representations of odorants in the rat olfactory bulb. PubMed. [Link]
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A Comparative Guide to the Synthetic Routes of (Z)-9-Hexadecenal
For researchers and professionals in drug development and chemical synthesis, the efficient and stereoselective synthesis of bioactive compounds is a paramount objective. (Z)-9-Hexadecenal, a key component of the sex pheromone of the cotton bollworm, Heliothis armigera, is a molecule of significant interest for its applications in pest management.[1][2] The biological activity of this pheromone is intrinsically linked to the Z-configuration of its carbon-carbon double bond, making stereocontrol a critical aspect of its synthesis.
This guide provides an in-depth comparison of the primary synthetic strategies to produce (Z)-9-hexadecenal, offering a critical evaluation of their respective advantages and limitations. We will delve into the mechanistic underpinnings of each route, present comparative experimental data, and provide detailed protocols to enable an informed selection of the most suitable method for your research and development needs.
Introduction to (Z)-9-Hexadecenal
(Z)-9-Hexadecenal is a long-chain aliphatic aldehyde containing a single cis-double bond between carbons 9 and 10. This specific geometry is crucial for its function as a chemical messenger, attracting male moths. The development of synthetic routes to this and similar pheromones has been driven by the need for environmentally benign and highly specific pest control strategies.
Core Synthetic Strategies at a Glance
The synthesis of (Z)-9-hexadecenal primarily revolves around the stereoselective formation of the Z-alkene bond. Three principal methodologies have emerged as the most effective:
-
The Wittig Reaction: A classic and versatile method for alkene synthesis.
-
Alkyne Semi-Hydrogenation: A reliable technique for the conversion of alkynes to Z-alkenes.
-
Olefin Cross-Metathesis: A modern and powerful tool for carbon-carbon double bond formation.
Each of these strategies will be discussed in detail, focusing on their efficiency, stereoselectivity, and practical applicability.
Comparative Analysis of Synthetic Routes
The following table provides a high-level comparison of the key performance indicators for the three main synthetic routes to (Z)-9-hexadecenal.
| Parameter | Wittig Reaction | Alkyne Semi-Hydrogenation | Olefin Cross-Metathesis |
| Overall Yield | Moderate to Good | Good to Excellent | Good to Excellent |
| Z-Stereoselectivity | Good to Excellent (with non-stabilized ylides) | Excellent | Excellent (with Z-selective catalysts) |
| Number of Steps | Variable (depends on starting material availability) | Typically 3-4 steps | Typically 2-3 steps |
| Key Reagents | Phosphonium salts, strong bases | Alkynes, Lindlar's catalyst or P-2 Ni | Ruthenium or Molybdenum catalysts |
| Cost of Reagents | Moderate | Low to Moderate | High (catalyst cost) |
| Scalability | Good | Excellent | Moderate to Good |
| Key Advantages | Well-established, reliable Z-selectivity with appropriate ylides. | High stereoselectivity, readily available starting materials. | High efficiency and stereoselectivity, shorter routes. |
| Key Disadvantages | Stoichiometric phosphine oxide byproduct can complicate purification.[3] | Potential for over-reduction to alkane, catalyst poisoning. | High cost and sensitivity of catalysts. |
In-Depth Analysis of Synthetic Routes
The Wittig Reaction: A Cornerstone of Z-Alkene Synthesis
The Wittig reaction is a powerful method for creating carbon-carbon double bonds from carbonyl compounds and phosphonium ylides.[4] For the synthesis of Z-alkenes, the use of non-stabilized ylides is crucial, as they predominantly form the cis-oxaphosphetane intermediate, which then collapses to the Z-alkene.[5][6]
Causality of Z-Selectivity: The high Z-selectivity with non-stabilized ylides arises from the kinetic control of the reaction. The initial cycloaddition between the ylide and the aldehyde proceeds through a puckered, four-membered transition state. Steric interactions in this transition state favor the formation of the cis-oxaphosphetane, which then undergoes syn-elimination to yield the Z-alkene.[5]
Workflow Diagram:
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A Comparative Guide to the Synthesis of Cotton Bollworm Pheromone: Exploring Alternative Precursors
The cotton bollworm (Pectinophora gossypiella) poses a significant threat to cotton cultivation worldwide. A cornerstone of modern, environmentally benign pest management strategies is the use of its synthetic sex pheromone, gossyplure, for mating disruption. Gossyplure is a 1:1 mixture of two isomers: (Z,Z)-7,11-hexadecadienyl acetate and (Z,E)-7,11-hexadecadienyl acetate.[1][2] The economic and ecological viability of this approach hinges on the efficient and cost-effective synthesis of these key semiochemicals. This guide provides a comparative analysis of traditional and alternative precursors for gossyplure synthesis, offering insights into the causality behind experimental choices and presenting supporting data for researchers and professionals in drug development and agrochemical synthesis.
The Challenge of Stereoselectivity in Gossyplure Synthesis
The biological activity of gossyplure is critically dependent on the precise geometry of its two double bonds. Therefore, the primary challenge in its synthesis is the stereoselective construction of the (Z,Z) and (Z,E) isomers. Traditional synthetic routes have often relied on multi-step processes that can be expensive and generate significant chemical waste.[3] This has spurred the exploration of alternative precursors and more efficient synthetic methodologies.
Traditional Synthetic Pathways: Established but with Limitations
A long-standing and commercially practiced route to gossyplure begins with 1,5-hexadiyne.[1][2] This precursor offers a foundational C6 backbone that can be elaborated to the full C16 chain.
The 1,5-Hexadiyne Route
The synthesis begins with the butylation of 1,5-hexadiyne to form 1,5-decadiyne.[1][2] This intermediate is then subjected to a partial reduction, a critical step that dictates the stereochemistry of one of the double bonds.
-
For the (Z,E)-isomer: Partial reduction of 1,5-decadiyne using sodium in liquid ammonia yields deca-(E)-5-enyne.[1]
-
For the (Z,Z)-isomer: A different reduction method is required to achieve the Z-configuration.
The resulting enyne is then alkylated with a C6 synthon, such as hexamethylene halohydrin or a protected derivative, to construct the full carbon skeleton.[1][2] Final steps involve acetylation and, for the (Z,Z)-isomer, a stereoselective reduction of the remaining alkyne to a Z-alkene, often employing a Lindlar catalyst.[4]
Causality Behind Experimental Choices: The choice of reducing agent is paramount in this pathway. Sodium in liquid ammonia is a classic method for generating trans-alkenes from alkynes. Conversely, catalytic hydrogenation with a poisoned catalyst like Lindlar's is the go-to method for producing cis-alkenes. The multi-step nature of this process, while reliable, can lead to lower overall yields and higher production costs.
Alternative Precursors: Paving the Way for More Efficient Synthesis
The quest for more economical and sustainable gossyplure production has led to the investigation of various alternative precursors and synthetic strategies. These approaches aim to reduce the number of steps, improve stereoselectivity, and utilize more readily available and less hazardous starting materials.
Olefin Metathesis: A Powerful C-C Bond Forming Tool
Olefin metathesis has emerged as a powerful strategy for the synthesis of insect pheromones.[5] This approach allows for the direct coupling of two smaller olefinic fragments, often with high stereocontrol.
Example Precursors:
-
1-Heptene
-
10-Undecenal
-
4-Pentenol
-
1-Dodecene
Experimental Workflow (Illustrative): A Z-selective cross-metathesis reaction between 4-pentenol and 1-dodecene can generate a C16 alcohol with a Z-double bond at the desired position.[5] This intermediate can then be further functionalized to introduce the second double bond and the acetate group.
Advantages:
-
Convergence: Two complex fragments can be joined in a single step, significantly shortening the overall synthesis.
-
Stereoselectivity: The development of Z-selective ruthenium-based catalysts allows for high control over the double bond geometry.[5]
-
Milder Conditions: Metathesis reactions are often performed under milder conditions compared to traditional organometallic couplings.
A company called biosys has utilized a Metathesis Chemical Route Technology for the production of gossyplure.[6]
Grignard Reagents and Coupling Reactions
The use of Grignard reagents in coupling reactions provides another versatile approach to constructing the carbon backbone of gossyplure. This strategy often involves the coupling of an organomagnesium halide with an appropriate electrophile.
Example Precursors:
-
Cyclohexene
-
Caproaldehyde
-
Malic Acid (chiral pool approach)[7]
Experimental Workflow (Illustrative): One reported synthesis involves the ozonolysis of cyclohexene followed by a Knoevenagel reaction with caproaldehyde to generate a key intermediate for the hexadeca-7Z,11E-dien-l-yl acetate component.[7] Another approach utilizes nickel-assisted Grignard reactions with cyclic enol ethers.[7]
Causality Behind Experimental Choices: The choice of catalyst (e.g., iron, nickel, copper) and reaction partners is crucial for achieving high yields and selectivity in these cross-coupling reactions.[7][8] Iron-catalyzed cross-coupling reactions, for instance, have been shown to be efficient for creating the key alkyl-alkenyl linkages in insect pheromones and are applicable on an industrial scale.[8]
Biosynthesis and Semi-Synthesis: The Green Chemistry Frontier
Emerging biotechnological methods offer a promising and sustainable alternative to purely chemical synthesis.[3][9] These approaches leverage the biosynthetic machinery of microorganisms or plants to produce pheromones or their immediate precursors.
Example Precursors/Systems:
-
Fatty acids (e.g., Oleic Acid)[10]
-
Genetically modified plants (e.g., Tobacco)[11]
-
Engineered microorganisms (e.g., Yeast)[1]
Experimental Workflow (Illustrative): Genetically modified tobacco plants can be engineered to produce fatty alcohols with the desired chain length and unsaturation patterns.[11] These alcohols can then be extracted and chemically acetylated to yield the final pheromone. This semi-synthetic route can produce large quantities of pheromones with high purity.[11] The biosynthesis in insects often involves Δ-11 desaturase enzymes acting on fatty acids, followed by chain-shortening reactions.[11][12] Biotechnological production has the potential to reduce greenhouse gas emissions by up to 90% compared to traditional chemical synthesis.[1][13]
Comparative Performance Data
| Precursor/Method | Key Advantages | Key Disadvantages | Typical Overall Yield | Stereoselectivity |
| 1,5-Hexadiyne | Well-established, reliable stereocontrol with appropriate reagents. | Multi-step, can be expensive, may use hazardous reagents (e.g., Na/NH₃). | 11% - 85% (highly variable)[3] | Good to Excellent |
| Olefin Metathesis | Convergent, fewer steps, high Z-selectivity with modern catalysts.[5] | Catalyst cost can be a factor, substrate compatibility needs consideration. | 47% - 70% (for key steps)[5] | Good to Excellent |
| Grignard Coupling | Versatile, utilizes readily available starting materials.[7] | Can require multiple steps, stereocontrol can be challenging. | Varies widely | Moderate to Good |
| Biosynthesis | Potentially cost-effective at scale, environmentally friendly, sustainable.[9] | Technology is still developing, optimization of strains/plants is required. | Varies (titer-dependent) | Excellent |
Experimental Protocols
Protocol 1: Synthesis of (Z,Z)-7,11-Hexadecadienyl Acetate via Lindlar Hydrogenation
This protocol is a representative final step in a traditional synthesis starting from a diynyl acetate precursor.
-
Preparation: In a 500 ml Parr hydrogenation flask, place 100 g of 7,11-hexadecadiynyl acetate, 100 ml of olefin-free hexane, 1 g of Lindlar catalyst (palladium on calcium carbonate), and 10 drops of synthetic quinoline.[4]
-
Hydrogenation: Pressurize the flask with hydrogen to 10-20 psi. Maintain the reaction temperature between 15-25°C to minimize cis-trans isomerization.[4]
-
Monitoring: The reaction is complete when the theoretical amount of hydrogen for the partial reduction of two triple bonds has been absorbed.[4]
-
Workup: Remove the catalyst by filtration. Isolate the product by distillation of the filtrate. The boiling point is 130°-132°C at 1 torr.[4]
-
Analysis: The yield is typically quantitative, with an estimated E-isomer content of less than 5% based on IR analysis.[4]
Protocol 2: Z-Selective Cross-Metathesis for Pheromone Intermediate Synthesis
This protocol illustrates the core of an olefin metathesis approach.
-
Reaction Setup: In an inert atmosphere, dissolve the terminal olefin substrates (e.g., 4-pentenol and 1-dodecene) in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Catalyst Addition: Add a Z-selective ruthenium-based metathesis catalyst (e.g., 0.5 mol%).
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by GC-MS.
-
Quenching and Workup: Upon completion, quench the reaction and purify the product by column chromatography.
-
Analysis: Characterize the product by NMR and GC to determine yield and Z:E selectivity. Yields of 62% with 84% Z-selectivity have been reported for similar reactions.[5]
Visualizing the Synthetic Pathways
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- 13. (Z,Z)-hexadeca-7,11-dienyl acetate [sitem.herts.ac.uk]
The Discerning Signal: A Comparative Guide to the Efficacy of 9-Hexadecyn-1-ol Derived Pheromones Versus Commercial Blends
In the intricate world of insect chemical communication, the precise composition of a pheromone blend is paramount to its efficacy. For researchers and pest management professionals, the choice between utilizing a custom-synthesized pheromone, derived from precursors like 9-hexadecyn-1-ol, and a commercially available blend is a critical decision that impacts experimental outcomes and field success. This guide provides an in-depth technical comparison of these two approaches, grounded in experimental data, to empower informed decision-making in your research and development endeavors.
The Significance of this compound in Pheromone Synthesis
This compound serves as a key precursor in the synthesis of (Z)-9-hexadecenal, a vital sex pheromone component for a multitude of significant agricultural pests. This includes, but is not limited to, the Cotton Bollworm (Helicoverpa armigera), the Rice Yellow Stem Borer (Scirpophaga incertulas), the Southwestern Corn Borer (Diatraea grandiosella), and the Tobacco Budworm (Heliothis virescens). The alkyne group in this compound provides a strategic synthetic handle for the stereoselective introduction of the crucial Z-double bond, ensuring the production of a biologically active pheromone component.
The core principle of utilizing a synthesized pheromone derived from a known precursor like this compound lies in the precise control over the chemical composition and purity of the final blend. This is of utmost importance as the behavioral response of male insects is often exquisitely tuned to a specific ratio of pheromone components.
The Landscape of Commercial Pheromone Blends
Commercially available pheromone lures offer a convenient and often cost-effective solution for pest monitoring and management. These products are formulated to mimic the natural pheromone blends of target pests and are typically available as ready-to-use dispensers. For instance, commercial lures for Helicoverpa armigera are formulated with a blend of (Z)-11-Hexadecenal and (Z)-9-Hexadecenal. Similarly, lures are available for the Southwestern Corn Borer and the Tobacco Budworm.
However, the exact composition, purity, and release rates of the active ingredients in commercial blends can vary between manufacturers and may not always be publicly disclosed. This can introduce variability in experimental results and field efficacy.
Efficacy Comparison: A Data-Driven Analysis
The efficacy of a pheromone lure is ultimately determined by its ability to elicit a behavioral response in the target insect, leading to attraction and capture. This can be quantified through various laboratory and field-based assays.
Electroantennography (EAG): Gauging the Initial Olfactory Response
Electroantennography measures the electrical response of an insect's antenna to a chemical stimulus, providing a direct measure of olfactory receptor activation. For species like Helicoverpa armigera, studies have shown that while individual pheromone components can elicit an antennal response, the blend of (Z)-11-Hexadecenal and (Z)-9-Hexadecenal in the correct ratio produces a synergistic and significantly stronger response.
Table 1: Electroantennogram (EAG) Responses of Male Helicoverpa armigera to Pheromone Components
| Treatment (Stimulus) | Composition | Mean EAG Response (mV)[1] |
| (Z)-11-Hexadecenal | 100% | 1.71 |
| (Z)-11-Hexadecenal : (Z)-9-Hexadecenal | 97:3 | 2.03 |
| Hexane (Control) | - | 0.14 |
This data underscores the importance of the precise blend, which is more readily controlled with custom-synthesized pheromones.
Wind Tunnel Bioassays: Observing Behavioral Responses in a Controlled Environment
Wind tunnel bioassays provide a controlled setting to observe and quantify the behavioral cascade of an insect in response to a pheromone plume, from upwind flight to source location. Research on Heliothis subflexa, a close relative of H. virescens, demonstrated that a synthetic blend containing (Z)-11-hexadecenal, (Z)-9-hexadecenal, and (Z)-11-hexadecenol was necessary to elicit significant upwind flight and source contact in males. The omission of (Z)-9-hexadecenal resulted in a complete lack of attraction.
Table 2: Behavioral Response of Male Heliothis subflexa in a Wind Tunnel to Synthetic Pheromone Blends
| Pheromone Blend Composition | Percentage of Males Exhibiting Upwind Flight and Source Contact |
| (Z)-11-hexadecenal + (Z)-9-hexadecenal + (Z)-11-hexadecenol | 52-69% |
| Blend without (Z)-9-hexadecenal | 0% |
| Blend without (Z)-11-hexadecenol | <39% |
This highlights the critical role of specific components, like the (Z)-9-hexadecenal derived from this compound, in the behavioral cascade.
Field Trials: The Ultimate Test of Efficacy
Field trials are the definitive measure of a pheromone lure's performance under real-world conditions. For the Southwestern Corn Borer, Diatraea grandiosella, the sex pheromone has been identified as a mixture of (Z)-9-hexadecenal, (Z)-11-hexadecenal, and (Z)-13-octadecenal. Field tests have shown that a synthetic blend of these three components is as effective as the natural pheromone released by female moths in attracting males. While direct comparative data between a purely synthetic blend and a named commercial lure in the same study is limited, the efficacy of pheromone traps in monitoring this pest is well-established.
For the Rice Yellow Stem Borer, Scirpophaga incertulas, commercial pheromone lures containing a 3:1 ratio of (Z)-11-hexadecenal and (Z)-9-hexadecenal are used. Field trials have demonstrated the effectiveness of these lures in mass trapping and mating disruption programs. One study showed that a pheromone-based management strategy resulted in a 40-46% reduction in tiller damage compared to conventional grower practices.
Table 3: Comparison of Pheromone-Based Management vs. Conventional Practice for Scirpophaga incertulas
| Management Strategy | Tiller Damage Reduction | Yield Protection (ton/ha) |
| Pheromone Foundational Practice (PFP) | 40-46% | 0.43 to 0.76 |
| Conventional Grower Practice (CGP) | - | - |
While this data is for a commercial product, it demonstrates the potential of a properly formulated blend containing the (Z)-9-hexadecenal derivative.
Experimental Protocols
Synthesis of (Z)-9-Hexadecenal from this compound
A common synthetic route involves the partial reduction of the alkyne in this compound to the corresponding (Z)-alkene, followed by oxidation of the alcohol to the aldehyde. A typical procedure is as follows:
-
Lindlar Reduction: this compound is hydrogenated in the presence of a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) and quinoline in a suitable solvent like hexane or ethanol. The reaction is monitored by gas chromatography (GC) to ensure the reaction stops at the alkene stage.
-
Purification: The resulting (Z)-9-hexadecen-1-ol is purified from the reaction mixture using column chromatography.
-
Oxidation: The purified alcohol is then oxidized to the aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Final Purification: The final product, (Z)-9-hexadecenal, is purified by column chromatography to achieve high purity.
Electroantennography (EAG) Protocol
-
Insect Preparation: An adult male moth is immobilized, and its head is excised. One antenna is carefully removed and mounted between two electrodes.
-
Electrode Placement: The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the base of the antenna or the head capsule.
-
Stimulus Preparation: The pheromone components and blends are diluted in a solvent like hexane to the desired concentrations. A small amount of the solution is applied to a filter paper strip.
-
Stimulus Delivery: The filter paper is placed inside a Pasteur pipette, and a puff of purified air is delivered through the pipette over the antenna.
-
Data Acquisition: The electrical potential difference between the electrodes is amplified and recorded. The amplitude of the negative deflection (the EAG response) is measured in millivolts (mV).
Wind Tunnel Bioassay Protocol
-
Wind Tunnel Setup: A wind tunnel with controlled airflow (typically 20-30 cm/s), temperature, humidity, and light intensity is used.
-
Pheromone Source: The synthetic pheromone blend is applied to a dispenser (e.g., a rubber septum or filter paper) and placed at the upwind end of the tunnel.
-
Insect Acclimation: Male moths are acclimated to the experimental conditions for a set period before the assay.
-
Insect Release: Individual male moths are released at the downwind end of the tunnel.
-
Behavioral Observation: The behavior of each moth is observed and recorded. Key behaviors include taking flight, upwind flight, and contact with the pheromone source. The percentage of moths exhibiting each behavior is calculated.
Visualizing the Concepts
Caption: From precursor to performance evaluation.
Caption: A workflow for comparative pheromone efficacy testing.
Conclusion: The Power of Precision
The choice between a this compound derived synthetic pheromone and a commercial blend hinges on the specific requirements of the application. For fundamental research, where precise control over stimulus composition and purity is paramount for elucidating structure-activity relationships and understanding the nuances of insect behavior, custom synthesis from precursors like this compound is the superior approach. The ability to systematically vary the ratios of components and test the biological activity of each isomer provides an unparalleled level of experimental control.
For large-scale pest monitoring and management programs, commercial blends offer a practical and effective solution. However, it is crucial for users to be aware of the potential for variability in product performance and to select products from reputable suppliers with stringent quality control measures.
Ultimately, the most effective pest management strategies will likely involve a synergistic approach, where the foundational knowledge gained from research with precisely synthesized pheromones informs the development and optimization of more effective and reliable commercial products.
References
- BenchChem. (2025). A Comparative Analysis of (Z)-9-Hexadecenal and (Z)-11-Hexadecenal in Field Applications.
-
Hedin, P. A., Davis, F. M., Dickens, J. C., Burks, M. L., Bird, T. G., & Knutson, A. E. (1986). Identification of the sex attractant pheromone of the southwestern corn borer Diatraea grandiosella Dyar. Journal of Chemical Ecology, 12(11), 2051–2063. [Link]
-
Iqbal, M., et al. (2022). Mating disruption technology: An innovative tool for managing yellow stem borer (Scirpophaga incertulas Walker) of rice in Indonesia. Jurnal Entomologi Indonesia, 19(3), 131-141. [Link]
-
Vetter, R. S., & Baker, T. C. (1993). Defining a synthetic pheromone blend attractive to male Heliothis subflexa under wind tunnel conditions. Journal of Chemical Ecology, 19(1), 11-23. [Link]
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A Senior Application Scientist's Guide to Pheromone Synthesis: A Cost-Benefit Analysis of 9-Hexadecyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
The precise and economically viable synthesis of insect sex pheromones is a cornerstone of modern, environmentally benign pest management strategies.[1][2] These semiochemicals, often characterized by specific stereoisomers of long-chain unsaturated alcohols, aldehydes, or acetates, demand synthetic routes that are not only high-yielding but also cost-effective and scalable.[3][4][5] This guide provides a detailed cost-benefit analysis of utilizing 9-Hexadecyn-1-ol as a key precursor in pheromone production, comparing it with alternative synthetic strategies.
The Central Role of this compound in Pheromone Synthesis
This compound is a versatile building block for the synthesis of several economically important lepidopteran pheromones. Its C16 backbone and internal alkyne functionality provide a strategic starting point for the stereoselective introduction of double bonds, a critical feature for biological activity.[3] For instance, it is a direct precursor to (Z)-9-hexadecenal, a major component of the sex pheromone of the cotton bollworm, Heliothis armigera.[6]
The general synthetic strategy involves the stereoselective reduction of the alkyne to a cis or trans alkene, followed by functional group manipulation of the terminal alcohol. The choice of reduction methodology is paramount in controlling the final product's stereochemistry, which in turn dictates its efficacy as a pheromone.
Logical Workflow: From this compound to a Pheromone Component
Caption: Synthetic pathway from this compound to (Z)-9-Hexadecenal.
Comparative Analysis: this compound vs. Alternative Routes
The economic feasibility of a synthetic route is a multifactorial equation, balancing the cost of starting materials, the number of synthetic steps, overall yield, and the expense of purification.[5][6] While this compound offers a convergent approach, alternative strategies often employ Wittig reactions or cross-coupling methods from smaller, more readily available fragments.[7][8]
Table 1: Quantitative Comparison of Synthetic Routes to (Z)-9-Alkenol Pheromones
| Metric | This compound Route | Wittig Reaction Route | Cross-Coupling Route |
| Starting Materials | This compound | C9 Aldehyde, C7 Phosphonium Salt | C9 Terminal Alkyne, C7 Alkyl Halide |
| Key Reaction | Alkyne Reduction | Wittig Olefination | Sonogashira/Suzuki Coupling |
| Typical Overall Yield | 60-75% | 50-70%[1] | 65-85%[7] |
| Stereoselectivity (Z:E) | >98:2 (with Lindlar's) | 90:10 to 98:2[1] | Variable, catalyst dependent |
| Relative Cost of Precursors | High | Low-Medium | Medium |
| Scalability | Good | Moderate (byproduct removal) | Excellent |
| Key Advantage | High stereocontrol | Well-established methodology | High functional group tolerance[1] |
| Key Disadvantage | Higher initial precursor cost | Triphenylphosphine oxide byproduct[1] | Expensive/sensitive catalysts[1] |
In-Depth Analysis of Competing Syntheses
1. The Wittig Reaction: A classic and widely used method for alkene synthesis. While often cost-effective in terms of starting materials, the generation of triphenylphosphine oxide as a byproduct can complicate purification on an industrial scale, adding to downstream processing costs.[1] Stereoselectivity towards the Z-isomer is generally good with non-stabilized ylides.
2. Metal-Catalyzed Cross-Coupling: Modern methods, such as Suzuki and Sonogashira couplings, offer high yields and functional group tolerance.[7] Recent advancements in iron-catalyzed cross-coupling reactions present a more economical and environmentally friendly alternative to palladium catalysts, potentially lowering the overall cost of this route.[7][8] These methods are highly adaptable for creating a variety of pheromone structures.
3. Biocatalysis: An emerging alternative involves the use of engineered microorganisms or enzymes to produce pheromones.[5] While the initial research and development costs can be high, biocatalysis offers the potential for sustainable and low-cost production in the long term, especially for complex pheromones.[5]
Experimental Protocol: Synthesis of (Z)-9-Hexadecenal from this compound
This protocol details the two-step conversion of this compound to the pheromone component (Z)-9-Hexadecenal.
Part 1: Stereoselective Reduction to (Z)-9-Hexadecen-1-ol
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1 equivalent) in methanol.
-
Catalyst Addition: Add Lindlar's catalyst (5% by weight of the alkyne) and quinoline (1 equivalent) to the solution.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon) with vigorous stirring at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield crude (Z)-9-Hexadecen-1-ol. Purification can be achieved by column chromatography if necessary.
Part 2: Oxidation to (Z)-9-Hexadecenal
-
Reaction Setup: To a solution of (Z)-9-Hexadecen-1-ol (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere, add pyridinium chlorochromate (PCC) (1.5 equivalents).
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.
-
Workup: Dilute the reaction mixture with diethyl ether and filter through a plug of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde can be further purified by column chromatography to yield pure (Z)-9-Hexadecenal.[6]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of (Z)-9-Hexadecenal.
Cost-Benefit Conclusion
The choice of synthetic route for pheromone production is a strategic decision based on a trade-off between precursor cost, operational complexity, and desired product purity.
-
This compound Route: This approach is highly advantageous when high stereochemical purity is the primary concern. While the initial cost of this compound may be higher, the straightforward and high-yielding two-step conversion to the final pheromone can offset this expense, particularly when downstream purification costs of less selective methods are considered. Its scalability is also a significant advantage for commercial production.
-
Alternative Routes (Wittig, Cross-Coupling): These methods offer greater flexibility and may be more cost-effective for smaller-scale research and development where the absolute highest stereopurity is not essential. The development of cheaper and more robust catalysts, particularly iron-based systems, is making cross-coupling an increasingly attractive option for large-scale synthesis.[7][8]
For drug development professionals and researchers focused on creating high-purity pheromone standards for biological assays and field trials, the reliability and high stereoselectivity of the this compound pathway make it a superior choice. For bulk production where minor isomeric impurities are tolerable, alternative routes, especially modern cross-coupling methods, may offer a more economical solution.
References
- Mori, K. (2007). The significance of stereochemistry in pheromone science. Pure and Applied Chemistry, 79(4), 495-508.
-
El-Sayed, A. M. (2019). The Pherobase: Database of Insect Pheromones and Semiochemicals. Retrieved from [Link]
- Cahiez, G., & Moyeux, A. (2010). Iron-Catalyzed Cross-Coupling Reactions. In Iron Catalysis in Organic Synthesis (pp. 1-34). Wiley-VCH.
-
Cossé, A. A., et al. (2023). Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry. Beilstein Journal of Organic Chemistry, 19, 218-232. [Link]
-
Mori, K. (2014). Overview of Kenji Mori's pheromone synthesis series. Journal of Pesticide Science, 39(3), 197-212. [Link]
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PrepChem. (n.d.). Synthesis of (9Z, 11E)-9,11-hexadecadien-1-ol. Retrieved from [Link]
- Kovalev, B. G., et al. (1986). Insect pheromones and their analogues. XVI. Practical synthesis of hexadec-9Z-enal — A component of the sex pheromone of the cotton bollworm Heliothis armigera.
- Kovaleva, A. S., et al. (1986). A practical synthesis of (Z)-9-hexadecenal, a component of the sex pheromone of Heliothis armigera. Khimiya Prirodnykh Soedinenii, (1), 22-25.
- Cahiez, G., et al. (2015). Iron-Catalyzed Alkenylation of Grignard Reagents. Organic Letters, 17(11), 2772-2775.
-
UK Research and Innovation. (n.d.). SUSPHIRE - Sustainable Bioproduction of Pheromones for Insect Pest Control in Agriculture. Retrieved from [Link]
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Negishi, E., Takahashi, T., & Baba, S. (1988). (5Z, 7E)-5,7-Hexadecadiene. Organic Syntheses, 66, 60. [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. Overview of Kenji Mori’s pheromone synthesis series - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Comparing Catalytic Systems for the Stereoselective Reduction of Alkynes
Introduction
The stereoselective reduction of alkynes to alkenes is a foundational transformation in organic synthesis, critical to the construction of pharmaceuticals, agrochemicals, and complex natural products.[1] The geometry of the resulting double bond—either cis (Z) or trans (E)—can profoundly impact a molecule's biological activity and physical properties. Consequently, the ability to control this stereochemical outcome with high fidelity is paramount.
This guide provides an in-depth comparison of the primary catalytic systems employed for this purpose. We will move beyond a simple recitation of reagents to explore the mechanistic underpinnings, practical considerations, and substrate scope of each method. Our objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to select the optimal catalytic system for their specific synthetic challenge. The choice of catalyst is not merely a matter of reaction outcome; it is a strategic decision that impacts yield, purity, scalability, and functional group compatibility.[1][2]
Fundamentals of Alkyne Semi-Hydrogenation
The reduction of an alkyne can proceed in two stages: initial reduction to an alkene (semi-hydrogenation) followed by a second reduction to an alkane (full reduction).[3] The primary challenge in stereoselective alkyne reduction is to halt the reaction cleanly at the alkene stage while precisely controlling the geometry of the newly formed double bond.[4] This is achieved by selecting a catalytic system that either exhibits a significantly higher affinity for the alkyne over the alkene or operates under conditions that favor the desired stereoisomer.[4]
The two principal stereochemical pathways are:
-
Syn-addition: Both hydrogen atoms add to the same face of the alkyne triple bond, resulting in a cis (Z)-alkene .
-
Anti-addition: The hydrogen atoms add to opposite faces of the triple bond, yielding a trans (E)-alkene .
The following diagram illustrates the fundamental choice a chemist faces when planning an alkyne reduction.
Caption: Choice of reduction method dictates stereochemical outcome.
Part I: Heterogeneous Catalysis for cis-(Z)-Alkene Synthesis
The most established methods for producing cis-alkenes rely on the catalytic hydrogenation of alkynes using solid-supported metal catalysts that have been deliberately deactivated or "poisoned." This poisoning is crucial; it reduces the catalyst's activity just enough to prevent the subsequent reduction of the desired alkene product to an alkane.[3][5]
The Lindlar Catalyst: The Archetypal Choice
The Lindlar catalyst is the most common and historically significant system for the semi-hydrogenation of alkynes to cis-alkenes.[6] It consists of palladium supported on calcium carbonate (CaCO₃) and poisoned with lead acetate and quinoline.[3][7]
Causality Behind the Components:
-
Palladium (Pd): The active metal catalyst for hydrogenation.
-
Calcium Carbonate (CaCO₃): A support with a relatively low surface area, which helps to moderate the catalyst's activity.
-
Lead Acetate & Quinoline: These are the "poisons." They selectively deactivate the most active catalytic sites on the palladium surface. This has two critical effects: it drastically slows the rate of alkene hydrogenation relative to alkyne hydrogenation, and it promotes the exclusive syn-addition of hydrogen.[5][8]
Mechanism of Action: The reaction proceeds via the adsorption of the alkyne onto the palladium surface. Hydrogen gas, also adsorbed and dissociated into atomic hydrogen on the surface, is then delivered in a stepwise fashion to the same face of the alkyne.[9] This concerted, surface-mediated delivery ensures syn-stereochemistry, leading to the cis-alkene, which then desorbs from the surface before it can be further reduced.[5]
Caption: Syn-addition of hydrogen on the Lindlar catalyst surface.
P-2 Nickel (Brown Catalyst): A Lead-Free Alternative
For applications where lead toxicity is a concern, the P-2 nickel catalyst offers an excellent alternative.[6] It is an amorphous nickel boride (Ni₂B) catalyst prepared by the reduction of nickel(II) acetate with sodium borohydride.[1][10]
Causality and Comparison:
-
Activity: Like the Lindlar catalyst, P-2 Ni is active enough to reduce alkynes but generally does not reduce the resulting alkene, ensuring high selectivity for the semi-hydrogenation product.[3]
-
Stereoselectivity: When used with a modifier like ethylenediamine, the P-2 Ni system demonstrates exceptionally high stereospecificity for the formation of cis-olefins, with reported cis:trans ratios as high as 200:1.[10]
-
Practicality: The catalyst is often prepared in situ, which can be more convenient than handling the pyrophoric nature of some other nickel catalysts.[1] It is considered a robust system that tolerates a wide variety of functional groups.[1]
Part II: Dissolving Metal Reduction for trans-(E)-Alkene Synthesis
To achieve the opposite stereochemical outcome—the formation of trans-alkenes—a completely different mechanistic pathway is required. The classic method is the dissolving metal reduction, often called a Birch reduction when applied to alkynes.[11]
Sodium or Lithium in Liquid Ammonia
This reaction involves treating an internal alkyne with an alkali metal (typically sodium or lithium) dissolved in liquid ammonia at low temperatures (ca. -33 °C or -78 °C).[7][12]
Mechanism of Action: The reaction proceeds via a single-electron transfer (SET) mechanism, which is fundamentally different from catalytic hydrogenation.[3]
-
Electron Transfer: An electron from the sodium metal adds to the alkyne π-system, forming a radical anion.[7]
-
Protonation: The highly basic radical anion is protonated by the ammonia solvent to give a vinylic radical.
-
Second Electron Transfer: A second electron transfer from another sodium atom converts the vinylic radical into a vinylic anion.
-
Final Protonation: This anion is protonated by ammonia to yield the final alkene product.
The trans stereochemistry is established because the intermediate vinylic radical can equilibrate to its more thermodynamically stable configuration, where the bulky R groups are on opposite sides of the double bond to minimize steric repulsion, before the second electron transfer and protonation lock in the geometry.[7][9]
Caption: Stepwise mechanism for trans-alkene formation.
Part III: Modern Homogeneous and Advanced Catalytic Systems
While the classical methods are reliable workhorses, modern research has introduced a host of sophisticated catalytic systems offering milder conditions, improved functional group tolerance, and even switchable stereoselectivity.[13]
Ligand-Controlled Iridium Catalysis
Recent advances have shown that iridium complexes can catalyze the semi-reduction of alkynes with exquisite control over stereoselectivity.[14] Remarkably, by simply changing the phosphine ligand on the iridium center, the reaction can be directed to produce either the Z- or E-alkene from the same starting material.[14] For instance, certain di-tert-butylphosphinous chloride ligands favor Z-olefins, while 2-(diphenylphosphino)benzaldehyde ligands can promote the formation of E-olefins, often using water as the hydrogen source.[14] This represents a significant leap in catalytic design, offering divergent stereoselectivity from a single metal center.
Gold and Copper Catalysis
-
Gold: Unsupported nanoporous gold (AuNPore) has been demonstrated as a robust heterogeneous catalyst for the transfer semi-hydrogenation of alkynes to Z-olefins using formic acid as a hydrogen donor.[15] This system shows high chemo- and stereoselectivity and good functional group tolerance.
-
Copper: Copper-based catalysts are also emerging as effective systems for Z-selective semi-hydrogenation.[15] Coinage metals like copper are attractive because they tend to coordinate less strongly to the product alkene, which helps prevent over-reduction.[16]
Other Transition Metals (Fe, Co, Mn, Ru)
Catalysts based on more earth-abundant and less precious metals are gaining significant traction.
-
Manganese (Mn): Pincer complexes of manganese have been used to catalyze the semi-hydrogenation of internal alkynes to (Z)-alkenes using ammonia borane as the hydrogen source under mild conditions.[14]
-
Ruthenium (Ru): Certain ruthenium complexes, such as (Ph₃P)₃RuCl₂, can chemoselectively reduce alkynes in the presence of other reducible groups.[1][15]
Comparative Performance Analysis
The choice of a catalytic system is a multi-faceted decision. The following table summarizes the key performance characteristics of the major systems discussed.
| Catalytic System | Stereoselectivity | Hydrogen Source | Key Advantages | Key Disadvantages |
| Lindlar Catalyst | >98% cis (Z) | H₂ Gas | Highly reliable, well-established, commercially available.[1] | Lead toxicity, potential for over-reduction with some substrates, requires pressurized H₂.[5][7] |
| P-2 Nickel (Ni₂B) | >99% cis (Z) | H₂ Gas | Lead-free, high stereospecificity, good functional group tolerance.[1][10] | Can be pyrophoric, often prepared in situ.[1] |
| Na/Li in liq. NH₃ | >95% trans (E) | NH₃ (proton source) | Excellent for trans-alkenes, complementary to hydrogenation methods.[3][7] | Requires cryogenic temperatures (-33 to -78 °C), handling of liquid ammonia and alkali metals.[11] |
| Iridium Complexes | Switchable (E or Z) | H₂O, Alcohols, H₂ | Ligand-tunable stereoselectivity, mild conditions.[13][14] | Catalyst cost, ligand sensitivity. |
| Gold (AuNPore) | High cis (Z) | Formic Acid | Heterogeneous, reusable, avoids pressurized H₂.[15] | Limited to transfer hydrogenation, catalyst cost. |
| Manganese Pincer | High cis (Z) | Ammonia Borane | Uses earth-abundant metal, mild conditions.[14] | Requires stoichiometric borane reductant. |
Detailed Experimental Protocols
Trustworthiness in science is rooted in reproducibility. The following protocols are self-validating systems described to provide a clear and actionable starting point for researchers.
Protocol 1: cis-Selective Hydrogenation using Lindlar's Catalyst
Objective: To reduce 4-octyne to cis-4-octene.
Materials:
-
4-octyne (1.10 g, 10.0 mmol)
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead, ~100 mg)
-
Hexane (50 mL)
-
Hydrogen gas (H₂) balloon
-
Round-bottom flask (100 mL), magnetic stir bar
Procedure:
-
Catalyst Suspension: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (100 mg).
-
Solvent and Substrate Addition: Add hexane (50 mL) to the flask, followed by 4-octyne (1.10 g, 10.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Purge the flask by evacuating and backfilling with nitrogen or argon three times.
-
Hydrogenation: Replace the inert gas atmosphere with hydrogen by connecting a balloon filled with H₂ gas.
-
Reaction Monitoring: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen (the balloon will deflate) or by thin-layer chromatography (TLC) or gas chromatography (GC) analysis of aliquots.
-
Workup: Once the reaction is complete (typically 1-4 hours, indicated by cessation of H₂ uptake or disappearance of starting material by GC), filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Rinse the Celite® pad with a small amount of fresh hexane. Concentrate the combined filtrate under reduced pressure to yield cis-4-octene. Purity and stereoisomeric ratio should be confirmed by NMR spectroscopy and GC analysis.
Protocol 2: trans-Selective Reduction using Sodium in Liquid Ammonia
Objective: To reduce 4-octyne to trans-4-octene.
Materials:
-
Three-neck round-bottom flask (250 mL) with a dry ice condenser
-
Liquid ammonia (NH₃, ~100 mL)
-
Sodium metal (Na, ~0.69 g, 30.0 mmol), cut into small pieces
-
4-octyne (1.10 g, 10.0 mmol)
-
Ammonium chloride (NH₄Cl, solid) for quenching
-
Diethyl ether
Procedure:
-
Apparatus Setup: Assemble the three-neck flask with a dry ice/acetone condenser in the central neck and stoppers on the side necks. Ensure the entire apparatus is flame-dried and under an inert atmosphere (argon or nitrogen).
-
Ammonia Condensation: Cool the condenser with dry ice and acetone. Condense approximately 100 mL of ammonia gas into the flask. The flask should be cooled in a dry ice/acetone bath to maintain the liquid state (-78 °C).
-
Formation of Blue Solution: Once the ammonia is condensed, begin adding small pieces of sodium metal to the stirred liquid ammonia. The sodium will dissolve to form a characteristic deep blue solution, indicating the presence of solvated electrons.[7]
-
Substrate Addition: Slowly add a solution of 4-octyne in a minimal amount of dry diethyl ether to the blue solution via syringe. The blue color may fade as the reaction proceeds.
-
Reaction: Allow the reaction to stir at -78 °C for 2-3 hours. Maintain the blue color by adding more small pieces of sodium if necessary.
-
Quenching: Once the reaction is deemed complete, cautiously quench the excess sodium by the slow, portion-wise addition of solid ammonium chloride until the blue color is completely discharged.
-
Ammonia Evaporation: Remove the dry ice bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Workup and Isolation: To the remaining residue, add water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford trans-4-octene. Confirm identity and purity by NMR and GC.
Conclusion
The stereoselective reduction of alkynes is a mature yet continually evolving field. The classical Lindlar and dissolving metal reductions remain indispensable tools, offering reliable and opposing stereochemical control for the synthesis of Z- and E-alkenes, respectively. However, the toxicity and harsh conditions associated with these methods have spurred the development of a new generation of catalysts. Homogeneous systems based on iridium, gold, and earth-abundant metals provide milder reaction conditions, superior functional group tolerance, and, in some cases, the unprecedented ability to switch stereoselectivity by simple ligand modification. As synthetic chemistry demands ever-greater efficiency and sustainability, these modern catalytic systems will undoubtedly play an increasingly vital role in the synthesis of complex molecules that shape our world.
References
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OpenOChem Learn. Reduction of Alkynes. [Link]
-
Pearson+. Reduction of an alkyne using the Lindlar catalyst, a reaction pre... | Study Prep. [Link]
-
Reddit. Is alkyne reduction with Lindlar's stereospecific? : r/OrganicChemistry. [Link]
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NIH National Library of Medicine. Photocatalytic Semi-Hydrogenation of Alkynes: A Game of Kinetics, Selectivity and Critical Timing. [Link]
-
Organic Chemistry Portal. Alkene synthesis by alkyne semireduction. [Link]
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OpenStax. 9.5 Reduction of Alkynes - Organic Chemistry. [Link]
-
ResearchGate. Evaluation of the alkyne semi-hydrogenation performance of the... | Download Scientific Diagram. [Link]
-
ResearchGate. Iridium-Catalyzed Ligand-Controlled Semi-Reduction of Alkynes Employing H2O as the Hydrogen Donor and Its Application | Request PDF. [Link]
-
Chemistry Steps. Alkyne Reduction by Lindlar’s Catalyst or Na/NH3. [Link]
-
ACS Publications. Are Alkyne Reductions Chemo-, Regio-, and Stereoselective Enough To Provide Pure (Z)-Olefins in Polyfunctionalized Bioactive Molecules? | Chemical Reviews. [Link]
-
Wikipedia. Semi-hydrogenation of alkynes. [Link]
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NIH National Library of Medicine. Regioselectivity and Enantioselectivity in Nickel-Catalysed Reductive Coupling Reactions of Alkynes. [Link]
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PubMed. Stereospecific alkyne reduction: novel activity of old yellow enzymes. [Link]
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Royal Society of Chemistry. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins. [Link]
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NIH National Library of Medicine. Highly Efficient and Stereoselective Thioallylation of Alkynes: Possible Gold Redox Catalysis with No Need for a Strong Oxidant. [Link]
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Organic Chemistry Portal. Iridium-Catalyzed C-C Bond Forming Hydrogenation: Direct Regioselective Reductive Coupling of Alkyl-Substituted Alkynes to Activated Ketones. [Link]
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NIH National Library of Medicine. Mechanism and Transition State Structures for Nickel-Catalyzed Reductive Alkyne-Aldehyde Coupling Reactions. [Link]
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ACS Publications. Recyclable Gold Catalyst for the Stereoselective Thioallylation of Alkynes. [Link]
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ACS Publications. Organocatalytic Enantioselective Synthesis of Axially Chiral Tetrasubstituted Allenes via Direct 1,8-Addition to In Situ Formed Alkynyl 8-Methylenenaphthalen-2(8H)-ones | Organic Letters. [Link]
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A Comparative Guide to the Biological Activity of 9-Hexadecyn-1-ol and Other Long-Chain Alcohols
This guide provides a comprehensive comparison of the biological activities of 9-Hexadecyn-1-ol against other relevant long-chain alcohols, namely the saturated 1-hexadecanol (cetyl alcohol) and the monounsaturated (Z)-9-hexadecen-1-ol (a structural analog of oleyl alcohol). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their distinct biological functions, supported by experimental data and detailed methodologies.
Introduction: The Structural Nuances of Long-Chain Alcohols and Their Biological Implications
Long-chain alcohols are ubiquitous molecules with diverse industrial applications, particularly in the cosmetic and pharmaceutical industries.[1] Their biological activities are intrinsically linked to their physicochemical properties, such as chain length, degree of saturation, and the presence of other functional groups. While seemingly subtle, these structural variations can lead to profoundly different interactions at the cellular and molecular level.
This guide focuses on three C16 alcohols to illustrate these differences:
-
This compound: An alkynyl alcohol, primarily recognized for its role as a precursor in the biosynthesis of insect sex pheromones.[2]
-
1-Hexadecanol (Cetyl Alcohol): A saturated fatty alcohol, widely used as an emollient and stabilizer in topical formulations.
-
(Z)-9-Hexadecen-1-ol: A monounsaturated alcohol, structurally similar to the common oleyl alcohol, known for its effects on membrane fluidity.
The comparison will delve into their roles in chemical communication, interactions with cellular membranes, antimicrobial properties, and cytotoxic and anti-inflammatory potential.
Pheromonal Activity: The Specialized Role of this compound
A primary and well-documented biological activity of this compound is its function as a key intermediate in the synthesis of sex pheromones in several lepidopteran species, including the cotton bollworm, Helicoverpa armigera.[3] This highlights a highly specific biological role dictated by its unique alkynyl functional group.
In contrast, saturated and monounsaturated long-chain alcohols like cetyl alcohol and (Z)-9-hexadecen-1-ol are not typically associated with primary pheromonal activity in the same manner. While some long-chain alcohols can be components of pheromone blends, the specific triple bond in this compound is crucial for its enzymatic conversion to the active pheromone components.
The biological relevance of this activity is primarily in the field of chemical ecology and pest management, where synthetic pheromones are used to monitor and disrupt insect mating. The experimental workflow to investigate such activity involves techniques like Gas Chromatography-Electroantennography (GC-EAG).
Experimental Workflow: Pheromone Identification and Activity Assay
Caption: Workflow for insect pheromone identification and validation.
Interaction with Cell Membranes: A Tale of Fluidity and Disruption
The long aliphatic chains of these alcohols enable them to intercalate into the lipid bilayers of cell membranes, thereby altering their physicochemical properties. The degree of saturation significantly influences this interaction.
-
Saturated Alcohols (Cetyl Alcohol): The straight, saturated chain of cetyl alcohol allows it to pack tightly with the acyl chains of membrane phospholipids. At lower concentrations, this can decrease membrane fluidity, making the membrane more rigid.[4]
-
Unsaturated Alcohols ((Z)-9-Hexadecen-1-ol): The cis double bond in (Z)-9-hexadecen-1-ol introduces a kink in the hydrocarbon chain. This kink disrupts the orderly packing of phospholipids, leading to an increase in membrane fluidity.[4] This fluidizing effect can enhance the permeability of the membrane.
-
Alkynyl Alcohols (this compound): The rigid, linear geometry of the alkyne group in this compound would likely lead to a significant disruption of membrane packing. While specific studies on its effect on membrane fluidity are scarce, it is plausible that it would alter membrane properties in a manner distinct from both its saturated and cis-unsaturated counterparts.
These alterations in membrane fluidity can have profound consequences for cellular function, affecting the activity of membrane-bound enzymes and transport proteins.
Experimental Protocol: Laurdan GP Assay for Membrane Fluidity
The Laurdan Generalized Polarization (GP) assay is a widely used method to quantify changes in membrane fluidity. Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment. In more fluid membranes, water penetration into the bilayer is higher, leading to a red shift in Laurdan's emission.
Materials:
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)
-
Liposomes or cultured cells
-
Fluorescence spectrophotometer or microscope with appropriate filters
Procedure:
-
Preparation of Laurdan Stock Solution: Dissolve Laurdan in a suitable organic solvent (e.g., DMSO) to a concentration of 1 mM.
-
Labeling:
-
For Liposomes: Add the Laurdan stock solution to the liposome suspension to a final concentration of 1-5 µM. Incubate for 30 minutes at room temperature, protected from light.
-
For Cells: Add the Laurdan stock solution to the cell culture medium to a final concentration of 5-10 µM. Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
For Liposomes: The washing step is generally not required.
-
For Cells: Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.
-
-
Treatment: Add the long-chain alcohol of interest at the desired concentration to the labeled liposomes or cells.
-
Fluorescence Measurement:
-
Excite the sample at ~350 nm.
-
Record the emission intensity at two wavelengths: ~440 nm (characteristic of the gel phase) and ~490 nm (characteristic of the liquid-crystalline phase).
-
-
GP Calculation: Calculate the GP value using the following formula: GP = (I440 - I490) / (I440 + I490) Where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively.
Interpretation: A decrease in the GP value indicates an increase in membrane fluidity, while an increase in the GP value suggests a decrease in membrane fluidity.
Antimicrobial Activity: A Structure-Dependent Phenomenon
Long-chain alcohols are known to possess antimicrobial properties, primarily by disrupting the cell membranes of microorganisms. The efficacy of this disruption is dependent on the alcohol's chain length and structure.
| Fatty Alcohol | Common Name | Carbon Chain Length | Minimum Inhibitory Concentration (MIC) (µg/mL) against S. aureus | Minimum Bactericidal Concentration (MBC) (µg/mL) against S. aureus |
| 1-Hexadecanol | Cetyl Alcohol | 16 | 256 | >1024[5] |
The presence of a double or triple bond in the alkyl chain is expected to influence the antimicrobial potency by altering the molecule's interaction with the microbial cell membrane.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Long-chain alcohol to be tested
-
Solvent for the alcohol (e.g., DMSO)
Procedure:
-
Preparation of Alcohol Dilutions: Prepare a series of twofold dilutions of the long-chain alcohol in the broth medium in the wells of a 96-well plate. Ensure the final concentration of the solvent is non-inhibitory to the bacteria.
-
Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 105 CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well containing the alcohol dilutions. Include a positive control (broth with inoculum, no alcohol) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the Results: The MIC is the lowest concentration of the alcohol at which no visible turbidity (bacterial growth) is observed.
Cytotoxicity and Anti-inflammatory Potential
The interaction of long-chain alcohols with mammalian cells can lead to cytotoxicity, particularly at higher concentrations. This is often a consequence of membrane disruption, leading to loss of cellular integrity.
-
Cetyl Alcohol: Studies on sophorolipids derived from cetyl alcohol have shown cytotoxic effects against various cancer cell lines. For example, cetyl alcohol sophorolipids exhibited IC50 values of 151.38 µg/ml on MCF-7 and 82.93 µg/ml on MDA-MB-231 breast cancer cells.[7]
-
Oleyl Alcohol: Oleic acid sophorolipids have demonstrated higher cytotoxicity against HeLa cervical cancer cells, with an IC50 value of 22.84 µg/ml.[8] This suggests that the unsaturation in the lipid chain may enhance cytotoxic activity in certain cell types.
-
This compound: There is a lack of publicly available data on the cytotoxicity of this compound.
Regarding anti-inflammatory properties, some long-chain fatty alcohols and their derivatives have been investigated for their ability to modulate inflammatory responses. For instance, cetyl alcohol has been incorporated into nanoparticle formulations that have shown intrinsic protective properties against LPS-induced inflammation.[9] Unsaturated fatty acids, the precursors to unsaturated alcohols, are known to have immunomodulatory properties, with omega-3 fatty acids generally exhibiting anti-inflammatory effects.[10] The anti-inflammatory potential of this compound has not been extensively studied.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cultured mammalian cells
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the long-chain alcohol for a specified period (e.g., 24, 48, or 72 hours).
-
Addition of MTT: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration.
Conclusion
The comparative analysis of this compound, 1-hexadecanol (cetyl alcohol), and (Z)-9-hexadecen-1-ol reveals that subtle structural modifications in long-chain alcohols lead to distinct biological activities.
-
This compound stands out for its specialized role as a pheromone precursor, a function directly attributable to its alkynyl group.
-
Cetyl alcohol , with its saturated chain, primarily acts as a membrane-rigidifying agent and exhibits moderate antimicrobial and cytotoxic effects.
-
(Z)-9-Hexadecen-1-ol , due to its cis-unsaturated bond, increases membrane fluidity and appears to have more potent cytotoxic activity in some instances compared to its saturated counterpart.
This guide underscores the importance of considering the precise chemical structure when evaluating the biological effects of long-chain alcohols. Further research is warranted to fully elucidate the biological activity profile of this compound beyond its role in insect chemical communication, particularly its effects on cell membranes and its potential antimicrobial and cytotoxic properties. The provided experimental protocols offer a robust framework for conducting such investigations.
References
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Cosmetics Info. Stearyl Alcohol. [Link]
- Togashi, N., Shiraishi, A., Nishizaka, M., Matsuoka, K., Endo, K., Hamashima, H., & Inoue, Y. (2007). Antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus. Molecules (Basel, Switzerland), 12(2), 139–148.
- Bi, L., Wehrung, D., & Oyewumi, M. O. (2013). Contributory roles of innate properties of cetyl alcohol/gelucire nanoparticles to antioxidant and anti-inflammation activities of quercetin.
- Dubey, P., Raina, P., Prabhune, A., & Kaul-Ghanekar, R. (2016). Cetyl alcohol and oleic acid sophorolipids exhibit anticancer activity. International Journal of Pharmacy and Pharmaceutical Sciences, 8(12), 399-402.
- Patra, S. K., & Sleight, S. C. (2014). Role of alcohols in growth, lipid composition, and membrane fluidity of yeasts, bacteria, and archaea. Applied and environmental microbiology, 80(15), 4539–4548.
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PubChem. 9-Hexadecen-1-ol. [Link]
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Green Chemistry. (2022). De novo biosynthesis of sex pheromone components of Helicoverpa armigera through an artificial pathway in yeast. [Link]
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PLoS One. (2017). Anti-proliferative effect of novel primary cetyl alcohol derived sophorolipids against human cervical cancer cells HeLa. [Link]
- Togashi, N., Shiraishi, A., Nishizaka, M., Matsuoka, K., Endo, K., Hamashima, H., & Inoue, Y. (2007). Antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus. Molecules (Basel, Switzerland), 12(2), 139–148.
-
ResearchGate. (2016). CETYL ALCOHOL AND OLEIC ACID SOPHOROLIPIDS EXHIBIT ANTICANCER ACTIVITY. [Link]
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JoVE. A Step-by-Step Guide to Mosquito Electroantennography. [Link]
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Springer Nature Experiments. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy. [Link]
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Nutrients. (2018). Unsaturated Fatty Acids and Their Immunomodulatory Properties. [Link]
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Differentiating 9-Hexadecyn-1-ol from its Alkene Analogue: A Senior Application Scientist's Guide
In the landscape of pharmaceutical research and drug development, the precise structural characterization of molecules is paramount. Long-chain unsaturated alcohols, such as 9-hexadecyn-1-ol and its corresponding alkene analogue, (Z)-9-hexadecen-1-ol, often serve as crucial intermediates or structural motifs in complex bioactive molecules. Their structural similarity, differing only in the nature of the carbon-carbon unsaturation, presents a significant analytical challenge. This guide provides a comprehensive comparison of analytical methodologies to reliably differentiate between these two compounds, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Analytical Challenge: Distinguishing a Triple Bond from a Double Bond
The core of the challenge lies in the subtle yet critical difference between the alkyne (C≡C) functionality in this compound and the alkene (C=C) functionality in (Z)-9-hexadecen-1-ol. Both molecules share the same carbon skeleton and a terminal hydroxyl group, making many of their physical and chemical properties similar. However, the unique electronic and vibrational characteristics of the triple and double bonds allow for their differentiation through modern analytical techniques. This guide will delve into the application of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Raman Spectroscopy for this purpose.
Molecular Structures at a Glance
Caption: Key structural difference between the two molecules.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Combination for Separation and Identification
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[1] It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[2] For long-chain alcohols like this compound and (Z)-9-hexadecen-1-ol, derivatization is a critical step to enhance their volatility and improve chromatographic peak shape.
The "Why" of Derivatization: Enhancing Volatility
The presence of the polar hydroxyl (-OH) group in these long-chain alcohols can lead to poor chromatographic performance, including peak tailing and reduced sensitivity, due to interactions with the stationary phase of the GC column. Derivatization chemically modifies the -OH group, replacing the active hydrogen with a non-polar group, thereby increasing the molecule's volatility and thermal stability.[3] Trimethylsilylation (TMS), which replaces the hydroxyl proton with a trimethylsilyl group, is a widely used and effective derivatization technique for alcohols.
Experimental Protocol: TMS Derivatization and GC-MS Analysis
Caption: A streamlined workflow for GC-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of the alcohol sample (this compound or (Z)-9-hexadecen-1-ol) in 100 µL of a dry, aprotic solvent such as pyridine or N,N-dimethylformamide in a GC vial.
-
Derivatization: Add 100 µL of a trimethylsilylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (Typical):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230°C.
-
-
Comparative Data and Interpretation
The primary differentiating factors in the GC-MS analysis will be the retention time and the mass spectrum.
| Parameter | This compound (TMS derivative) | (Z)-9-Hexadecen-1-ol (TMS derivative) | Rationale for Difference |
| Molecular Weight | 310.58 g/mol | 312.60 g/mol | The alkyne has two fewer hydrogen atoms than the alkene. |
| Expected Retention Time | Slightly shorter | Slightly longer | The more linear and rigid structure of the alkyne may lead to a slightly earlier elution on a non-polar column. |
| Molecular Ion (M+) | m/z 310 (expected) | m/z 312 (observed)[4] | Reflects the difference in molecular weight. |
| Key Fragmentation Ions | Characteristic fragments from the cleavage around the triple bond. | Characteristic fragments from the cleavage around the double bond. The mass spectrum for the underivatized alcohol shows prominent peaks at m/z 41, 43, and 55.[4] | The position of the unsaturation dictates the fragmentation pattern. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment of Nuclei
NMR spectroscopy is an unparalleled tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[5] The chemical shifts and coupling patterns of the protons and carbons in the vicinity of the double and triple bonds provide definitive signatures for each compound.
Experimental Protocol: ¹H and ¹³C NMR
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
Comparative Data and Interpretation
| Nucleus | This compound (Predicted Chemical Shifts) | (Z)-9-Hexadecen-1-ol (Predicted Chemical Shifts) | Rationale for Difference |
| ¹H NMR (Olefinic/Alkynyl Protons) | No signals in the typical olefinic region. Protons on carbons adjacent to the triple bond (propargylic) are expected around δ 2.1-2.3 ppm. | Vinylic protons (HC=CH) are expected to appear as a multiplet around δ 5.3-5.5 ppm. | The chemical environment of protons on sp² hybridized carbons (alkene) is significantly different from those adjacent to sp hybridized carbons (alkyne). |
| ¹³C NMR (Unsaturated Carbons) | Alkynyl carbons (C≡C) are expected in the range of δ 70-90 ppm.[6] | Alkenyl carbons (C=C) are expected in the range of δ 120-140 ppm.[7] | The sp hybridization of alkynyl carbons results in them being more shielded and appearing at a higher field (lower ppm) compared to the sp² hybridized alkenyl carbons. |
| ¹³C NMR (Hydroxymethyl Carbon) | The -CH₂OH carbon is expected around δ 62-63 ppm. | The -CH₂OH carbon is expected around δ 62-63 ppm. | The chemical shift of the terminal alcohol carbon is less affected by the distant unsaturation. |
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules. The stretching vibrations of the C≡C and C=C bonds occur at distinct frequencies, providing a direct method for differentiation.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Comparative Data and Interpretation
| Vibrational Mode | This compound (Expected) | (Z)-9-Hexadecen-1-ol (Expected) | Rationale for Difference |
| C≡C Stretch | A weak absorption band around 2100-2260 cm⁻¹. For internal, symmetrically substituted alkynes, this peak can be very weak or absent. | No absorption in this region. | The triple bond is a weaker absorber in the IR compared to more polar functional groups. |
| C=C Stretch | No absorption in this region. | A weak to medium absorption band around 1640-1680 cm⁻¹. For cis-alkenes, this peak is generally of medium intensity.[8] | The change in dipole moment during the C=C stretch in a cis-alkene makes it IR active. |
| =C-H Stretch | No absorption in this region. | A peak above 3000 cm⁻¹, typically around 3010-3030 cm⁻¹. | C-H bonds on sp² hybridized carbons vibrate at a higher frequency than those on sp³ carbons. |
| O-H Stretch | Broad absorption around 3200-3600 cm⁻¹. | Broad absorption around 3200-3600 cm⁻¹. | Characteristic of the alcohol functional group present in both molecules. |
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds.
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation: Place the liquid sample in a glass capillary tube or on a suitable substrate.
-
Data Acquisition: Excite the sample with a monochromatic laser (e.g., 785 nm) and collect the scattered light.
Comparative Data and Interpretation
| Vibrational Mode | This compound (Expected) | (Z)-9-Hexadecen-1-ol (Expected) | Rationale for Difference |
| C≡C Stretch | A strong, sharp peak around 2100-2260 cm⁻¹.[3] | No signal in this region. | The symmetric nature of the C≡C bond makes it highly Raman active due to a large change in polarizability during vibration. |
| C=C Stretch | No signal in this region. | A medium to strong peak around 1640-1680 cm⁻¹. | The C=C bond is also Raman active. |
Conclusion: A Multi-faceted Approach for Unambiguous Differentiation
While each of the discussed techniques can provide evidence to differentiate between this compound and its alkene analogue, a combination of methods will yield the most definitive and reliable results.
-
GC-MS with TMS derivatization is highly recommended for its ability to separate the two compounds and provide their distinct molecular weights and fragmentation patterns.
-
¹³C NMR spectroscopy offers a clear distinction based on the chemical shifts of the unsaturated carbons, with the alkyne carbons appearing at a significantly higher field.
-
Raman spectroscopy provides a definitive and often strong signal for the C≡C stretch in the alkyne, which is absent in the alkene.
-
IR spectroscopy can also be used, with the C=C and =C-H stretching vibrations being characteristic of the alkene.
By employing these analytical strategies, researchers, scientists, and drug development professionals can confidently and accurately characterize these structurally similar long-chain unsaturated alcohols, ensuring the integrity of their research and the quality of their products.
References
- BenchChem. (n.d.). Application Notes and Protocols for Derivatization of Long-Chain Alkanes in GC-MS.
-
NIST. (n.d.). 9-Hexadecen-1-ol, (Z)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chapter 5. IR Spectroscopy and Raman Scattering. (n.d.). Retrieved from [Link]
-
Agilent Technologies. (2011). High resolution analysis of heavier alcohols as TMS derivatives in marine sediments. Retrieved from [Link]
-
NIST. (n.d.). 9-Hexadecen-1-ol, (Z)- Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Detail of derivatized TMS and MEs long-chain fatty acids, fatty alcohols, and long chain alkanes portion of GC-MS chromatograms. Retrieved from [Link]
-
ACS Publications. (2018). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. Retrieved from [Link]
-
PubMed. (1993). Identification by gas chromatography/mass spectrometry of long-chain fatty acids and alcohols from hamster meibomian glands using picolinyl and nicotinate derivatives. Retrieved from [Link]
-
PubMed Central. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. Retrieved from [Link]
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A Comparative Guide to the Purity Validation of 9-Hexadecyn-1-ol: An Orthogonal Approach Using Titration and Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Purity for 9-Hexadecyn-1-ol
This compound is a long-chain acetylenic alcohol, a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals, pheromones, and specialty materials. Its bifunctional nature—possessing a reactive terminal hydroxyl group and an internal alkyne—makes it a versatile synthon. However, the very processes that create this molecule can also introduce a range of impurities. These may include starting materials, reagents, isomers (such as the corresponding alkene, 9-Hexadecen-1-ol), or by-products from side reactions.[] In the context of research and particularly in drug development, the presence of such impurities can lead to ambiguous experimental results, reduced yield in subsequent synthetic steps, and potentially introduce toxicological risks.[2]
Therefore, rigorous validation of the purity of this compound is not merely a quality control checkpoint but a fundamental requirement for scientific integrity. A single analytical method is often insufficient as it may be blind to certain types of impurities. This guide presents a robust, orthogonal approach to purity assessment, combining the absolute quantification of a chemical function (titration) with the detailed structural and impurity profiling capabilities of spectroscopy. By integrating these disparate techniques, we can construct a comprehensive and trustworthy purity profile.
The Orthogonal Validation Strategy
The core principle of this guide is the use of orthogonal methods—analytical techniques that measure different properties of the molecule. This multi-faceted approach ensures that the purity assessment is not biased by the limitations of a single technique. We will combine a classical wet chemistry method with modern spectroscopic analyses to create a self-validating system.
Caption: High-level workflow for the orthogonal purity validation of this compound.
Part 1: Titrimetric Analysis — Quantifying the Hydroxyl Functional Group
Titration is a primary analytical method that provides a quantitative measure of a specific functional group. For an alcohol like this compound, we can determine its purity by quantifying the molar amount of hydroxyl (-OH) groups present. Here, we employ a redox back-titration, a robust and well-established method for alcohol determination.[3][4]
Causality Behind the Choice: The rationale for using this method is its stoichiometric precision. The reaction consumes the alcohol in a known ratio, and by measuring the amount of unreacted oxidant, we can calculate the exact amount of alcohol that was present. This method provides an "absolute" purity value with respect to the alcohol functionality, offering a strong counterpoint to the relative measurements often derived from chromatography. Method validation for titration should always include standardization of the titrant, and assessment of specificity, linearity, accuracy, and precision.[5][6][7]
Experimental Protocol: Redox Back-Titration
This protocol is based on the oxidation of the alcohol to a carboxylic acid by a known excess of potassium dichromate, followed by the titration of the remaining dichromate with a standardized solution of ferrous ammonium sulfate (FAS).[8]
1. Reagent Preparation:
-
0.02 M Potassium Dichromate (K₂Cr₂O₇) Solution (Acidified): Accurately weigh ~5.9 g of primary standard grade K₂Cr₂O₇, dissolve in ~500 mL of distilled water, then slowly and carefully add 325 mL of concentrated sulfuric acid with cooling. Dilute to 1.0 L with distilled water.[8]
-
0.1 M Ferrous Ammonium Sulfate (FAS) Solution: Dissolve ~39.2 g of FeSO₄(NH₄)₂SO₄·6H₂O in 750 mL of distilled water. Slowly add 25 mL of concentrated sulfuric acid. Cool and dilute to 1.0 L. This solution must be standardized against the K₂Cr₂O₇ solution.
-
Redox Indicator: 1,10-Phenanthroline ferrous sulfate solution.
2. FAS Standardization:
-
Pipette 20.00 mL of the standard K₂Cr₂O₇ solution into a 250 mL Erlenmeyer flask.
-
Add ~100 mL of distilled water.
-
Add 3-5 drops of the redox indicator.
-
Titrate with the FAS solution until the color changes sharply from blue-green to reddish-brown.
-
Repeat in triplicate to ensure precision. Calculate the exact molarity of the FAS solution.
3. Sample Analysis:
-
Accurately weigh approximately 200-250 mg of this compound into a screw-cap reaction vial.
-
Pipette exactly 25.00 mL of the standard K₂Cr₂O₇ solution into the vial.
-
Seal the vial and place it in a water bath at 60-65°C for at least 30 minutes to ensure complete oxidation.[8]
-
Prepare a "blank" sample concurrently by following the same procedure but omitting the this compound.
-
After cooling, quantitatively transfer the contents to a 250 mL Erlenmeyer flask, rinsing the vial with distilled water.
-
Add 3-5 drops of the redox indicator and titrate the excess dichromate with the standardized FAS solution to the same endpoint as in the standardization step.
4. Calculation of Purity: The underlying reactions are:
-
Oxidation: 2Cr₂O₇²⁻ + 3RCH₂OH + 16H⁺ → 4Cr³⁺ + 3RCOOH + 11H₂O
-
Back-Titration: Cr₂O₇²⁻ + 6Fe²⁺ + 14H⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O
The purity is calculated using the volumes from the blank (V_B) and sample (V_A) titrations.
Caption: Step-by-step workflow for the titrimetric analysis of this compound.
Part 2: Spectroscopic Analysis — Structural Confirmation and Impurity Profiling
While titration quantifies the primary functional group, spectroscopy provides the detailed structural "fingerprint" necessary to confirm identity and detect impurities that would be invisible to titration.[9]
A. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and powerful technique for identifying the functional groups present in a molecule.
-
Causality Behind the Choice: FT-IR provides immediate confirmation of the key molecular features. For this compound, we expect to see absorptions characteristic of both an alcohol and an internal alkyne. The absence of other significant peaks provides evidence against the presence of functional group impurities (e.g., ketones or acids from oxidation).
-
Expected Spectral Features:
-
O-H Stretch: A strong, broad band in the region of 3500-3200 cm⁻¹, characteristic of a hydrogen-bonded alcohol.[10]
-
C-O Stretch: A strong band between 1260-1050 cm⁻¹.[10]
-
C≡C Stretch: A weak absorption in the 2260-2100 cm⁻¹ region. This peak is notably weak for internal alkynes and may be absent if the molecule is highly symmetrical, but its presence is a key indicator.[11][12]
-
Absence of ≡C-H Stretch: Critically, the absence of a sharp, strong peak around 3300 cm⁻¹ confirms the alkyne is internal, not terminal.[13][14]
-
-
Protocol: A drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates and analyzed directly.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structural elucidation. For purity analysis, quantitative ¹H NMR (qNMR) offers a primary method of quantification.[15]
-
Causality Behind the Choice: NMR provides an atom-by-atom view of the molecule's structure. ¹H NMR confirms the connectivity of protons and their chemical environment, while ¹³C NMR does the same for the carbon skeleton. qNMR allows for the direct measurement of the analyte's purity against a certified internal standard without the need for a specific analyte reference standard. The Journal of Medicinal Chemistry accepts qNMR as a valid method for purity determination (>95%).[15][16]
-
Expected Spectral Features for this compound:
-
¹H NMR (in CDCl₃):
-
~3.65 ppm: A triplet corresponding to the two protons of the -CH₂OH group.
-
~2.15 ppm: A multiplet for the four protons on the carbons adjacent to the triple bond (-CH₂-C≡C-CH₂-).
-
~1.2-1.6 ppm: A large, complex signal representing the methylene (-CH₂-) protons of the long alkyl chains.
-
~0.9 ppm: A triplet for the terminal methyl (-CH₃) group protons.
-
-
¹³C NMR (in CDCl₃):
-
~80 ppm: Two signals for the sp-hybridized carbons of the internal alkyne.
-
~63 ppm: Signal for the carbon attached to the hydroxyl group (-CH₂OH).
-
~14-32 ppm: A series of signals corresponding to the carbons in the alkyl chains.
-
-
-
Protocol for Quantitative ¹H NMR (qNMR):
-
Accurately weigh ~15-20 mg of this compound into an NMR tube.
-
Accurately weigh ~10-15 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same tube. The standard must have peaks that do not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay).
-
Calculate purity by comparing the integral of a known analyte proton signal to the integral of a known standard proton signal, accounting for molar masses and the number of protons for each signal.
-
C. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a premier technique for separating and identifying volatile and semi-volatile compounds.
-
Causality Behind the Choice: This method is exceptionally sensitive for detecting volatile impurities that may be present in small quantities, such as residual solvents, shorter-chain alcohol homologs, or synthetic by-products. The mass spectrometer provides definitive identification by comparing the fragmentation pattern to spectral libraries like the NIST database.[17][18]
-
Protocol:
-
Derivatization: To increase volatility and improve peak shape, the alcohol is often converted to a trimethylsilyl (TMS) ether.[19] This is done by reacting a small amount of the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Injection: 1 µL of the derivatized sample is injected into the GC.
-
Separation: The sample is vaporized and travels through a capillary column (e.g., a non-polar CP-Sil 8 CB or similar). A temperature gradient is used to separate compounds based on their boiling points and interactions with the column's stationary phase.[20]
-
Detection: As compounds elute from the column, they enter the mass spectrometer, which ionizes them and records their mass-to-charge ratio, producing a mass spectrum.
-
-
Data Interpretation: The resulting chromatogram will show a major peak for the this compound TMS ether. Any other peaks represent impurities. The area of each peak can be used to estimate the relative concentration (area percent), and the mass spectrum of each peak can be used for identification.
Caption: Parallel workflows for the spectroscopic characterization of this compound.
Comparative Summary and Data Integration
No single method provides a complete picture. The strength of this validation approach lies in the integration of results from these orthogonal techniques.
| Technique | Primary Measurement | Quantitative Power | Key Strengths | Limitations |
| Redox Titration | Molar quantity of -OH groups | Excellent (Absolute) | Primary method, high precision, low cost.[4] | Cannot distinguish between different alcohols; blind to non-hydroxyl impurities. |
| FT-IR Spectroscopy | Molecular vibrations (Functional groups) | Poor (Qualitative) | Rapid confirmation of functional groups, simple operation.[10][12] | Not suitable for quantification; insensitive to small amounts of impurities. |
| NMR Spectroscopy | Nuclear spin transitions (Molecular structure) | Excellent (Absolute via qNMR) | Unambiguous structure elucidation, qNMR is a primary method for purity.[15][16] | Higher cost, requires expertise for interpretation, may not detect inorganic impurities. |
| GC-MS | Separation by volatility & mass fragmentation | Good (Relative/Semi-quantitative) | Excellent for separating and identifying volatile impurities, high sensitivity.[21][22] | Requires derivatization, not suitable for non-volatile impurities, detector response can vary. |
Final Assessment: A high-purity sample of this compound would be expected to yield the following results:
-
Titration: A purity value, for example, of ≥99.0%.
-
FT-IR: A spectrum showing characteristic peaks for an alcohol and an internal alkyne, with no significant unexpected absorptions.
-
¹H and ¹³C NMR: Spectra perfectly matching the expected structure of this compound.
-
q¹H NMR: An absolute purity value, for example, of ≥99.0%, corroborating the titration result.
-
GC-MS: A chromatogram showing a single major peak (>99% by area) with a mass spectrum consistent with the target molecule, and any minor peaks identified and quantified.
When the results from these distinct methods converge, it provides a high degree of confidence in the final purity assignment, ensuring the material is fit for its intended use in high-stakes research and development environments.
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A Comparative Guide to Isomeric Purity Analysis of (Z)-9-Hexadecenal Synthesized from 9-Hexadecyn-1-ol
In the synthesis of insect pheromones like (Z)-9-hexadecenal, the precise control of stereochemistry is paramount for biological activity. The synthesis starting from 9-hexadecyn-1-ol offers a common route, but the critical step of alkyne reduction to the (Z)-alkene can often lead to the formation of the undesired (E)-isomer, impacting the final product's efficacy. This guide provides a comprehensive comparison of analytical techniques to rigorously assess the isomeric purity of synthesized (Z)-9-hexadecenal, offering researchers the insights needed to select the most appropriate method for their application.
The Synthetic Challenge: Achieving High (Z)-Isomer Purity
The conversion of the internal alkyne, this compound, to the corresponding (Z)-alkenol is typically achieved through stereoselective reduction reactions. The choice of catalyst and reaction conditions is critical in minimizing the formation of the (E)-isomer. Common methods include catalytic hydrogenation using Lindlar's catalyst or hydroboration-protonolysis. However, even with optimized protocols, the potential for over-reduction to the alkane or isomerization to the more stable (E)-alkene necessitates robust analytical validation of the final (Z)-9-hexadecenal product.
Comparative Analysis of Isomeric Purity Determination Methods
The accurate determination of the (Z)/(E) isomeric ratio is a critical quality control step. Several analytical techniques can be employed, each with its own advantages and limitations. We will explore Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy in detail.
Gas Chromatography (GC)
Gas chromatography is a powerful and widely used technique for separating and quantifying volatile compounds. For the analysis of isomeric alkenes, the choice of the capillary column's stationary phase is crucial for achieving baseline separation.
Expertise & Experience: The key to successful GC analysis of (Z)/(E) isomers lies in the polarity of the stationary phase. Non-polar columns, such as those with a dimethylpolysiloxane phase, often fail to resolve these isomers. In contrast, polar to highly polar stationary phases, like those containing cyanopropyl or polyethylene glycol (PEG) moieties, provide differential interactions with the isomers, enabling their separation. The slight difference in boiling points and the dipole moment between the (Z) and (E) isomers allows for their differential retention on these polar columns.
Trustworthiness: A self-validating GC protocol for isomeric purity involves the analysis of certified reference standards for both (Z)-9-hexadecenal and (E)-9-hexadecenal. This allows for the confirmation of peak identity through retention time matching and the creation of a calibration curve for accurate quantification.
Experimental Protocol: GC-FID Analysis of (Z)-9-Hexadecenal
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A highly polar capillary column, such as a DB-23 (50% cyanopropyl)-methylpolysiloxane or a similar column, with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at a rate of 5°C/min.
-
Hold: Maintain at 220°C for 10 minutes.
-
-
Detector: FID at 250°C.
-
Sample Preparation: Dilute the synthesized (Z)-9-hexadecenal in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Injection Volume: 1 µL.
-
Data Analysis: Integrate the peak areas for the (Z) and (E) isomers. The isomeric purity is calculated as the percentage of the (Z)-isomer peak area relative to the total peak area of both isomers.
Workflow for GC-Based Isomeric Purity Analysis
Caption: Workflow for GC-FID analysis of isomeric purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used to differentiate between (Z) and (E) isomers based on the chemical shifts and coupling constants of the vinylic protons.
Expertise & Experience: The key diagnostic signals in the ¹H NMR spectrum are those of the olefinic protons (-CH=CH-). In the (Z)-isomer, these protons are on the same side of the double bond, resulting in a smaller vicinal coupling constant (³J) typically in the range of 6-12 Hz. Conversely, the (E)-isomer exhibits a larger coupling constant, usually between 12-18 Hz, due to the trans relationship of the vinylic protons. Additionally, the chemical shifts of the allylic protons can also differ between the two isomers.
Trustworthiness: The self-validating aspect of NMR lies in the clear, predictable differences in coupling constants, which are fundamental properties of the molecular geometry. For quantitative analysis (qNMR), an internal standard with a known concentration and a signal in a clear region of the spectrum is added to the sample.
Experimental Protocol: ¹H NMR Analysis of (Z)-9-Hexadecenal
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified aldehyde in 0.6-0.7 mL of CDCl₃.
-
Acquisition Parameters:
-
A standard ¹H NMR pulse sequence.
-
Sufficient relaxation delay (D1) to ensure quantitative signal integration (e.g., 5 times the longest T₁).
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the signals corresponding to the vinylic protons of both the (Z) and (E) isomers.
-
The isomeric ratio is determined from the relative integrals of these signals.
-
Analyze the coupling constants of the vinylic protons to confirm the stereochemical assignment.
-
Logical Relationship of NMR Spectral Features
Caption: Correlation of isomeric structure with NMR parameters.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. For distinguishing between (Z) and (E) alkenes, the out-of-plane C-H bending vibrations are diagnostic.
Expertise & Experience: The C-H bond vibrations around a double bond are sensitive to the stereochemistry. (Z)-isomers typically show a medium to strong absorption band around 675-730 cm⁻¹, which is often broad. In contrast, (E)-isomers exhibit a strong, sharp absorption band in the region of 960-975 cm⁻¹. This distinct difference allows for a qualitative and, with calibration, a semi-quantitative assessment of isomeric purity.
Trustworthiness: The reliability of FTIR for this analysis is based on the consistent and well-documented correlation between the absorption bands and the stereochemistry of the double bond. For validation, the spectrum of the synthesized sample should be compared against a reference spectrum of pure (Z)-9-hexadecenal. The absence of a significant peak in the 960-975 cm⁻¹ region is a strong indicator of high (Z)-isomeric purity.
Experimental Protocol: FTIR Analysis of (Z)-9-Hexadecenal
-
Instrument: A standard FTIR spectrometer.
-
Sampling Method: Attenuated Total Reflectance (ATR) is a convenient method for liquid samples. Alternatively, the sample can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).
-
Acquisition Parameters:
-
Scan range: 4000-600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32 for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Examine the spectrum for the presence of a strong absorption band in the 960-975 cm⁻¹ region, which would indicate the presence of the (E)-isomer.
-
The absence or very low intensity of this band suggests a high (Z)-isomeric purity.
-
Comparative Summary of Analytical Techniques
| Technique | Principle of Differentiation | Advantages | Limitations | Typical Application |
| Gas Chromatography (GC) | Differential partitioning on a polar stationary phase. | High resolution and sensitivity, excellent for quantification. | Requires a suitable polar column, can be destructive to the sample. | Routine quality control, accurate quantification of isomeric ratios. |
| NMR Spectroscopy | Differences in vinylic proton coupling constants and chemical shifts. | Provides unambiguous structural confirmation, non-destructive. | Lower sensitivity than GC, requires a high-field instrument for complex mixtures. | Structural verification, primary characterization of new batches. |
| FTIR Spectroscopy | Distinct C-H out-of-plane bending vibrations for (Z) and (E) isomers. | Fast, simple, and non-destructive. | Primarily qualitative or semi-quantitative, less sensitive to trace impurities. | Rapid screening for the presence of the (E)-isomer. |
Conclusion and Recommendations
For the rigorous determination of the isomeric purity of (Z)-9-hexadecenal synthesized from this compound, a multi-technique approach is often the most robust.
-
For routine quality control and precise quantification , Gas Chromatography with a polar capillary column is the method of choice due to its high resolving power and sensitivity.
-
For initial structural confirmation and as an orthogonal method to verify GC results , ¹H NMR Spectroscopy is invaluable, providing definitive proof of the stereochemistry through the analysis of coupling constants.
-
For rapid, qualitative screening , FTIR Spectroscopy offers a quick check for the presence of the undesired (E)-isomer.
By understanding the strengths and weaknesses of each technique, researchers can confidently select the most appropriate analytical strategy to ensure the isomeric purity and, ultimately, the biological efficacy of their synthesized (Z)-9-hexadecenal.
References
-
Gas Chromatography in Pheromone Analysis. Journal of Chemical Ecology. Provides background on the application of GC for analyzing insect pheromones. [Link]
-
NMR Spectroscopy for the Structural Elucidation of Organic Compounds. Spectroscopic Methods in Organic Chemistry. A foundational text detailing the principles of NMR. [Link]
-
Infrared Spectroscopy in Stereochemical Analysis. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. A comprehensive textbook covering the application of IR spectroscopy. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 9-Hexadecyn-1-ol
Navigating the complexities of laboratory waste management is paramount to ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the proper disposal of 9-Hexadecyn-1-ol, a unique long-chain aliphatic alcohol containing an internal alkyne functional group. As your partner in laboratory safety, we aim to equip you with the necessary knowledge to handle this chemical responsibly, from initial hazard assessment to final disposal.
Hazard Assessment and Chemical Profile
This compound's structure presents a dual-characteristic profile: it is a long-chain fatty alcohol, which generally suggests low acute toxicity, and it contains an internal alkyne.[1][2][3] While long-chain alcohols are typically biodegradable and possess low volatility, the carbon-carbon triple bond introduces potential reactivity that must be carefully managed.[2][4][5]
Unlike terminal alkynes, internal alkynes like this compound do not have an acidic proton attached to a triply bonded carbon, meaning they do not form explosive acetylides with metals.[6][7] However, the alkyne group can undergo addition reactions and is susceptible to oxidation.[4][8] Treatment with strong oxidizing agents like potassium permanganate or ozone can lead to cleavage of the carbon-carbon triple bond, forming carboxylic acids.[4] This reactivity is a key consideration for its classification and disposal.
Table 1: Key Properties and Hazard Codes for this compound Waste
| Property | Value/Information | Source |
| Chemical Nature | Long-chain aliphatic alcohol with an internal alkyne | N/A |
| Primary Hazards | Potential for skin and eye irritation (as with similar long-chain alcohols).[9][10] | [9][10] |
| Potential Reactivity | Susceptible to oxidation and addition reactions at the alkyne bond.[4][8] | [4][8] |
| EPA Hazardous Waste Code | Potential for D001 (Ignitability) if in a liquid form with a low flash point, and D003 (Reactivity) if it meets specific criteria.[11][12] It is the generator's responsibility to make this determination. | [11][12] |
Regulatory Classification: A Matter of Due Diligence
Under the Resource Conservation and Recovery Act (RCRA), it is the waste generator's legal responsibility to determine if their waste is hazardous.[13] For this compound, the primary characteristics to evaluate are ignitability (D001) and reactivity (D003).
-
Ignitability (D001): This applies to liquids with a flash point below 60°C (140°F).[11] While long-chain alcohols generally have higher flash points, this must be confirmed for the specific form of the waste.
-
Reactivity (D003): The EPA defines reactive wastes as those that, among other things, are normally unstable and readily undergo violent change, react violently with water, or are capable of detonation or explosive reaction under normal conditions.[11][12][14] While this compound is not expected to meet these criteria under standard laboratory conditions, its potential to react with other chemicals in a mixed waste stream must be considered.
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is warranted. If there is any uncertainty, it is best practice to "over-classify" the waste as hazardous to ensure it is managed with the highest degree of safety.[15]
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, ensure the following PPE is worn to prevent personal exposure:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Not typically required if handled in a well-ventilated area, but may be necessary if creating aerosols or if the substance is heated.
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound should follow a systematic process to ensure safety and compliance. This workflow is designed to address the unique chemical properties of this compound.
Caption: Decision workflow for the disposal of this compound.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management.[16]
-
Avoid Mixing: Do not mix this compound waste with incompatible materials. Pay special attention to strong oxidizing agents, which could react with the alkyne group.
-
Designated Waste Stream: If your laboratory generates significant quantities of this waste, establish a dedicated waste stream for "Non-halogenated Organic Solvents/Liquids."
Step 2: Pre-treatment of Small Quantities (Recommended)
For small, residual amounts of this compound (e.g., from rinsing glassware), a pre-treatment step to quench the reactivity of the alkyne bond is a prudent safety measure before combining it with other organic waste. This is an optional step but is recommended to minimize any potential downstream reactions.
Protocol for Mild Oxidation:
-
Objective: To gently oxidize the alkyne to a less reactive species.
-
Procedure:
-
Work in a fume hood and wear appropriate PPE.
-
For every 1 gram of residual this compound, dissolve it in a suitable solvent like acetone (20-30 mL).
-
Slowly add a dilute solution of potassium permanganate (KMnO₄) dropwise while stirring. The purple color of the permanganate will disappear as it reacts.
-
Continue adding the permanganate solution until a faint purple or pink color persists for several minutes, indicating the reaction is complete.
-
The resulting mixture, containing manganese dioxide (a brown solid) and the oxidized organic products, can then be added to the appropriate non-halogenated organic waste container.
-
Step 3: Containerization and Labeling
Proper containerization and labeling are mandated by OSHA and the EPA.[13][17]
-
Choose the Right Container: Use a clean, chemically compatible container, such as a polyethylene or glass bottle, that can be securely sealed.[18]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents. For this compound, the label should include its full chemical name. If it is part of a mixture, list all components.
Step 4: Storage and Final Disposal
-
Satellite Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition and incompatible chemicals.
-
Professional Disposal: Once the container is full, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[19] Never dispose of this compound down the drain or in the regular trash.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[18]
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area with soap and water.
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental responsibility.
References
-
Master Organic Chemistry. (2014, January 29). Synthesis (5) - Reactions of Alkynes. [Link]
-
Grano Direct. (2019, November 1). CCS Aliphatic Alcohol Safety Data Sheet. [Link]
-
Study.com. (n.d.). Alkyne Functional Group & Reactions. [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
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Master Organic Chemistry. (2013, May 1). Acetylides from Alkynes, and The Substitution Reactions of Acetylides. [Link]
-
Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories (1910.1450). [Link]
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U.S. Environmental Protection Agency. (1980, May 2). Reactivity Characteristic Background Document. [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. [Link]
-
Khan Academy. (2012, July 29). Preparation of alkynes. [Link]
-
National Center for Biotechnology Information. (2024, August 5). One-Pot Synthesis of Terminal Alkynes from Alkenes. [Link]
-
Military Medical Science Letters. (2012, December 7). Toxic Alcohols: Aliphatic Saturated Alcohols. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. [Link]
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. [Link]
-
ACS Publications. (2024, August 5). One-Pot Synthesis of Terminal Alkynes from Alkenes. [Link]
-
Lion Technology. (2019, July 15). How to Identify Reactive Hazardous Wastes. [Link]
-
PubMed. (n.d.). Environmental properties of long chain alcohols. Part 1: Physicochemical, environmental fate and acute aquatic toxicity properties. [Link]
-
Chemistry LibreTexts. (2024, March 24). 9.3: Reactions of Alkynes - Addition of HX and X₂. [Link]
-
Khan Academy. (n.d.). Reduction of alkynes. [Link]
-
YouTube. (2014, June 27). Synthesis of Alkynes. [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. [Link]
-
Chemistry LibreTexts. (2024, March 24). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. [Link]
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U.S. Environmental Protection Agency. (n.d.). Managing Your Hazardous Waste: A Guide for Small Businesses. [Link]
-
SIDS Initial Assessment Profile. (2006, April). Long Chain Alcohols (C6-22 primary aliphatic). [Link]
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Lumen Learning. (n.d.). Reactions of Alkynes: Addition of HX and (X_2). [Link]
-
Prexams. (n.d.). Chapter 9: Alkynes. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Hexadecanol, 96%. [Link]
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National Academies of Sciences, Engineering, and Medicine. (n.d.). Chapter 11: Safety Laws and Standards Pertinent to Laboratories. [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
Synerzine. (2018, June 22). 1-Hexadecanol Safety Data Sheet. [Link]
-
PENTA s.r.o. (2024, April 24). 1-Hexanol Safety Data Sheet. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 9-Hexadecyn-1-ol
Hazard Assessment: Understanding 9-Hexadecyn-1-ol
Before we can select the appropriate PPE, we must first understand the molecule we are working with. This compound is a long-chain fatty alcohol containing an internal alkyne (carbon-carbon triple bond). This structure dictates its physical, chemical, and potential toxicological properties.
Physical and Chemical Properties
A substance's physical state, volatility, and solubility are critical determinants of its exposure risk. For instance, a volatile liquid poses a greater inhalation risk than a non-volatile solid.
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₀O | Cheméo[1] |
| Molecular Weight | 238.41 g/mol | Cheméo[1] |
| Boiling Point | 339.2±25.0 °C (Predicted) | ChemicalBook[2] |
| Density | 0.871±0.06 g/cm³ (Predicted) | ChemicalBook[2] |
| Water Solubility | Log₁₀WS: -5.58 (Very Low, Predicted) | Cheméo[1] |
| Flammability | Combustible, but will not ignite readily. | Inferred from Hexadecan-1-ol[3] |
Causality Behind the Data: The high boiling point and low predicted water solubility are characteristic of its long 16-carbon chain. While not highly flammable, its combustible nature, similar to other long-chain alcohols like Hexadecan-1-ol, means it can ignite with a sufficient energy source[3].
Toxicological Profile (Inferred)
With no specific toxicological data available for this compound, we must infer potential hazards from similar molecules. The primary routes of exposure in a laboratory setting are dermal (skin) contact, ocular (eye) contact, and inhalation.
-
Skin and Eye Contact : Alcohols, as a class, can be irritating to the skin and eyes.[4] Prolonged contact may lead to defatting of the skin, causing dryness and dermatitis. Direct eye contact is likely to cause irritation or, in severe cases, damage. Safety data for analogous compounds like 1-Hexanol and (E,E)-Hexa-2,4-dien-1-ol indicate hazards ranging from skin irritation to serious eye damage[5].
-
Inhalation : Due to its high boiling point, this compound has low volatility at room temperature, making the inhalation risk minimal during standard, small-scale handling. However, if heated, aerosolized, or used in large quantities, the concentration of vapors in the air could increase, posing a potential risk to the respiratory tract.
-
Ingestion : Harmful if swallowed is a common classification for similar laboratory chemicals.
Specific Reactivity Hazards: The Internal Alkyne
The presence of a carbon-carbon triple bond (an alkyne) warrants special consideration. While internal alkynes, such as the one in this compound, are generally more stable than terminal alkynes, caution is still advised. They can potentially react with strong oxidizing agents.[6] It is crucial to avoid contact with incompatible materials.
Core PPE and Operational Protocols
The following protocols are designed to create a self-validating system of safety. Each step is a checkpoint to ensure your protection.
Standard Laboratory Handling (Small Quantities, Ambient Temperature)
For routine tasks such as weighing, preparing solutions, and transfers of small quantities, the following PPE is mandatory.
-
Eye Protection : ANSI Z87.1-compliant chemical splash goggles are required at all times. Standard safety glasses do not provide adequate protection from splashes.
-
Hand Protection : Nitrile gloves are the recommended choice.[7] They provide excellent protection against alcohols and a wide range of chemicals. Always check gloves for pinholes or tears before use. After handling the chemical, remove gloves promptly and wash your hands thoroughly.
-
Glove Selection Principle : The choice of nitrile is based on its proven resistance to alcohols and solvents.[7] For any new procedure or solvent system, it is best practice to consult a glove compatibility chart.
-
-
Body Protection : A flame-resistant laboratory coat should be worn, fully buttoned, with sleeves rolled down. This protects against minor splashes and spills.
High-Risk Operations Protocol
Procedures involving heating, distillation, reactions under pressure, or the use of large quantities increase the risk of exposure and require an elevated level of PPE and engineering controls.
-
Engineering Controls : All high-risk operations must be conducted within a certified chemical fume hood to control vapor and potential aerosol exposure.
-
Respiratory Protection : If there is a risk of generating aerosols or vapors (e.g., heating, sonicating, or if ventilation is inadequate), respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor cartridge is recommended. All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.
-
Face Protection : In addition to chemical splash goggles, a full-face shield should be worn to protect against splashes and potential energetic reactions.
-
Body Protection : For larger-scale work, a chemically resistant apron over the lab coat provides an additional layer of protection.
Procedural Step-by-Step Guidance
Adherence to a strict workflow minimizes error and exposure. The following diagrams outline the essential procedures for handling and disposing of this compound.
General Handling Workflow
This workflow ensures that safety measures are integrated into every step of the experimental process.
Caption: Standard workflow for handling this compound.
Disposal Plan
Proper chemical waste disposal is paramount to laboratory and environmental safety.
-
Liquid Waste : Unused this compound and solutions containing it should be collected in a clearly labeled, sealed container designated for non-halogenated organic waste.
-
Solid Waste : Contaminated items such as gloves, paper towels, and pipette tips must be disposed of in a designated solid chemical waste container. Do not dispose of chemically contaminated items in the regular trash.
-
Empty Containers : The original container should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone); the rinsate must be collected as liquid chemical waste. Once decontaminated, the container can be disposed of according to your institution's policies.
Caption: Chemical waste disposal pathway for this compound.
Emergency Procedures: Spills and Exposures
-
Skin Exposure : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Exposure : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Small Spill (in a fume hood) : Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). Collect the absorbed material into a sealed container for chemical waste disposal. Clean the area with a suitable solvent.
-
Large Spill : Evacuate the immediate area. Alert your supervisor and institutional safety office. Do not attempt to clean up a large spill without proper training and equipment.
By integrating these principles and protocols into your daily work, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Hexadecan-1-ol.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 88109-73-3).
- PENTA s.r.o. (2024). 1-Hexanol - SAFETY DATA SHEET.
- Cayman Chemical. (n.d.). (Z)-9-Hexadecenol.
- MilliporeSigma. (2025). SAFETY DATA SHEET - (E,E)-Hexa-2,4-dien-1-ol.
- ChemicalBook. (n.d.). This compound | 88109-73-3.
- Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) - Hexadecan-1-ol.
- CanGardCare. (2021). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
